4-Methoxy Propranolol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939925 | |
| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18507-09-0 | |
| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 4-Methoxy Propranolol
This guide provides a comprehensive overview of the synthetic pathway for this compound, a significant derivative of the widely recognized beta-blocker, Propranolol. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, intended for researchers and professionals in drug development and organic synthesis.
Introduction to this compound
Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions.[1][2][3] Its metabolism in the body leads to several byproducts, including hydroxylated derivatives.[1] this compound serves as a crucial chemical intermediate for synthesizing 4-Hydroxy Propranolol, a major metabolite of Propranolol.[4][5][6] Understanding the synthesis of this compound is therefore valuable for studying the metabolic pathways of Propranolol and for accessing its derivatives for pharmacological research.[7][8]
The molecular structure of this compound is formally known as 1-[(4-Methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol.[9]
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₇H₂₃NO₃ | 289.37 g/mol | 18507-09-0 |
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxy-1-naphthol. This pathway is an adaptation of the general synthesis for aryloxypropanolamine beta-blockers.[10][11]
The core transformation involves:
-
Formation of a glycidyl ether: An O-alkylation reaction between 4-methoxy-1-naphthol and epichlorohydrin.
-
Epoxide ring-opening: A nucleophilic addition of isopropylamine to the intermediate glycidyl ether.
Caption: General two-step synthesis of this compound.
Detailed Synthesis Protocols
Step 1: Synthesis of 1-((4-Methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)
This step involves the formation of a glycidyl ether through the reaction of 4-methoxy-1-naphthol with epichlorohydrin in the presence of a base. This is a variation of the Williamson ether synthesis, where the phenoxide ion acts as the nucleophile.
Protocol:
-
Reagent Preparation: To a solution of 4-methoxy-1-naphthol in a suitable solvent such as 2-butanone or acetone, add a base like anhydrous potassium carbonate (K₂CO₃).[10] The base is crucial for deprotonating the hydroxyl group of the naphthol to form the more nucleophilic naphthoxide ion.
-
Reaction: Add epichlorohydrin to the mixture. The reaction is typically heated to reflux for several hours (e.g., 3-8 hours) to ensure complete consumption of the starting naphthol, which can be monitored by Thin Layer Chromatography (TLC).[10][12]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure glycidyl ether intermediate.[10]
Causality and Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like 2-butanone are preferred to dissolve the reactants and facilitate the S_N2 reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is a common and effective base for this transformation. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.
-
Excess Epichlorohydrin: Using an excess of epichlorohydrin can help drive the reaction to completion but may also lead to side products if not controlled.[13]
Step 2: Synthesis of this compound
The final step is the ring-opening of the epoxide intermediate with isopropylamine. This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring.[14][15]
Protocol:
-
Reaction Setup: Dissolve the purified glycidyl ether from Step 1 in an excess of isopropylamine. A small amount of water can sometimes be added to facilitate the reaction.[10]
-
Reaction Conditions: The mixture is heated to reflux for a period of 1 to 4 hours.[10] The progress of the reaction can be monitored by TLC. Microwave irradiation has been shown to significantly reduce the reaction time for similar epoxide ring-opening reactions.[16]
-
Purification: Upon completion, the excess isopropylamine and solvent are removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of toluene and n-hexane, to obtain the final product as a crystalline solid.[10][12]
Causality and Experimental Choices:
-
Excess Isopropylamine: A large excess of isopropylamine is used to act as both the nucleophile and the solvent, driving the reaction towards the desired product and minimizing the formation of dialkylated byproducts.
-
Regioselectivity: The nucleophilic attack of isopropylamine on the epoxide ring generally occurs at the less sterically hindered carbon atom, following an S_N2 mechanism.[15][17]
Reaction Mechanisms
Epoxide Ring-Opening
The key step in the synthesis of this compound is the nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, as is the case with an amine nucleophile, the reaction proceeds via an S_N2 mechanism .[14][15] The amine directly attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open and form a β-amino alcohol.[18]
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Introduction: A Strategic Derivative in Pharmacokinetic Studies
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy Propranolol
This guide provides a comprehensive technical overview of the core chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and application as a critical tool in metabolic research. The structure herein is dictated by the scientific narrative of the compound, ensuring a logical and in-depth exploration of its attributes.
This compound is a key chemical derivative of propranolol, a widely used non-selective beta-adrenergic antagonist.[1] While not a therapeutic agent itself, its true value lies in its role as a specialized molecular probe for elucidating the metabolic pathways of its parent compound. Propranolol undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-dealkylation, and glucuronidation, catalyzed by cytochrome P450 enzymes like CYP2D6 and CYP1A2.[2][3][4][5] One of its major, pharmacologically active metabolites is 4-hydroxypropranolol.[2][6][7]
The strategic placement of a methyl group on the 4-position hydroxyl group of the naphthalene ring "blocks" this primary site of metabolism. This modification makes this compound an invaluable tool for investigating the subsequent steps of drug metabolism, particularly the regioselectivity of glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.[8] Understanding its unique chemical properties is therefore fundamental to its effective application in these advanced pharmacokinetic and drug metabolism studies.
Molecular Identity and Physicochemical Characteristics
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical behavior. These properties govern its handling, solubility, and interaction with biological systems.
-
IUPAC Name: 1-(4-methoxy-1-naphthyloxy)-3-(isopropylamino)propan-2-ol
-
Molecular Formula: C₁₇H₂₃NO₃
-
CAS Number: 437999-44-5 (for (R)-enantiomer)[9]
The physicochemical properties of this compound are summarized in the table below. Data is primarily for the (R)-enantiomer, with some properties estimated based on the well-characterized parent compound, propranolol.
| Property | Value | Source / Rationale |
| Molecular Weight | 289.37 g/mol | Calculated from Molecular Formula |
| Physical Form | Off-White Solid | [9] |
| Solubility | Soluble in Dichloromethane, DMSO, Methanol | [9] |
| Storage Temperature | Refrigerator (2-8 °C) | [9] |
| Predicted LogP | ~3.6 - 3.9 | Estimated increase from Propranolol's LogP of 3.48[1][10] due to the addition of a methoxy group. |
| Predicted pKa | ~9.4 - 9.6 | Expected to be similar to Propranolol's basic pKa of 9.53[10] as the secondary amine is the primary basic center. |
Chemical Synthesis: A Targeted Approach
The synthesis of this compound is a multi-step process adapted from established methods for preparing propranolol analogs.[8] The causality behind this specific pathway is the need to controllably build the ether and aminopropanol side chain onto the methoxy-substituted naphthalene core.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, starting from the commercially available 4-methoxy-1-naphthol.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.
Materials:
-
4-Methoxy-1-naphthol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl ethyl ketone (MEK)
-
Epichlorohydrin
-
Isopropylamine
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Epoxide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Methoxy-1-naphthol (1.0 g) and anhydrous potassium carbonate (2.5 g) in methyl ethyl ketone (12.5 mL).[8]
-
Add an excess of epichlorohydrin (15 mL). The use of excess epichlorohydrin drives the reaction towards the product, and K₂CO₃ acts as a base to deprotonate the naphthol, facilitating nucleophilic attack on the epoxide precursor.
-
Heat the mixture to reflux in an oil bath for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system), observing the consumption of the starting naphthol.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude epoxide intermediate.
-
-
Step 2: Amine Addition (Epoxide Ring Opening)
-
To the crude residue from Step 1, add isopropylamine (10 mL) and a small amount of water (1 mL).[8] The isopropylamine acts as the nucleophile, opening the epoxide ring to form the desired aminopropanol side chain. Water can facilitate this process.
-
Reflux the mixture for 5 hours. Again, monitor the reaction by TLC until the intermediate epoxide spot is consumed.
-
Upon completion, evaporate the excess isopropylamine and water under reduced pressure to obtain the crude this compound.
-
-
Step 3: Purification
-
Purify the crude product using silica gel column chromatography. The specific solvent system will depend on the polarity of the final compound but a gradient of ethyl acetate in hexanes is a common starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as an off-white solid.
-
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The methodologies are derived from established analytical techniques for propranolol and its metabolites.[11][12][13]
Analytical Workflow Diagram
This diagram outlines a standard workflow for the characterization and quantification of this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Mass Spectrometry (MS)
Electrospray ionization in positive mode (ESI+) is the preferred method for analyzing propranolol and its analogs due to the basic secondary amine, which is readily protonated.
-
Expected [M+H]⁺: 290.17 m/z
-
Fragmentation Pattern: Tandem MS (MS/MS) would be used for structural confirmation. Key fragment ions are predicted based on the fragmentation of propranolol. The most prominent fragment would likely result from the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group, leading to a characteristic fragment ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are definitive methods for structural elucidation. The predicted shifts are based on propranolol's known spectra, with adjustments for the electron-donating methoxy group on the naphthalene ring.[14][15]
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Naphthyl) | 6.8 - 8.2 | m | 6H | Complex multiplet pattern, with upfield shifts expected for protons near the -OCH₃ group compared to propranolol. |
| Methoxy (-OCH₃) | ~3.9 | s | 3H | Characteristic singlet for a methoxy group. |
| -O-CH ₂- | ~4.1 | m | 2H | Diastereotopic protons adjacent to the ether linkage. |
| -CH (OH)- | ~4.3 | m | 1H | Methine proton on the hydroxyl-bearing carbon. |
| -CH ₂-NH- | ~3.1 | m | 2H | Diastereotopic protons adjacent to the amine. |
| -NH-CH -(CH₃)₂ | ~3.2 | m | 1H | Methine proton of the isopropyl group. |
| -CH-(CH ₃)₂ | ~1.3 | d | 6H | Doublet for the two equivalent methyl groups of the isopropyl moiety. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. Characteristic peaks are predicted based on known spectra for propranolol hydrochloride.[16][17][18]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3400 | O-H | Stretching (Alcohol) |
| 3100 - 3300 | N-H | Stretching (Secondary Amine) |
| 2850 - 3000 | C-H | Stretching (Aliphatic) |
| 1250 - 1270 | C-O-C | Aryl-alkyl ether stretching |
| 1050 - 1150 | C-O | Stretching (Secondary Alcohol) |
| ~800 | C-H | Bending (Substituted Naphthalene) |
Application in Propranolol Metabolism Research
The primary utility of this compound is in dissecting the complex metabolism of 4-hydroxypropranolol, a major active metabolite of propranolol.[6][8] After formation, 4-hydroxypropranolol can undergo further phase II metabolism, specifically glucuronidation, at either its aromatic or aliphatic hydroxyl group.
By using this compound as a substrate in in vitro assays with UGT enzymes, researchers can definitively determine if glucuronidation occurs on the aliphatic hydroxyl group. Since the aromatic hydroxyl is blocked by a methyl group, any observed glucuronide formation (e.g., 4-methoxypropranolol glucuronide) must have occurred at the secondary alcohol position.[8] This provides unambiguous evidence of the UGT enzyme's regioselectivity.
Propranolol Metabolism and Role of this compound
Caption: Role of this compound in studying metabolism.
Conclusion
This compound is more than a simple derivative; it is a purpose-built chemical tool essential for advanced drug metabolism research. Its synthesis is straightforward, and its chemical properties are well-defined by standard analytical techniques. The strategic methylation of the 4-hydroxy position provides researchers with a precise instrument to probe the regioselectivity of Phase II metabolic enzymes, contributing to a deeper and more mechanistic understanding of the pharmacokinetics of propranolol and other drugs with similar metabolic profiles. This guide provides the foundational chemical knowledge required for its confident synthesis, characterization, and application in the laboratory.
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Bardhi, A., et al. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World. [Link]
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Partani, P., et al. (2007). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]
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(a) Synthesis of propranolol used a catalyst of tartaric acid and metal salts - ResearchGate. [Link]
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Zhang, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Center for Biotechnology Information (PMC). [Link]
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Podgórski, R., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]
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Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. [Link]
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Teng, L., et al. (1993). Regioisomeric aromatic dihydroxylation of propranolol. Synthesis and identification of 4,6- and 4,8-dihydroxypropranolol as metabolites in the rat and in man. PubMed. [Link]
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Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol. PubMed. [Link]
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Marshell, J., & Gunasekaran, S. (2007). The infrared and Raman spectra of propranolol hydrochloride. CORE. [Link]
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Damle, M. C., & Bothara, K. G. (2010). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. National Center for Biotechnology Information (PMC). [Link]
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An In-depth Technical Guide to the Receptor Binding Affinity of 4-Methoxy Propranolol
This guide provides a comprehensive technical overview of the receptor binding affinity of 4-methoxy propranolol. It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel compounds. This document delves into the theoretical underpinnings, practical methodologies, and data interpretation necessary to elucidate the binding profile of this propranolol analog.
Introduction: The Rationale for Investigating this compound
Propranolol, a non-selective beta-adrenergic antagonist, is a cornerstone therapeutic agent for a range of cardiovascular and neurological disorders.[1][2][3] Its pharmacological activity is primarily mediated through competitive antagonism of β1- and β2-adrenergic receptors.[3][4][5] The metabolism of propranolol is extensive, leading to several metabolites, some of which, like 4-hydroxypropranolol, retain significant biological activity.[2][6][7] The 4-position on the naphthalene ring of propranolol is a key site for metabolic modification and is critical for its interaction with adrenergic receptors.
The introduction of a methoxy group at the 4-position, creating this compound, presents a compelling avenue for research. This structural modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. A thorough characterization of this compound's receptor binding affinity is the foundational step in understanding its potential as a novel therapeutic agent.
Theoretical Framework: Understanding Receptor-Ligand Interactions
The interaction between a ligand, such as this compound, and its receptor is governed by the principles of chemical kinetics and thermodynamics. The affinity of a ligand for its receptor is a measure of the strength of their interaction and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.
Radioligand binding assays remain the gold standard for directly quantifying receptor density and ligand affinity.[8] These assays utilize a radiolabeled ligand (a "hot" ligand) with known high affinity and specificity for the target receptor. The binding of the radioligand is then competed with increasing concentrations of an unlabeled ligand (a "cold" ligand), such as this compound. The concentration of the cold ligand that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Comparative Receptor Binding Profile of Propranolol Analogs
While specific binding data for this compound is not extensively published, we can infer its potential binding characteristics by examining the known affinities of propranolol and its major metabolite, 4-hydroxypropranolol.
| Compound | Receptor Subtype | Ki (nM) | Species | Source |
| Propranolol | β1-adrenergic | 1.8 | Rat | [4] |
| Propranolol | β2-adrenergic | 0.8 | Rat | [4] |
| Propranolol | 5-HT1A | - | Rat | [9] |
| Propranolol | 5-HT1B | - | Rat | [9] |
| 4-Hydroxypropranolol | β-adrenergic | Similar to Propranolol | Cats, Guinea Pigs | [6] |
Note: Specific Ki values for the serotonergic receptors are not provided in the search results, but propranolol is known to bind to them.[9]
The 4-hydroxy metabolite of propranolol demonstrates a binding affinity for β-adrenergic receptors that is comparable to the parent compound.[6] This suggests that substitution at the 4-position does not abolish binding and may modulate receptor selectivity and functional activity.
Experimental Protocol: Determination of Receptor Binding Affinity
The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for β-adrenergic and serotonergic receptors. This protocol is a self-validating system, incorporating necessary controls for robust and reproducible results.
Materials and Reagents
-
Cell Lines or Tissue Preparations:
-
CHO or HEK293 cells stably expressing human β1- or β2-adrenergic receptors.
-
Rat brain tissue (e.g., cerebral cortex) for a mixed population of adrenergic and serotonergic receptors.
-
-
Radioligands:
-
[³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP) for β-adrenergic receptors.[10]
-
[³H]-8-OH-DPAT for 5-HT1A receptors.
-
[¹²⁵I]-GTI for 5-HT1B receptors.
-
-
Unlabeled Ligands:
-
This compound (test compound).
-
Propranolol (positive control).[8]
-
Serotonin (for non-specific binding at serotonin receptors).
-
-
Buffers and Solutions:
-
Equipment:
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester and glass fiber filters.[11]
-
Scintillation counter or gamma counter.
-
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
Part 1: Membrane Preparation [10][11]
-
Harvest cultured cells or mince fresh/frozen tissue.
-
Homogenize in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Sucrose Buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot and store the membrane preparation at -80°C.
Part 2: Competitive Binding Assay [8][10][11]
-
Thaw the membrane preparation on ice and resuspend in Assay Buffer to the desired protein concentration.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay Buffer, radioligand, a high concentration of an appropriate unlabeled ligand (e.g., 10 µM propranolol for β-receptors), and membrane suspension.
-
Competition: Assay Buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation or gamma counter.
Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway Considerations
The binding of an antagonist like propranolol to β-adrenergic receptors blocks the downstream signaling cascade initiated by endogenous catecholamines.[3][12] This canonical pathway involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12]
Caption: Antagonism of the β-adrenergic signaling pathway.
Functional assays, such as measuring changes in intracellular cAMP levels in response to agonist stimulation in the presence of this compound, are essential to confirm its antagonistic activity and to investigate potential inverse agonism or biased agonism.
Conclusion and Future Directions
The pharmacological characterization of this compound begins with a precise determination of its receptor binding affinity. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. By comparing the binding profile of this compound to that of its parent compound, researchers can gain valuable insights into the structure-activity relationships of this class of molecules.
Future studies should extend beyond simple binding assays to include functional assessments of downstream signaling pathways and in vivo models to evaluate the therapeutic potential of this compound. A comprehensive understanding of its receptor interactions is paramount for the rational design of next-generation β-blockers with improved efficacy and safety profiles.
References
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01).
- Detection of β-Adrenergic Receptors by Radioligand Binding | Springer N
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors - Benchchem. (n.d.).
- Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed. (n.d.).
- Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH. (n.d.).
- Serotonergic inhibition of rat Leydig cell function by propranolol - PubMed. (n.d.).
- Propranolol - Wikipedia. (n.d.).
- Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. (n.d.).
- Propranolol and its Mechanism of Action - Open Access Journals. (n.d.).
- β adrenergic receptor Antagonist, Gene | MedChemExpress. (n.d.).
- Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. (n.d.).
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The Genesis of a Molecular Probe: An In-depth Technical Guide to the Discovery and History of 4-Methoxy Propranolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 4-Methoxy Propranolol, a notable analog of the widely recognized beta-blocker, Propranolol. Unlike its famous parent compound, this compound was not developed as a therapeutic agent but rather emerged from the intricate world of metabolic research. This document delves into the historical context of its first synthesis, its pivotal role in elucidating the metabolic pathways of Propranolol, and provides a detailed, step-by-step protocol for its chemical synthesis. Through an examination of its discovery and applications, this guide serves as a critical resource for researchers in pharmacology, drug metabolism, and medicinal chemistry, offering insights into the nuanced world of drug analog development for research purposes.
Introduction: A Tale of Two Molecules
The story of this compound is intrinsically linked to its progenitor, Propranolol. First synthesized in the early 1960s by Sir James Black, Propranolol revolutionized the treatment of cardiovascular diseases and earned Black the Nobel Prize in Medicine in 1988[1]. Its profound therapeutic impact spurred extensive research into its mechanism of action, pharmacokinetics, and metabolism. It was within this scientific crucible that the need for molecular tools to probe the intricate metabolic fate of Propranolol arose, leading to the synthesis of specific analogs, including this compound.
This guide will illuminate the discovery of this compound, not as a blockbuster drug, but as a crucial chemical entity designed to answer specific scientific questions. We will explore its synthesis, its application in metabolic studies, and its significance in the broader context of drug development.
Discovery and Historical Context: A Tool for Metabolic Investigation
The first documented synthesis and use of this compound can be traced back to a 1986 study by Talaat and Nelson, published in Drug Metabolism and Disposition.[2] Their research focused on identifying and characterizing a specific metabolite of Propranolol, 3-(4-hydroxy-1-naphthoxy)lactic acid. To understand the metabolic pathway leading to this compound, the researchers required a molecular probe that could mimic a key intermediate, 4-hydroxypropranolol, but with altered properties.
This compound was synthesized as a more lipophilic analog of 4-hydroxypropranolol.[2] The rationale behind this was to investigate whether increased lipophilicity would influence its N-dealkylation, a key step in the metabolic cascade. The study involved incubating this compound with rat liver supernatant, and the results provided valuable insights into the metabolic fate of Propranolol's side chain.[2] This pioneering work established this compound's role as a specialized research chemical, a molecular tool crafted to dissect complex biological processes.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 4-methoxy-1-naphthol. The general synthetic strategy mirrors that of Propranolol itself, involving a Williamson ether synthesis to introduce the glycidyl ether moiety, followed by a ring-opening reaction with isopropylamine.
Synthesis Pathway
Caption: Synthetic pathway of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of Propranolol analogs.[3][4][5]
Step 1: Synthesis of 3-(4-Methoxy-1-naphthoxy)-1,2-epoxypropane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxy-1-naphthol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir the mixture at room temperature for 30 minutes to form the sodium salt of 4-methoxy-1-naphthol.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture through the dropping funnel.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 3-(4-methoxy-1-naphthoxy)-1,2-epoxypropane (1.0 equivalent) in an excess of isopropylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the excess isopropylamine under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield the final product as a crystalline solid.
Structural Elucidation
The chemical structures of the intermediate and the final product should be confirmed using standard analytical techniques.
Caption: Key chemical structures in the synthesis of this compound.
Table 1: Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Application in Research
The primary application of this compound has been in the field of drug metabolism and pharmacokinetics. Its synthesis by Talaat and Nelson was a clear demonstration of the "analog approach" to studying metabolic pathways. By modifying the structure of a known metabolite (4-hydroxypropranolol) to alter a specific physicochemical property (lipophilicity), researchers can gain valuable insights into enzyme-substrate interactions and the factors that govern metabolic transformations.
While not intended for therapeutic use, this compound and its deuterated isotopologues (e.g., this compound-d7) also serve as invaluable internal standards in bioanalytical methods for the quantification of Propranolol and its metabolites in biological matrices.
Conclusion
The story of this compound is a compelling example of how chemical synthesis serves as a fundamental tool in the advancement of biomedical research. Its "discovery" was not a serendipitous event in the quest for a new drug, but a deliberate and rational design of a molecular probe to unravel the complexities of drug metabolism. This in-depth technical guide provides the historical context and the practical knowledge for the synthesis of this important research chemical, empowering scientists to continue to build upon the foundational understanding of drug action and disposition.
References
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Talaat, R. E., & Nelson, W. L. (1986). Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction. Drug Metabolism and Disposition, 14(2), 204-207. [Link]
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Frecentese, F., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5123. [Link]
- Google Patents. (2021).
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Srinivas, K., et al. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113. [Link]
-
Nobuta, T., et al. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. Chemical Communications, 50(86), 13123-13126. [Link]
-
Srinivasan, C. V., et al. (1998). A short and efficient synthesis of (S)-(-)-propranolol. Tetrahedron: Asymmetry, 9(16), 2863-2866. [Link]
- Google Patents. (2015). Novel propranolol synthesis method. (CN104961642A).
-
Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-824. [Link]
-
Srimurugan, S., et al. (2012). An Alternative Route for the Synthesis of Racemic Propranolol and Atenolol. Maejo International Journal of Science and Technology, 6(03), 351-357. [Link]
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Jovanović, S. M., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Journal of the Serbian Chemical Society, 71(8-9), 867-876. [Link]
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Yadav, G. D., & Kulkarni, M. G. (2001). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. Clean Technologies and Environmental Policy, 3(2), 125-131. [Link]
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Ionescu, D., et al. (2011). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Revista de Chimie, 62(1), 69-73. [Link]
- Google Patents. (2011). Process for preparing phenoxy-amino-propanols. (US7923577B2).
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Hu, B., et al. (2020). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. Journal of Chromatography A, 1626, 461369. [Link]
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Qian, H., et al. (2010). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. RASAYAN Journal of Chemistry, 3(2), 291-294. [Link]
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Srinivasan, V. (2015). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 18(4), 369–374. [Link]
- Google Patents. (1997). Production of 4-methoxyphenol. (JPH09151151A).
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The Impact of 4-Methoxy Substitution on the Structure-Activity Relationship of Propranolol: A Technical Guide
This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of 4-methoxy propranolol, a key analog of the prototypical β-adrenergic receptor antagonist, propranolol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay between chemical structure and pharmacological activity, offering insights grounded in established experimental data and theoretical principles.
Introduction: Propranolol as a Scaffold for Cardiovascular Drug Discovery
Propranolol, a non-selective β-blocker, has been a cornerstone in the management of cardiovascular diseases for decades.[1][2] Its therapeutic efficacy stems from its ability to antagonize β-adrenergic receptors, thereby mitigating the effects of catecholamines like epinephrine and norepinephrine. The molecular architecture of propranolol, featuring a naphthalene ring, a propanolamine side chain, and an isopropylamino group, has served as a versatile scaffold for the development of numerous other β-blockers with modified pharmacokinetic and pharmacodynamic profiles.[2] Understanding the SAR of propranolol is paramount for the rational design of new chemical entities with enhanced potency, selectivity, and safety profiles. A critical area of investigation within the SAR of propranolol revolves around substitutions on its naphthalene ring system. This guide specifically focuses on the implications of introducing a methoxy group at the 4-position of the naphthalene ring.
The Core Pharmacophore of Aryloxypropanolamine β-Blockers
The biological activity of propranolol and its analogs is intrinsically linked to three key structural motifs that constitute the aryloxypropanolamine pharmacophore. The interplay of these components dictates the affinity and selectivity of the ligand for β-adrenergic receptors.
-
The Aromatic Ring: The bicyclic naphthalene ring system of propranolol is a primary determinant of its high affinity for β-adrenergic receptors. This lipophilic moiety engages in van der Waals interactions within a hydrophobic pocket of the receptor. Substitutions on this ring can significantly modulate the compound's pharmacological properties, including its receptor subtype selectivity (β1 vs. β2) and its metabolic profile.
-
The Propanolamine Side Chain: The flexible propanolamine linker is crucial for correctly positioning the other pharmacophoric elements within the receptor's binding site. The hydroxyl group on this chain is a key hydrogen bond donor, forming a critical interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the β-adrenergic receptor. The stereochemistry of the chiral carbon bearing this hydroxyl group is paramount; the (S)-enantiomer of propranolol exhibits approximately 100-fold greater binding affinity than the (R)-enantiomer.
-
The Amino Group: The secondary amine, typically substituted with a bulky alkyl group like isopropyl, is another essential feature. In its protonated state at physiological pH, this group forms an ionic bond with a conserved aspartate residue in TM3 of the receptor, anchoring the ligand in the binding pocket. The size and nature of the substituent on the nitrogen atom can influence both potency and selectivity.
Sources
Methodological & Application
Application Notes and Protocols for the Experimental Investigation of 4-Methoxy Propranolol
Introduction
4-Methoxy Propranolol is a derivative of the well-characterized non-selective β-adrenergic receptor antagonist, propranolol.[1][2][3][4] Propranolol's therapeutic and research applications are extensive, primarily revolving around its ability to competitively block β1 and β2 adrenergic receptors.[3][4][5] This blockade inhibits the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine, which involves the activation of adenylyl cyclase and subsequent production of the second messenger cyclic AMP (cAMP).[1][6] The methoxy substitution at the 4-position of the naphthyl ring in this compound is anticipated to modulate its pharmacological profile, potentially altering its receptor affinity, selectivity, and pharmacokinetic properties compared to the parent compound and its primary active metabolite, 4-hydroxypropranolol.[7][8]
This guide provides a comprehensive set of experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, designed for researchers in pharmacology and drug development. The protocols are structured to enable a thorough investigation of the compound's mechanism of action and pharmacological effects.
PART 1: Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be adapted from established methods for propranolol and its analogs.[9][10][11] The following is a generalized two-step protocol.
Synthesis of 1-(4-methoxynaphthalen-1-yloxy)-2,3-epoxypropane
This initial step involves a Williamson ether synthesis to couple 4-methoxy-1-naphthol with epichlorohydrin.
-
Materials: 4-methoxy-1-naphthol, epichlorohydrin, sodium hydroxide (NaOH), benzyltriethylammonium chloride (phase transfer catalyst), and an appropriate solvent system (e.g., toluene/water).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxy-1-naphthol and a catalytic amount of benzyltriethylammonium chloride in the organic solvent.
-
Heat the mixture to approximately 50-60°C.
-
Slowly add a concentrated aqueous solution of NaOH dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool, separate the organic layer, and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
Purify the product by column chromatography on silica gel.
-
Synthesis of this compound
The final step involves the ring-opening of the epoxide with isopropylamine.
-
Materials: 1-(4-methoxynaphthalen-1-yloxy)-2,3-epoxypropane, isopropylamine, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the purified epoxide intermediate in the chosen solvent in a pressure-rated reaction vessel.
-
Add an excess of isopropylamine to the solution.
-
Seal the vessel and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
PART 2: In Vitro Characterization
Radioligand Binding Assays for β-Adrenergic Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[12]
2.1.1. Membrane Preparation
-
Source: Tissues or cultured cells expressing β1 and β2-adrenergic receptors (e.g., heart, lung, or transfected cell lines like CHO or HEK293).[13][14]
-
Protocol:
-
Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[13]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
2.1.2. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand.
-
Protocol:
-
Incubate the prepared membranes with increasing concentrations of a suitable radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-CYP).[12][14]
-
For non-specific binding, include a parallel set of tubes with a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).[14]
-
After incubation to equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.[13]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding.
-
2.1.3. Competition Binding Assay
This assay determines the affinity (Ki) of this compound for the receptor.[13]
-
Protocol:
-
Incubate the membranes with a fixed concentration of the radioligand (at or near its Kd) and increasing concentrations of unlabeled this compound.
-
Follow the same incubation and filtration procedure as the saturation binding assay.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Measurement
Functional assays are essential to determine whether this compound acts as an antagonist, agonist, or partial agonist. Since β-adrenergic receptors are Gs-coupled, their activation leads to an increase in intracellular cAMP.[15][16]
2.2.1. Cell Culture
-
Use cell lines endogenously expressing or transfected with β1 or β2-adrenergic receptors (e.g., HEK293, CHO).[17]
2.2.2. cAMP Assay Protocol (Antagonist Mode)
-
Principle: Measure the ability of this compound to inhibit the cAMP production stimulated by a known β-adrenergic agonist (e.g., isoproterenol).
-
Procedure:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., the EC80 of isoproterenol).
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based assays).[18][19][20]
-
Generate a concentration-response curve to determine the IC50 of this compound.
-
Data Presentation
| Parameter | Description | Expected Outcome for this compound |
| Ki (β1) | Inhibitory constant at the β1-adrenergic receptor. | To be determined. |
| Ki (β2) | Inhibitory constant at the β2-adrenergic receptor. | To be determined. |
| Selectivity | Ratio of Ki (β2) / Ki (β1). | To be determined. |
| IC50 (cAMP) | Concentration inhibiting 50% of agonist-induced cAMP production. | To be determined. |
Visualization of In Vitro Workflow
Caption: Workflow for in vitro characterization of this compound.
PART 3: In Vivo Experimental Protocols
In vivo studies are crucial to understand the physiological effects of this compound. Rodent models are commonly used for initial cardiovascular assessments.[21]
Animal Models
-
Species: Sprague-Dawley or Wistar rats are suitable for these studies.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cardiovascular Parameter Assessment in Anesthetized Rats
This protocol assesses the effects of this compound on key cardiovascular parameters.
-
Anesthesia: Anesthetize rats with an appropriate agent (e.g., isoflurane or urethane).[22]
-
Surgical Preparation:
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Insert a catheter into the left ventricle via the right carotid artery for measuring left ventricular pressure (LVP) and its first derivative (dP/dt), an index of myocardial contractility.
-
Record heart rate from the pressure signal or via ECG electrodes.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Administer increasing intravenous doses of this compound.
-
Record heart rate, mean arterial pressure, and dP/dt continuously.
-
To assess β-blocking activity, administer a bolus of isoproterenol before and after each dose of this compound and measure the attenuation of the isoproterenol-induced tachycardia and increase in dP/dt.
-
Pharmacokinetic Analysis
This protocol determines the pharmacokinetic profile of this compound.
-
Dosing: Administer this compound via the desired route (e.g., intravenous bolus or oral gavage).
-
Blood Sampling: Collect serial blood samples at predetermined time points from a cannulated artery or via tail vein sampling.
-
Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound and its potential metabolites in plasma, such as LC-MS/MS.[23]
-
The method should involve protein precipitation or solid-phase extraction of the plasma samples.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability (for oral administration) using appropriate software.
Visualization of In Vivo Protocol
Caption: Overview of in vivo pharmacodynamic and pharmacokinetic protocols.
PART 4: Data Interpretation and Troubleshooting
-
Binding vs. Functional Potency: A discrepancy between Ki values from binding assays and IC50 values from functional assays could indicate that this compound has partial agonist or inverse agonist activity. Further investigation would be warranted.
-
In Vivo Efficacy: The in vivo effects on heart rate and blood pressure should correlate with the in vitro β-blocking potency. A lack of correlation might suggest significant off-target effects or rapid metabolism to inactive or less active compounds.
-
Metabolite Profiling: Given that propranolol is extensively metabolized, with 4-hydroxypropranolol being a major active metabolite, it is crucial to identify and characterize the metabolites of this compound.[1][24][25] These metabolites could contribute to the overall pharmacological effect.
References
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Tewson, P. H., et al. (2016). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 21(5), 504-511. [Link]
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Walle, T., et al. (1990). Pharmacokinetics and metabolism of oral doses of a 4'-methylthio derivative of propranolol in man. Xenobiotica, 20(3), 281-291. [Link]
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Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-342). Humana Press. [Link]
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Tsai, T. H., et al. (1989). Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings. Biochemical Pharmacology, 38(21), 3865-3870. [Link]
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Stosik, A., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Cancers, 14(6), 1494. [Link]
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Noma, T., et al. (2011). Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways. Journal of Biological Chemistry, 286(37), 32379-32389. [Link]
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Walle, T., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-824. [Link]
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Harry, J. D., et al. (1972). A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs. British Journal of Pharmacology, 45(3), 494-503. [Link]
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Vo, T. N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-6. [Link]
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Lalonde, R. L., et al. (1987). Propranolol pharmacodynamic modeling using unbound and total concentrations in healthy volunteers. Journal of Clinical Pharmacology, 27(6), 457-463. [Link]
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Application Notes & Protocols: Characterizing 4-Methoxy Propranolol in Cell Culture
Introduction: Beyond Canonical Beta-Blockade
Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, is a cornerstone therapeutic agent whose mechanism of action is traditionally defined by its competitive blockade of β1 and β2 receptors, thereby inhibiting the physiological effects of catecholamines.[1] However, contemporary pharmacology reveals a more nuanced reality. G-protein coupled receptors (GPCRs), such as the β-ARs, are not simple binary switches. They can adopt multiple conformations, leading to the preferential activation of specific downstream signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity".[2][3]
Propranolol itself exemplifies this complexity. While it acts as an inverse agonist on the canonical Gs protein-adenylyl cyclase-cAMP pathway, it simultaneously functions as a partial agonist for the β-arrestin-mediated signaling cascade, notably activating the ERK/MAPK pathway.[4][5] This dual functionality opens new avenues for therapeutic development, where specific arms of a receptor's signaling repertoire can be selectively modulated.
4-Methoxy Propranolol (4-MP) is an analog and metabolite of propranolol.[6] While its pharmacology is less extensively characterized than the parent compound, its structural similarity suggests it is a critical tool for investigating the intricacies of β-AR signaling. These application notes provide a comprehensive framework for researchers to meticulously characterize the effects of this compound in cell culture, moving from foundational viability assessments to detailed mechanistic studies of biased signaling.
The Principle of Biased Agonism at β-Adrenergic Receptors
GPCR signaling is not monolithic. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. For β-ARs, this typically involves the Gαs subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][8] This is the "canonical" pathway.
However, a parallel pathway exists. Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[9][10] Initially discovered for their role in desensitizing G-protein signaling and promoting receptor internalization, β-arrestins are now recognized as versatile scaffolding proteins that initiate their own wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2.[9][11]
A biased agonist is a ligand that preferentially activates one of these pathways over the other.[2][12] this compound, like propranolol, is hypothesized to be a biased ligand at β-ARs. The protocols outlined below are designed to dissect these parallel pathways, allowing researchers to quantify the compound's effect on both G-protein and β-arrestin signaling.
Caption: Biased signaling of this compound at the β-AR.
Foundational Protocols: Preparation and Safety
Accurate and reproducible data begins with proper preparation and handling of reagents and cells.
Reagent Preparation and Storage
| Reagent | Preparation | Storage | Stability Notes |
| This compound | Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or ethanol.[13] | Store stock solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. | The compound is generally stable. Prepare fresh dilutions in culture medium for each experiment from the frozen stock.[14] |
| Cell Culture Medium | Use medium appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics. | Store at 4°C. Warm to 37°C before use. | Serum components can sometimes interfere with ligand-receptor interactions. Consider serum-free medium for short-term assays if validated. |
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.[15][16]
-
Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation. Avoid contact with skin and eyes.[17]
-
Disposal: Dispose of contaminated materials and waste solutions in accordance with local, state, and federal regulations.[17]
Experimental Workflow: A Step-by-Step Investigative Approach
A logical progression of experiments is crucial for building a complete pharmacological profile. The following workflow starts with broad cytotoxic effects and progressively drills down into specific molecular mechanisms.
Caption: Logical workflow for characterizing 4-MP in cell culture.
Core Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
Principle: To determine the concentration range at which 4-MP affects cell viability and to calculate its half-maximal inhibitory concentration (IC50). This is a critical first step to distinguish targeted pharmacological effects from general cytotoxicity.[14][18][19]
Materials:
-
Target cells expressing β-ARs
-
96-well cell culture plates
-
This compound (4-MP) stock solution
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS) or CCK-8 kit
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours.[14]
-
Drug Treatment: Prepare serial dilutions of 4-MP in fresh culture medium. A common range to start with is 100 nM to 400 µM.[20][21]
-
Remove the old medium and add 100 µL of the 4-MP dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest 4-MP dose) and untreated control wells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[20]
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes and read the absorbance at ~570 nm.[19]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of the 4-MP concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Downstream G-Protein Signaling (cAMP Assay)
Principle: To quantify the effect of 4-MP on the canonical Gs-protein pathway by measuring intracellular cyclic AMP (cAMP) levels. As an inverse agonist, 4-MP is expected to decrease basal or agonist-stimulated cAMP production.[22][23]
Materials:
-
Target cells
-
This compound
-
Isoproterenol (a full β-AR agonist, for stimulation)
-
Forskolin (a direct adenylyl cyclase activator, positive control)[22]
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Lysis buffer
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well or 384-well plate) and grow to ~90% confluency.
-
Pre-treatment: Starve cells in serum-free medium for 2-4 hours.
-
Compound Incubation: Treat cells with various concentrations of 4-MP or vehicle control for 15-30 minutes. Include wells with a known antagonist like propranolol as a reference.
-
Agonist Stimulation: Add a sub-maximal concentration (EC80) of Isoproterenol to the wells and incubate for 10-15 minutes at 37°C. Maintain control wells with no agonist to measure basal levels.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP assay following the kit's protocol and measure the signal using a compatible plate reader.
-
Data Analysis: Generate a dose-response curve for 4-MP's inhibition of Isoproterenol-stimulated cAMP production. Calculate the IC50 for this inhibitory effect. Compare the effect of 4-MP on basal cAMP levels to determine inverse agonist activity.
Protocol 3: Downstream β-Arrestin Signaling (pERK Western Blot)
Principle: To assess the activation of the β-arrestin pathway by measuring the phosphorylation of a key downstream kinase, ERK1/2. As a partial agonist for this pathway, 4-MP is expected to increase ERK phosphorylation (pERK).[5][24]
Materials:
-
Target cells
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (reference compound)
-
Ice-cold PBS, Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Starve in serum-free medium for 4-6 hours.
-
Treat cells with various concentrations of 4-MP, Isoproterenol, or vehicle for a short duration (typically 5-10 minutes for pERK activation).
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary anti-pERK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.
-
Data Analysis: Perform densitometry analysis on the bands. For each sample, normalize the pERK signal to the total ERK signal. Express the results as a fold-change over the vehicle-treated control.
References
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Biased agonism at β-adrenergic receptors - PMC. (n.d.). PubMed Central. [Link][7]
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β-arrestin-biased agonism at the β2-adrenergic receptor - Mayo Clinic. (n.d.). Mayo Clinic Research. [Link][11]
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Propranolol Suppresses Proliferation and Migration of HUVECs through Regulation of the miR-206/VEGFA Axis - PMC. (2021, October 16). National Center for Biotechnology Information. [Link][18]
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The effect of propranolol on cell survival in melanoma cell lines and... (n.d.). ResearchGate. [Link][20]
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Propranolol inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma. (n.d.). PubMed. [Link][19]
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Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC. (2022, July 5). National Center for Biotechnology Information. [Link][6]
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Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin. (n.d.). PubMed. [Link][22]
-
Schematic representation of biased signaling of propranolol on β2-AR.... (n.d.). ResearchGate. [Link][4]
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β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC. (n.d.). PubMed Central. [Link][5]
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Effect of propranolol on cyclic AMP excretion and plasma renin activity in labile essential hypertension - PMC. (n.d.). National Center for Biotechnology Information. [Link][23]
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GPCR signaling via β-arrestin-dependent mechanisms - PMC. (n.d.). PubMed Central. [Link][9]
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Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. (n.d.). MDPI. [Link][1]
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Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9. (n.d.). PNAS. [Link][10]
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Clinical Use of Propranolol Reduces Biomarkers of Proliferation in Gastric Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link][21]
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Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC. (n.d.). PubMed Central. [Link][3]
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Topic: Analytical Methods for the Detection of 4-Methoxy Propranolol
An Application Note and Protocol Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Methoxy Propranolol, a key metabolite of the widely prescribed beta-blocker, Propranolol. While structurally similar to the more commonly studied 4-Hydroxy Propranolol, the distinct methoxy group necessitates tailored analytical approaches for accurate differentiation and quantification. This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the fundamental principles, rationale for procedural choices, step-by-step protocols, and guidance on method validation, ensuring scientific integrity and reproducible results.
Introduction: The Significance of this compound
Propranolol is a non-selective beta-adrenergic antagonist used in the management of cardiovascular diseases.[1] Its metabolism is complex, involving multiple pathways, including ring oxidation, N-dealkylation, and glucuronidation. This compound is a metabolite formed through O-methylation of the corresponding hydroxylated intermediate. Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies. Distinguishing it from its structural isomer, the pharmacologically active 4-Hydroxy Propranolol, is a significant analytical challenge that demands high-selectivity methods.[2] This guide addresses this challenge by providing robust analytical frameworks.
High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low-concentration analytes in complex biological matrices due to its exceptional sensitivity and specificity. The technique physically separates the analyte from matrix components via liquid chromatography and then employs tandem mass spectrometry to selectively detect the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
2.1 Principle of the Method
The method involves a sample preparation step, typically Solid Phase Extraction (SPE), to isolate this compound from the biological matrix (e.g., plasma, urine) and remove interferences.[2] The extract is then injected into an HPLC system, where the analyte is separated on a reversed-phase C18 column. The column effluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) in positive ion mode. The precursor ion for this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass selectivity, ensuring highly reliable quantification.[3][4]
2.2 Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS sample preparation and analysis workflow.
2.3 Detailed Protocol for LC-MS/MS
2.3.1 Sample Preparation (Solid Phase Extraction)
-
Spike: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., 25 ng/mL this compound-d7 or Propranolol-d7).[2]
-
Precipitate: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.[3]
-
Centrifuge: Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitate.[3]
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load: Transfer the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an HPLC vial.
2.3.2 Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[5]
-
Column: Reversed-phase C18 column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: Ramp to 90% B
-
5.0-6.0 min: Hold at 90% B
-
6.1-8.0 min: Return to 10% B (re-equilibration)
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
2.4 Method Validation Summary
The method should be validated according to ICH M10 guidelines for Bioanalytical Method Validation. Key parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Value (based on analogs) | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.998 | [3] |
| Lower Limit of Quantitation (LLOQ) | S/N > 5; Accuracy ±20%, Precision <20% | 0.20 ng/mL | [2] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | < 9.8% | [3] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 7.1% | [3] |
| Extraction Recovery | Consistent and reproducible | > 64% | [2] |
| Matrix Effect | Normalized IS factor within 0.85-1.15 | Pass | [3] |
Routine Analysis by HPLC with UV or Fluorescence Detection
For applications not requiring the ultimate sensitivity of LC-MS/MS, such as analysis of pharmaceutical formulations or in vitro metabolism studies with higher concentrations, HPLC with UV or fluorescence detection offers a robust and cost-effective alternative.
3.1 Principle of the Method
This method leverages the inherent chromophore (naphthalene ring) in the this compound structure, which strongly absorbs UV light.[6] The maximum absorbance (λmax) is typically around 290 nm. Fluorescence detection can offer enhanced sensitivity and selectivity, as the naphthalene moiety is also naturally fluorescent. Separation is achieved using a reversed-phase C18 column with an isocratic or gradient mobile phase of acetonitrile and an aqueous buffer.[7] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.
3.2 Detailed Protocol for HPLC-UV
3.2.1 Sample Preparation (Liquid-Liquid Extraction)
-
Spike: To 0.5 mL of plasma, add 100 µL of an appropriate internal standard (e.g., a structurally similar beta-blocker not present in the sample).
-
Basify: Add 100 µL of 1 M NaOH to adjust the pH to >10. This ensures the analyte is in its neutral, un-ionized form, maximizing its solubility in the organic extraction solvent.
-
Extract: Add 3 mL of tert-butyl methyl ether, vortex for 3 minutes, and centrifuge for 10 minutes at 4500 rpm.[7]
-
Isolate: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute: Reconstitute the residue in 200 µL of the mobile phase and inject 60 µL into the HPLC system.[7]
3.2.2 Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate buffer (pH adjusted to 4.5) and acetonitrile (70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 290 nm.[6]
-
Column Temperature: 40°C.[7]
Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for structural confirmation, although it is often less utilized for routine quantification of polar drugs like this compound due to the need for chemical derivatization.
4.1 Principle of the Method
This compound contains polar functional groups (-OH and secondary amine) that make it non-volatile and prone to thermal degradation in the hot GC injection port. To overcome this, these functional groups are chemically modified in a process called derivatization. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) are used to create volatile and thermally stable derivatives.[10] The derivatized analyte is then separated based on its boiling point and polarity on a capillary GC column and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for structural elucidation.[11]
4.2 Experimental Workflow for GC-MS Analysis
Caption: GC-MS derivatization and analysis workflow.
4.3 Detailed Protocol for GC-MS
4.3.1 Sample Preparation and Derivatization
-
Extract: Perform a liquid-liquid extraction as described in section 3.2.1 and evaporate the organic solvent to complete dryness.
-
Derivatize: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.[12]
-
React: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporate: Cool the vial to room temperature and evaporate the contents to dryness under a nitrogen stream.
-
Reconstitute: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
4.3.2 Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification, using characteristic fragments of the derivatized analyte.[12][13]
Method Comparison
| Feature | LC-MS/MS | HPLC-UV/FLD | GC-MS |
| Sensitivity | Excellent (pg/mL to low ng/mL) | Moderate (ng/mL to µg/mL) | Good (low ng/mL) |
| Selectivity | Excellent | Good (potential interferences) | Very Good |
| Sample Throughput | High | High | Low (due to derivatization) |
| Sample Prep | Moderate (SPE) | Simple (LLE) | Complex (derivatization required) |
| Application | Bioanalysis, PK studies | Formulation assay, routine QC | Confirmatory analysis, metabolomics |
| Cost | High | Low | Moderate |
References
-
Sharma, K., et al. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 107-115. Available at: [Link]
-
Habeeb, E. D. H., & Sulaiman, I. D. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. International Journal of Drug Delivery Technology, 11(1), 29-32. Available at: [Link]
-
ResearchGate. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF PROPRANOLOL HYDROCHLORIDE AND METOPROLOL TARTRATE IN PHARMACEUTICAL DOSAGE FORMS, SPIKED WATER AND BIOLOGICAL FLUIDS. Available at: [Link]
-
El-Emam, A. A., et al. (2004). Spectrophotometric determination of propranolol in formulations via oxidative coupling with 3-methylbenzothiazoline-2-one hydrazone. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1033-1038. Available at: [Link]
-
Harps, L. C., et al. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]
-
Shetkar, M., & Pande, V. (2011). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 73(4), 457–460. Available at: [Link]
-
Wang, J., et al. (2018). An improved HPLC–MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(40), 22730-22737. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Available at: [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 437-445. Available at: [Link]
-
de Oliveira, G. G., et al. (2016). Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 52(2), 335-343. Available at: [Link]
-
Walle, T., Morrison, J., & Walle, K. (1975). Simultaneous determination of propranolol and 4-hydroxy propranolol in plasma by mass fragmentography. Journal of Chromatography A, 114(2), 351-359. Available at: [Link]
-
Baviskar, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254. Available at: [Link]
-
DiDonato, G. C., & Walle, T. (1985). Quantitative analysis of propranolol and metabolites by a gas chromatograph mass spectrometer computer technique. Biomedical Mass Spectrometry, 12(8), 417-422. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Formulation Strategies and Analytical Method Validation for Sustained Release Propranolol Hydrochloride Tablet. Available at: [Link]
-
ResearchGate. (2021). Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide. Available at: [Link]
-
Tulja Rani, G., et al. (2012). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical and Medical Research, 3(3), 295-298. Available at: [Link]
-
Niazi, A., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 431–436. Available at: [Link]
-
ResearchGate. (2014). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Available at: [Link]
-
ResearchGate. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2018). An improved HPLC–MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Available at: [Link]
-
Canfield, D., et al. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Federal Aviation Administration. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. Available at: [Link]
-
ResearchGate. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Available at: [Link]
-
Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Available at: [Link]
-
Lo, M., & Riegelman, S. (1980). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 213-220. Available at: [Link]
-
Gandhimathi, R., et al. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Biology, Pharmacy and Allied Sciences, 12(9), 4287-4295. Available at: [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of 4-Methoxy Propranolol
Abstract
This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methoxy Propranolol, a key metabolite and derivative of the widely used beta-blocker, Propranolol. The described protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control of pharmaceutical formulations. The method utilizes a C18 stationary phase with a UV detector, ensuring broad applicability and accessibility. The causality behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development. This document also provides step-by-step protocols for sample and standard preparation, along with guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for cardiovascular and neurological conditions.[1][2] Its metabolism is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[1][3] One such derivative is this compound, which is structurally analogous to the major active metabolite, 4-Hydroxy Propranolol.[4][5] Accurate and precise quantification of Propranolol and its metabolites is crucial for understanding its pharmacokinetic profile, therapeutic efficacy, and potential toxicities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a reliable RP-HPLC method optimized for the analysis of this compound. The rationale behind the selection of the stationary phase, mobile phase composition, and detection wavelength is elucidated to provide a foundational understanding for method adaptation and troubleshooting.
Analyte and Chromatographic Principle
Analyte: this compound Molecular Formula: C₁₇H₂₃NO₃[6] Molecular Weight: 289.37 g/mol [6] Structure:
Caption: Chemical structure of this compound.
The separation is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately lipophilic compound, will partition between the stationary and mobile phases. The organic modifier (acetonitrile or methanol) in the mobile phase controls the retention time, while the buffer maintains a consistent pH to ensure reproducible ionization of the analyte.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector is suitable.[7]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[8]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving a robust and reliable separation. The following parameters are recommended based on established methods for Propranolol and its analogs.[8][9]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately non-polar analytes like this compound. |
| Mobile Phase | Acetonitrile: 0.01 M Disodium Hydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric Acid) (50:50, v/v) | Acetonitrile is a common organic modifier providing good peak shape. The phosphate buffer controls the pH to ensure consistent ionization of the analyte's secondary amine, leading to reproducible retention times. The pH of 3.5 ensures the amine is protonated, enhancing its interaction with the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature minimizes fluctuations in retention time and improves peak shape. |
| Detection Wavelength | 290 nm | Propranolol and its derivatives exhibit significant UV absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (1 L)
-
Weigh 1.42 g of disodium hydrogen phosphate and dissolve it in 1 L of HPLC grade water to prepare a 0.01 M solution.
-
Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
4.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
4.1.3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the analyte.[10]
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
Caption: HPLC Analysis Workflow for this compound.
Method Validation
For the method to be considered reliable and accurate, it must be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. No interfering peaks should be observed at the retention time of this compound in a blank or placebo sample. |
| Linearity | A linear relationship between the concentration and the peak area should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The percentage recovery should be within 98-102% at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | The relative standard deviation (%RSD) for multiple injections of the same standard should be ≤ 2%. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated based on a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). |
System Suitability
Before commencing any analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n≥5 injections) |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative determination of this compound. The logical explanation of the experimental choices, coupled with detailed protocols and validation guidelines, offers a comprehensive resource for researchers and scientists in the pharmaceutical industry. This method is suitable for routine quality control analysis and can be adapted for various research applications, including pharmacokinetic and metabolic studies.
References
-
IT Medical Team. (2017). Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Su. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Available at: [Link]
-
Mahesh, M., et al. (2019). Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Propranolol and Hydralazine in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(1), 37-42. Available at: [Link]
-
Panacea Journal of Pharmacy and Pharmaceutical Sciences. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Available at: [Link]
-
ResearchGate. (2011). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Available at: [Link]
-
Baviskar, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Available at: [Link]
-
Daicel Pharma Standards. (n.d.). This compound-D7. Available at: [Link]
-
Drugs.com. (2023). Propranolol: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
International Association of Journals of Pharmaceutical Sciences. (n.d.). PHARMACEUTICAL SCIENCES. Available at: [Link]
-
ResearchGate. (2014). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Available at: [Link]
-
International Journal of Research in Pharmaceutical Sciences and Technology. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (2020). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Propranolol. Available at: [Link]
-
Wikipedia. (n.d.). Propranolol. Available at: [Link]
-
MDPI. (n.d.). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Available at: [Link]
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Application Notes & Protocols for the Synthesis of 4-Methoxy Propranolol
For Research Use Only
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy Propranolol, a key derivative of the widely used beta-blocker, Propranolol. These protocols are designed for researchers in drug development and medicinal chemistry, offering detailed, step-by-step instructions. The synthesis is based on established chemical principles, beginning with 4-methoxy-1-naphthol and proceeding through an epoxy intermediate. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
Propranolol is a non-selective beta-adrenergic receptor antagonist with a long history of clinical use for conditions such as hypertension, angina pectoris, and anxiety disorders.[1][2] Its metabolism in the human body is extensive, leading to a variety of metabolites, with 4-hydroxypropranolol being one of the most significant.[3][4] this compound serves as a crucial tool for researchers. By blocking the aromatic hydroxyl group with a methyl group, it allows for the investigation of the specific roles of different metabolic pathways.[5] For instance, it can be used to study the regioselectivity of glucuronidation reactions in drug metabolism.[5] The synthesis of this compound is therefore of great interest for creating analytical standards and for conducting in-depth pharmacological studies.
Synthetic Strategy and Retrosynthesis
The synthesis of this compound is adapted from established methods for preparing Propranolol and its hydroxylated analogues.[5] The strategy involves a two-step process:
-
Etherification and Epoxidation : The synthesis commences with the reaction of 4-methoxy-1-naphthol with epichlorohydrin. This step forms the key intermediate, 3-(4-methoxy-1-naphthoxy)-1,2-epoxypropane. This is a variation of the Williamson ether synthesis, followed by an intramolecular epoxide formation.
-
Aminolysis/Ring-Opening : The epoxy intermediate then undergoes a nucleophilic ring-opening reaction with isopropylamine. This reaction selectively opens the epoxide ring to form the final product, this compound.
This approach is efficient and builds upon the well-documented synthesis of Propranolol from 1-naphthol.[6][7]
Retrosynthetic Analysis Diagram
Sources
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4-Methoxy Propranolol: A Novel Research Tool for Investigating Adrenergic Signaling and Cardiac Electrophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Nuances of Beta-Adrenergic Blockade
Propranolol, the prototypical non-selective beta-blocker, has been a cornerstone in cardiovascular medicine and a vital tool in cardiac research for decades.[1] Its therapeutic and experimental utility stems from its ability to antagonize both β1- and β2-adrenergic receptors, thereby modulating cardiac rate, contractility, and conduction.[2] The metabolism of propranolol yields several derivatives, with 4-hydroxypropranolol being a notable active metabolite. The subtle structural differences between propranolol and its metabolites can lead to significant variations in their pharmacological profiles, offering unique opportunities for research.
This guide focuses on 4-Methoxy Propranolol , a synthetic analog of propranolol, as a potential research tool in cardiology. While direct experimental data on the cardiac effects of this compound are limited, its chemical structure suggests a distinct pharmacological profile that could be leveraged to dissect specific aspects of adrenergic signaling and cardiac electrophysiology. This document provides a hypothesized pharmacological profile of this compound based on established structure-activity relationships of aryloxypropanolamine beta-blockers, along with detailed protocols for its characterization and application in cardiac research.
The primary utility of this compound as a research tool lies in its potential to serve as a unique comparator to propranolol and 4-hydroxypropranolol. The substitution of a methoxy group for the hydroxyl group at the 4-position of the naphthyl ring is expected to alter the compound's lipophilicity, hydrogen-bonding capacity, and electronic properties. These changes may, in turn, influence its affinity and selectivity for β-adrenergic receptor subtypes and its interaction with other cardiac targets, such as ion channels.
Hypothesized Pharmacological Profile of this compound
Based on the principles of medicinal chemistry and the structure-activity relationships of beta-blockers, we can postulate the following pharmacological characteristics for this compound:
-
Beta-Adrenergic Receptor Affinity and Selectivity : The presence of a substituent at the para-position of the aromatic ring in aryloxypropanolamine beta-blockers is often associated with increased affinity for the β1-adrenergic receptor.[3][4] Therefore, it is hypothesized that this compound may exhibit a degree of β1-selectivity compared to the non-selective propranolol. The methoxy group, being less polar and unable to donate a hydrogen bond compared to a hydroxyl group, may alter the binding kinetics and affinity for both β1 and β2 receptors.
-
Intrinsic Sympathomimetic Activity (ISA) : The presence and nature of substituents on the aromatic ring can influence whether a beta-blocker also possesses partial agonist activity.[3] The methoxy group is not typically associated with conferring significant ISA. Therefore, this compound is hypothesized to be a pure antagonist.
-
Membrane Stabilizing Activity (MSA) : Some beta-blockers, including propranolol, exhibit membrane-stabilizing or local anesthetic effects at higher concentrations, which are independent of their beta-blocking activity.[3] The lipophilicity of this compound is expected to be higher than 4-hydroxypropranolol and may be comparable to or slightly higher than propranolol, suggesting it may retain some MSA.
-
hERG Channel Interaction : Many beta-blockers have been shown to interact with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can have implications for cardiac repolarization.[5] The lipophilicity and structural features of this compound suggest a potential for interaction with the hERG channel, which warrants experimental investigation.
Table 1: Hypothesized Properties of this compound Compared to Propranolol and 4-Hydroxypropranolol
| Property | Propranolol | 4-Hydroxypropranolol | This compound (Hypothesized) |
| β-Receptor Selectivity | Non-selective (β1 ≈ β2) | Non-selective | Potentially β1-selective |
| Intrinsic Sympathomimetic Activity (ISA) | None | Present | Likely None |
| Membrane Stabilizing Activity (MSA) | Present (at high concentrations) | Present | Likely Present |
| hERG Blockade | Yes | Data limited | Possible |
| Lipophilicity (LogP) | ~3.1 | Lower than propranolol | Higher than 4-hydroxypropranolol |
Applications in Cardiovascular Research
The hypothesized properties of this compound make it a potentially valuable tool for:
-
Dissecting β1 vs. β2-Adrenergic Signaling : By comparing its effects with those of propranolol (non-selective) and β1- or β2-selective antagonists, researchers can investigate the specific roles of these receptor subtypes in cardiac function and pathophysiology.
-
Structure-Activity Relationship Studies : As a direct analog of 4-hydroxypropranolol, it allows for the systematic investigation of the role of the 4-position substituent (methoxy vs. hydroxyl) on receptor binding and functional activity.
-
Investigating Off-Target Effects : Its potential interaction with cardiac ion channels like hERG can be studied to understand the molecular determinants of drug-induced arrhythmias.
Experimental Protocols
The following protocols provide a framework for the comprehensive characterization of this compound's effects on cardiac targets.
Protocol 1: Determination of β-Adrenergic Receptor Binding Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.[6][7][8]
Materials:
-
Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
This compound.
-
Propranolol (as a non-selective competitor).
-
ICI 118,551 (as a β2-selective competitor).
-
CGP 20712A (as a β1-selective competitor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation : Prepare cell membranes expressing the receptor of interest according to standard laboratory protocols. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup : In a 96-well plate, set up the following in triplicate:
-
Total Binding : 25 µL Assay Buffer, 25 µL radioligand, 50 µL membrane suspension.
-
Non-specific Binding : 25 µL Propranolol (10 µM final concentration), 25 µL radioligand, 50 µL membrane suspension.
-
Competitive Binding : 25 µL of varying concentrations of this compound, 25 µL radioligand, 50 µL membrane suspension.
-
-
Incubation : Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration : Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Counting : Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assessment in Isolated Perfused Heart (Langendorff Preparation)
This protocol utilizes the Langendorff-perfused isolated heart model to assess the functional effects of this compound on cardiac contractility and heart rate.[9][10][11]
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer.
-
This compound.
-
Isoproterenol (a non-selective β-agonist).
-
Intraventricular balloon catheter and pressure transducer.
-
ECG recording electrodes.
-
Data acquisition system.
Procedure:
-
Heart Isolation and Perfusion :
-
Anesthetize a rodent (e.g., rat or guinea pig) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Instrumentation :
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumic pressure.
-
Attach ECG electrodes to the heart to record heart rate and rhythm.
-
-
Stabilization : Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate and developed pressure.
-
Experimental Protocol :
-
Baseline : Record baseline left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure development (+dP/dt_max) and relaxation (-dP/dt_max).
-
Isoproterenol Stimulation : Administer a bolus or infusion of isoproterenol to stimulate the heart and establish a baseline response.
-
This compound Administration : After washout of isoproterenol, perfuse the heart with increasing concentrations of this compound.
-
Challenge with Isoproterenol : In the presence of this compound, re-administer isoproterenol to assess the antagonistic effect.
-
-
Data Analysis :
-
Measure the changes in LVDP, HR, +dP/dt_max, and -dP/dt_max in response to this compound alone and in the presence of isoproterenol.
-
Construct concentration-response curves to determine the potency of this compound as a functional antagonist.
-
Conclusion and Future Directions
This compound represents an under-explored chemical entity with the potential to be a valuable research tool in cardiology. Its unique structural modification compared to propranolol and its active metabolite, 4-hydroxypropranolol, provides a compelling rationale for its investigation. The protocols outlined in this guide offer a comprehensive approach to characterizing its pharmacological profile, from receptor binding to functional cardiac effects and potential off-target interactions.
By systematically evaluating this compound, researchers can gain deeper insights into the structure-activity relationships of beta-blockers, the nuanced roles of β-adrenergic receptor subtypes in cardiac physiology, and the molecular basis of drug-ion channel interactions. The data generated from these studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of adrenergic signaling in the heart, potentially informing the design of future cardiovascular therapeutics.
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application of 4-Methoxy Propranolol in neuroscience research
An Application Guide to Propranolol and its Analogs in Neuroscience Research
A Note on 4-Methoxypropranolol
Initial searches for "4-Methoxypropranolol" do not yield a widely recognized or extensively studied compound under this specific nomenclature in neuroscience literature. Propranolol itself, chemically known as 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol, possesses a methoxy group as part of its naphthyloxy ring system. It is plausible that the query refers to a synthetic derivative or a metabolite of propranolol. The most well-characterized metabolite with a modification at the 4-position is 4'-hydroxypropranolol.[1]
Given this ambiguity, this guide will focus on the parent compound, propranolol , a tool with profound and multifaceted applications in neuroscience. We will particularly emphasize its action beyond its canonical beta-blocking effects, focusing on its well-documented role as a 5-HT1A serotonin receptor antagonist , a mechanism of significant interest in contemporary neuroscience research.[2] The principles, protocols, and applications detailed herein for propranolol serve as an authoritative foundation for researchers investigating this class of compounds.
Part 1: Core Mechanisms of Action in a Neuroscience Context
Propranolol is a non-selective beta-adrenergic receptor antagonist, a property that underlies its primary clinical use in managing hypertension and other cardiovascular conditions.[3] However, its ability to cross the blood-brain barrier allows it to exert significant effects within the central nervous system (CNS), making it a valuable tool for neuroscientific inquiry.[3]
Canonical Pathway: β-Adrenergic Receptor Blockade
Propranolol competitively blocks β-1 and β-2 adrenergic receptors, antagonizing the effects of catecholamines like norepinephrine and epinephrine. This action reduces sympathetic nervous system responses, including heart rate and blood pressure.[3] In the CNS, this blockade is instrumental in studies of stress, arousal, and memory consolidation, where noradrenergic signaling is paramount.
A Key Secondary Pathway: 5-HT1A Receptor Antagonism
Crucially for neuroscience research, propranolol, particularly the (-)isomer, is a potent antagonist at 5-HT1A serotonin receptors.[2] These receptors are Gi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and causing neuronal hyperpolarization.
By blocking these receptors, propranolol can prevent the inhibitory effects of serotonin, leading to a net increase in neuronal excitability in specific circuits. This antagonistic action at 5-HT1A receptors is fundamental to its application in studying mood disorders and cognitive processes.[2][4]
Part 2: Applications in Neuroscience Research
Investigating Fear Memory Reconsolidation
The noradrenergic system is critical for the emotional tagging and consolidation of fear memories. Propranolol's ability to block β-adrenergic receptors makes it a classic tool for disrupting the reconsolidation of these memories. When administered shortly after memory retrieval, propranolol can weaken the emotional component of the memory trace.[5] This has been a cornerstone of research into treatments for post-traumatic stress disorder (PTSD).
-
Causality Explained : Fear memory retrieval makes the memory trace labile and susceptible to modification. Noradrenergic signaling is required to re-stabilize (reconsolidate) this trace. Propranolol administration during this lability window blocks the necessary signaling, leading to an attenuated fear response in subsequent tests.[5]
Probing the Neurobiology of Depression and Antidepressant Action
The role of propranolol in depression is complex. While some early case reports suggested it could induce depressive symptoms, larger meta-analyses have not found a strong causal link.[6][7][8] This controversy, however, makes propranolol a valuable pharmacological tool. Researchers can use its dual action to dissect the relative contributions of the β-adrenergic and serotonergic (via 5-HT1A) systems in animal models of depression. For example, its effects can be compared with selective 5-HT1A antagonists to isolate the role of this specific receptor in antidepressant-like behaviors.[4][9]
Part 3: Experimental Protocols & Methodologies
In Vitro Protocol: 5-HT1A Receptor Binding Assay
This protocol determines the affinity of propranolol for the 5-HT1A receptor, validating its mechanism of action. It is based on the principle of competitive displacement of a radiolabeled ligand.
Objective: To calculate the inhibitory constant (Ki) of propranolol for the 5-HT1A receptor in rat hippocampal membranes.
Materials:
-
Rat hippocampus tissue
-
TME Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Radioligand: [³H]8-OH-DPAT (a potent 5-HT1A agonist)
-
Non-specific binding control: 10 µM Serotonin or 8-OH-DPAT
-
Test compound: Propranolol (various concentrations)
-
Scintillation vials and cocktail; Glass fiber filters; Filtration manifold; Scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold TME buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the hippocampal membrane preparation, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd), and varying concentrations of propranolol (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with 10 µM serotonin).
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a beta counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of propranolol.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of propranolol that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vivo Protocol: Auditory Fear Conditioning and Memory Disruption
Objective: To assess the effect of post-retrieval propranolol administration on the reconsolidation of a learned fear memory in mice.
Materials:
-
Fear conditioning apparatus (with grid floor for footshock and speaker)
-
Propranolol HCl (dissolved in sterile saline)
-
Vehicle control (sterile saline)
-
Experimental subjects: Adult male C57BL/6 mice.
Step-by-Step Methodology:
-
Habituation (Day 1): Place each mouse in the conditioning chamber for 10-15 minutes to allow for exploration and habituation to the context. No stimuli are presented.
-
Conditioning (Day 2):
-
Place the mouse in the chamber. Allow a 2-minute baseline period.
-
Present an auditory conditioned stimulus (CS), such as a tone (e.g., 85 dB, 2.8 kHz), for 30 seconds.
-
In the final 2 seconds of the tone, deliver a mild footshock unconditioned stimulus (US), e.g., 0.5 mA.
-
Repeat this CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
The association between the tone (CS) and the shock (US) establishes the fear memory.
-
-
Memory Retrieval & Treatment (Day 3):
-
Place the mouse in a novel context (to test fear specific to the cue, not the context).
-
After a baseline period, present the auditory CS (tone) for 30 seconds without the shock. This reactivates the fear memory.
-
Immediately after the retrieval session, administer either propranolol (e.g., 10 mg/kg, intraperitoneal injection) or saline vehicle. This timing is critical to target the reconsolidation window.
-
-
Memory Test (Day 4):
-
Return the mouse to the novel context from Day 3.
-
Present the auditory CS and measure the duration of freezing behavior, a proxy for fear.
-
-
Data Analysis:
-
Compare the percentage of time spent freezing during the CS presentation on Day 4 between the propranolol-treated group and the saline-treated group.
-
A significant reduction in freezing in the propranolol group indicates successful disruption of fear memory reconsolidation.
-
Part 4: Pharmacokinetic and Dosing Data
Effective experimental design requires careful consideration of the drug's pharmacokinetic profile to ensure it reaches the target tissue at the appropriate concentration and time.
| Parameter | Species | Value | Notes |
| Half-life (t½) | Rat | ~3.3 - 4.1 hours[10] | Similar to humans, but can vary by strain and administration route.[11][12] |
| Oral Clearance | Rat | High; significant first-pass metabolism | Intraperitoneal (IP) or subcutaneous (SC) routes are often preferred for bypassing first-pass effect and achieving more consistent plasma levels.[11] |
| Typical In Vivo Dose (Rodent) | Rat/Mouse | 5 - 20 mg/kg (IP) | Dose should be optimized for the specific behavioral paradigm. Higher doses increase the risk of confounding cardiovascular side effects.[13] |
| Plasma Protein Binding | Human | ~90%[10] | High protein binding can affect the free drug concentration available to cross the blood-brain barrier. |
Causality Explained: The choice of dose and administration route is critical. An IP injection is often used in behavioral studies to ensure rapid absorption and circumvention of the extensive liver metabolism that occurs after oral dosing.[11] The timing of the injection relative to the behavioral task must align with the drug's peak plasma concentration to maximize its effect on the targeted neural process (e.g., memory reconsolidation).
Conclusion
While the specific compound "4-Methoxypropranolol" remains elusive in mainstream neuroscience literature, the parent molecule, propranolol, offers a rich and complex pharmacology that continues to be of immense value. Its dual antagonism of β-adrenergic and 5-HT1A receptors provides a unique tool to dissect the intricate interplay between the noradrenergic and serotonergic systems in regulating fear, anxiety, and mood. The protocols and data presented here offer a rigorous framework for leveraging propranolol to advance our understanding of the neural circuits underlying both normal cognition and neuropsychiatric disorders.
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Bai, S. A., & Lemaire, M. (1994). Accumulation kinetics of propranolol in the rat: comparison of Michaelis-Menten-mediated clearance and clearance changes consistent with the "altered enzyme hypothesis". Pharmaceutical Research. Available at: [Link]
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Weterings, J., & van der Foel-Nieuwenhuizen, M. (1993). Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat. Archives of Toxicology. Available at: [Link]
-
Horie, T., et al. (2005). Pharmacokinetics and metabolism of metoprolol and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ho, K., et al. (2024). The Efficacy of Pharmacological Interventions in the Treatment of Major Depressive Disorder and Bipolar Depression With Mixed Features: A Systematic Review. Bipolar Disorders. Available at: [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]
-
Lacagnina, A. F., et al. (2022). Propranolol Administration Modulates Neural Activity in the Hippocampal Hilus During Fear Retrieval. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Monday, H. R., et al. (2023). Protocol to study presynaptic protein synthesis in ex vivo mouse hippocampal slices using HaloTag technology. STAR Protocols. Available at: [Link]
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Vargas, M. V., et al. (2023). The neural basis of psychedelic action. Nature Neuroscience. Available at: [Link]
-
Tayarani-Najaran, Z., et al. (2013). Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
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Application Notes & Protocols: Utilizing 4-Methoxy Propranolol for the Study of Adrenergic Receptors
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methoxy Propranolol in the study of adrenergic receptors. This compound, a derivative of the canonical non-selective β-adrenergic antagonist Propranolol, serves as a critical tool for dissecting the pharmacology and function of β-adrenergic receptor subtypes. We will explore its mechanism of action, detail its binding characteristics, and provide validated, step-by-step protocols for its use in competitive radioligand binding assays and functional cAMP assays. This guide is designed to blend theoretical principles with practical, field-proven methodologies to ensure robust and reproducible experimental outcomes.
Introduction: The Role of this compound in Adrenergic Research
The adrenergic system, comprising α- and β-adrenergic receptors (ARs), is a cornerstone of physiological regulation and a primary target for therapeutic intervention in cardiovascular, respiratory, and neurological disorders.[1] Propranolol, a non-selective β-blocker, revolutionized cardiovascular medicine and remains a fundamental tool in pharmacology.[] Its derivatives, such as this compound, offer nuanced properties for investigating receptor structure and function.
This compound is structurally analogous to Propranolol, featuring a methoxy substitution on the naphthalene ring. This modification subtly alters its physicochemical properties, which can influence receptor interaction and selectivity. While Propranolol itself is a racemic mixture, with the S(-)-enantiomer possessing significantly higher affinity for β-ARs, its metabolites and derivatives provide a broader toolkit for pharmacologists.[3][4] Understanding the precise interactions of such analogs is crucial for designing novel subtype-selective ligands and interpreting complex pharmacological data.
This guide focuses on the practical application of this compound as a competitive antagonist to characterize β-adrenergic receptor populations in various experimental systems.
Mechanism of Action: Competitive Antagonism
This compound, like its parent compound, functions as a competitive antagonist at β-adrenergic receptors.[5][6] This means it binds reversibly to the same site as endogenous catecholamine agonists (e.g., epinephrine and norepinephrine) but does not activate the receptor.[5][7]
Key Principles:
-
Receptor Occupancy: By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade.[5][6]
-
No Intrinsic Activity: As an antagonist, it does not induce a conformational change in the receptor that leads to G-protein activation.
-
Surmountability: The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.
The primary signaling pathway inhibited by β-AR antagonists is the Gs protein-coupled cascade. Agonist binding normally activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[5][7] this compound blocks this process, making the measurement of cAMP levels a direct functional readout of its antagonist activity.
Signaling Pathway Overview
The diagram below illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by this compound.
Caption: β-Adrenergic receptor signaling and antagonism.
Applications & Experimental Design
This compound is primarily used in two key types of experiments:
-
Receptor Binding Assays: To determine the affinity (Ki) of the compound for β-AR subtypes and to quantify receptor density (Bmax) in a given tissue or cell preparation.
-
Functional Assays: To measure the potency (IC50) of the compound in blocking agonist-induced cellular responses, such as cAMP production.
Receptor Binding Assays
These assays directly measure the interaction of a ligand with a receptor. A competition binding assay is the standard method for determining the affinity of an unlabeled ligand like this compound.[8][9]
Principle: The assay measures the ability of increasing concentrations of the unlabeled "competitor" (this compound) to displace a "hot" radiolabeled ligand (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol) that has a known high affinity for the receptor.[9][10] The amount of radioligand bound is inversely proportional to the concentration and affinity of the competitor.[10]
Key Parameters Obtained:
-
IC50: The concentration of this compound that displaces 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): A measure of the affinity of the competitor for the receptor, calculated from the IC50 using the Cheng-Prusoff equation. This value is independent of the radioligand used.
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Protocol 1: β-Adrenergic Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptors in a cell membrane preparation.
Materials:
-
Cell Membranes: Prepared from cells or tissue expressing the β-AR of interest (e.g., CHO cells stably expressing human β1-AR or β2-AR, rat heart membranes).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) is a common choice.
-
Test Compound: this compound.
-
Non-Specific Determinate: Propranolol (unlabeled) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).[10]
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Preparation:
-
Thaw cell membrane aliquots on ice. Dilute to the desired concentration (e.g., 20-50 µg protein per tube) in ice-cold Assay Buffer.[9]
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare a working solution of [³H]-DHA in Assay Buffer at a concentration near its Kd (e.g., 1-2 nM).
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-DHA + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Propranolol (10 µM final) + 50 µL [³H]-DHA + 100 µL Membrane Suspension.[8]
-
Competition: 50 µL of each this compound dilution + 50 µL [³H]-DHA + 100 µL Membrane Suspension.
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filters using a cell harvester.
-
Wash the filters immediately with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Functional Assays (cAMP Measurement)
Functional assays measure the biological response resulting from receptor activation or inhibition. For Gs-coupled β-receptors, measuring the inhibition of agonist-stimulated cAMP production is a direct and robust method to quantify antagonist potency.[12]
Principle: Cells are first stimulated with a β-agonist (like Isoproterenol) to increase intracellular cAMP levels. The assay then measures the ability of co-incubated this compound to inhibit this rise in cAMP in a concentration-dependent manner. A phosphodiesterase (PDE) inhibitor like IBMX is typically included to prevent the degradation of cAMP and amplify the signal.[13][14]
Key Parameter Obtained:
-
IC50: The concentration of this compound that produces 50% of its maximal inhibition of the agonist-induced cAMP response.
Protocol 2: cAMP Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound.
Materials:
-
Cells: Whole cells expressing the β-AR of interest (e.g., HEK293 or CHO cells).
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[13]
-
Test Compound: this compound.
-
Stimulation Buffer: Serum-free media or HBSS.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[15]
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Preparation:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare a solution of Isoproterenol in Stimulation Buffer. The final concentration should be its EC80 (the concentration that gives 80% of the maximal cAMP response), which must be determined in a prior agonist dose-response experiment.
-
Prepare a working solution containing both Isoproterenol (at 2x its final EC80 concentration) and IBMX (e.g., 1 mM final concentration) in Stimulation Buffer.[13]
-
-
Assay Protocol:
-
Wash the cells gently with pre-warmed Stimulation Buffer.
-
Add the this compound dilutions to the appropriate wells (antagonist pre-incubation, optional but recommended, for 15-30 minutes).
-
Add the Isoproterenol/IBMX mixture to all wells (except for baseline controls) to initiate stimulation.
-
Incubate at 37°C for 15-30 minutes. The optimal time should be determined during assay development.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the stimulation by adding the lysis buffer provided in the cAMP detection kit.
-
Follow the kit manufacturer's instructions to add detection reagents (e.g., antibody-conjugates, acceptor beads).[15]
-
Incubate as required by the kit protocol (typically 60 minutes at room temperature).
-
-
Measurement:
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or AlphaScreen reader).
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with agonist alone as 100% stimulation and the signal from untreated cells as 0% stimulation.
-
Plot the percent stimulation against the log concentration of this compound.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.
-
Data Interpretation & Expected Values
The affinity and potency of ligands are influenced by the specific receptor subtype and the experimental conditions. Propranolol, the parent compound, is non-selective, exhibiting high affinity for both β1-AR and β2-AR.[16][17][18] this compound is expected to behave similarly as a non-selective antagonist.
Table 1: Representative Binding Affinities (Ki) of Propranolol for Human β-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Propranolol | β1-AR | 1.8 | [16] |
| Propranolol | β2-AR | 0.8 | [16] |
| Propranolol | β3-AR | ~186 | [16] |
Note: The Ki values for this compound should be determined empirically using the protocols above. Values are expected to be in a similar nanomolar range for β1/β2 receptors.
Safety and Handling
This compound is a bioactive compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store desiccated at the recommended temperature (typically -20°C) and protected from light.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH Source: National Institutes of Health URL
- Title: A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents Source: PubMed URL
-
Title: Study design of (A) competition radioligand binding assay to quantify β... Source: ResearchGate URL: [Link]
-
Title: Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments Source: Springer Nature URL: [Link]
-
Title: Radioligand binding and competition assays - Bio-protocol Source: Bio-protocol URL: [Link]
-
Title: Propranolol | C16H21NO2 | CID 4946 - PubChem Source: National Institutes of Health, PubChem URL: [Link]
-
Title: Functional Selectivity in Adrenergic and Angiotensin Signaling Systems - PMC Source: National Institutes of Health URL: [Link]
-
Title: Structural insights into adrenergic receptor function and pharmacology - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Stereospecific Binding of Propranolol and Catecholamines to the -Adrenergic Receptor Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Beta-blockers: Historical Perspective and Mechanisms of Action Source: REC: CardioClinics URL: [Link]
-
Title: Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC Source: National Institutes of Health URL: [Link]
-
Title: Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC Source: National Institutes of Health URL: [Link]
-
Title: cAMP assays in GPCR drug discovery Source: PubMed URL: [Link]
-
Title: Propranolol vs. metoprolol: Differences, similarities, and which one is better for you Source: SingleCare URL: [Link]
-
Title: Propranolol and its Mechanism of Action Source: Open Access Journals URL: [Link]
-
Title: Propranolol vs. Metoprolol: How Do They Compare as Beta-Blockers? Source: Verywell Health URL: [Link]
-
Title: Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors Source: bioRxiv URL: [Link]
-
Title: I am a new researcher in the field of pharmacology, I want to know how to prepare and add IBMX in cAMP assay? Source: ResearchGate URL: [Link]
-
Title: What is the difference between propranolol and metoprolol (beta-blockers) in the treatment of hypertension and angina? Source: Dr.Oracle URL: [Link]
-
Title: Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf Source: National Institutes of Health URL: [Link]
-
Title: Metoprolol vs. propranolol: Uses, Differences, Side Effects, Dosage Source: MedicineNet URL: [Link]
-
Title: Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective Source: MDPI URL: [Link]
-
Title: Metoprolol vs Propranolol Source: withpower.com URL: [Link]
Sources
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- 9. researchgate.net [researchgate.net]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Propranolol vs. Metoprolol: How Do They Compare? [verywellhealth.com]
Troubleshooting & Optimization
4-Methoxy Propranolol Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for 4-Methoxy Propranolol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. As a lipophilic weak base, this compound requires careful consideration of solvent selection and pH to ensure successful experimental outcomes. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound's low aqueous solubility is due to its chemical structure. It possesses a large, hydrophobic naphthalene ring system and an aliphatic side chain.[1] These nonpolar features dominate the molecule's properties, making it lipophilic, meaning it preferentially dissolves in lipids and nonpolar solvents over water. While the secondary amine in the side chain is ionizable, the overall molecule has a high LogP value, indicating its preference for a non-aqueous environment.[1]
Q2: What is the pKa of this compound and why is it important for solubility?
-
At pH values significantly below its pKa (e.g., pH < 7.5) , the amine group will be predominantly protonated (R-NH2+). This charged, ionized form is more polar and therefore exhibits significantly higher aqueous solubility.
-
At pH values near or above its pKa (e.g., pH > 9.5) , the amine group will be predominantly in its neutral, unprotonated form (R-NH). This free base form is less polar and has very low aqueous solubility, often leading to precipitation in neutral or alkaline aqueous solutions.[5]
Understanding this pH-dependent solubility is critical for preparing solutions and designing experiments, especially those involving physiological buffers (pH ~7.4).[6][7]
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in several organic solvents. The table below summarizes the available solubility information for this compound and its parent compound, propranolol, for reference.
| Compound | Solvent | Solubility | Reference |
| This compound | Dichloromethane | Soluble | [8] |
| DMSO | Soluble | [8] | |
| Methanol | Soluble | [8] | |
| Propranolol HCl | Water | ~10 mg/mL | [9] |
| Ethanol | ~11 mg/mL | [10] | |
| DMSO | ~16 mg/mL | [10] | |
| Dimethyl Formamide (DMF) | ~14 mg/mL | [10] | |
| PBS (pH 7.2) | ~5 mg/mL | [10] |
Note: This table provides a general guide. Actual solubility may vary depending on the specific batch, temperature, and purity of the compound and solvents.
Troubleshooting Guide: Precipitation Issues
Precipitation is a common issue when working with this compound, especially when diluting a stock solution made in an organic solvent into an aqueous buffer for biological assays.
Problem: My this compound precipitates when I add it to my aqueous buffer (e.g., PBS, cell culture media).
This is a classic example of a pH-shift effect. Your stock solution, likely prepared in an organic solvent like DMSO, is at a high concentration. When you dilute this into a neutral or slightly alkaline aqueous buffer (pH ~7.4), the pH of the local environment is above the compound's pKa, causing the protonated, soluble form to convert to the neutral, insoluble free base, which then precipitates out of solution.[7]
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Expert Tip: Using anhydrous DMSO is recommended to minimize the introduction of water, which can decrease the solubility of highly lipophilic compounds.
Protocol 2: pH-Adjustment Method for Preparing an Aqueous Working Solution
This protocol is suitable for experiments where the final solution can be slightly acidic.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, HEPES)
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
Procedure:
-
Start with your desired aqueous buffer.
-
Slowly add small increments of 0.1 M HCl to the buffer while monitoring the pH. Adjust the pH to a slightly acidic value (e.g., 6.0-6.5).
-
While vortexing the acidified buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Causality: By lowering the pH of the aqueous buffer before adding the compound, you ensure that the this compound remains in its protonated, more soluble form upon dilution.[5]
Protocol 3: Co-solvent Method for Enhancing Solubility
This method is useful when the experimental system can tolerate a small percentage of an organic co-solvent.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer
-
Water-miscible co-solvent (e.g., ethanol, polyethylene glycol 400 (PEG400))
Procedure:
-
Determine the maximum allowable concentration of the co-solvent in your final experimental setup (typically 0.1% to 1%).
-
Prepare an intermediate dilution of your this compound stock solution in the chosen co-solvent.
-
Add the required volume of this intermediate dilution to your aqueous buffer while vortexing.
-
Ensure the final concentration of the co-solvent does not exceed the predetermined limit.
-
Visually inspect the solution for clarity.
Expertise & Experience: Co-solvents work by reducing the polarity of the aqueous medium, which can increase the solubility of lipophilic compounds.[11] However, it is crucial to verify the compatibility of the co-solvent with your specific assay, as it may have unintended biological effects.
Advanced Solubilization Strategies
For particularly challenging applications requiring higher concentrations of this compound in aqueous media, more advanced techniques can be employed.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like this compound, forming inclusion complexes that are significantly more water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization:
Caption: Mechanism of cyclodextrin solubilization.
References
-
Kawakami, K., & Miyajima, M. (2020). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics, 17(3), 843-851. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 772. Retrieved from [Link]
-
Figshare. (2020). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Retrieved from [Link]
-
Kubiak, R., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. International Journal of Molecular Sciences, 25(5), 2889. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
-
Louisiana State University. (n.d.). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propranolol. PubChem Compound Summary for CID 4946. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4'-hydroxypropranolol (HMDB0060989). Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-independent release of propranolol hydrochloride from HPMC-based matrices using organic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propranolol Hydrochloride. PubChem Compound Summary for CID 62882. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) propranolol (PRO), (Mr = 259.34 g/mol , pKa = 9.7) and (b) capric acid (CAP), (Mr = 172.27 g/mol , pKa = 4.9)) with the carbon, nitrogen and oxygen atoms numbered. Retrieved from [Link]
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- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of 4-Methoxy Propranolol
Welcome to the technical support center for the synthesis of 4-Methoxy Propranolol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and industrially relevant synthesis of this compound is a two-step process. The synthesis is analogous to that of propranolol itself.[1][2]
-
Step 1: Williamson Ether Synthesis. 4-Methoxy-1-naphthol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-((4-methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane (a glycidyl ether).
-
Step 2: Epoxide Ring-Opening. The glycidyl ether intermediate undergoes a nucleophilic ring-opening reaction with isopropylamine to yield the final product, this compound.[3][4]
Q2: Why is the choice of base in Step 1 so critical?
The base in the Williamson ether synthesis (Step 1) deprotonates the phenolic hydroxyl group of 4-methoxy-1-naphthol to form a nucleophilic naphthoxide ion.[5][6] The efficiency of this deprotonation directly impacts the rate and completeness of the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[4][7] The choice of base can also influence the selectivity of the reaction, specifically minimizing undesired C-alkylation.[8]
Q3: What are the typical yields for this synthesis?
Yields can vary significantly based on the purity of reagents and optimization of reaction conditions. Older or non-optimized methods have reported overall yields below 30%.[7][9] However, with optimized protocols, including the use of catalysts and careful control of reaction parameters, yields for each step can exceed 90%, leading to high overall yields.[10][11]
Troubleshooting Guide: Yield Improvement
Issue 1: Low yield of the glycidyl ether intermediate in Step 1.
Q: My first step, the reaction between 4-methoxy-1-naphthol and epichlorohydrin, is giving me a low yield (<60%). What are the common causes and how can I fix this?
A: Low yield in this crucial Williamson ether synthesis step is a frequent problem. Let's break down the potential causes and solutions.
-
Cause A: Incomplete Deprotonation. The naphthoxide anion is the active nucleophile. If deprotonation of 4-methoxy-1-naphthol is incomplete, the reaction will be slow and inefficient. Using a weak base or insufficient equivalents can be the cause.
-
Solution: Switch to a stronger base like NaOH or KOH instead of K₂CO₃. Ensure you are using at least 1.1 to 1.5 molar equivalents of the base. The reaction can be monitored by TLC to confirm the consumption of the starting naphthol.[7]
-
-
Cause B: Competing C-Alkylation Side Reaction. Naphthoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or a ring carbon (C-alkylation, undesired).[8] The solvent and counter-ion (Na⁺, K⁺) play a significant role in directing the selectivity.
-
Solution: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can favor O-alkylation. Some protocols use 2-butanone, which has shown good results.[4] Additionally, employing a phase-transfer catalyst (PTC) like benzyl triethylammonium chloride can significantly enhance the rate and selectivity of O-alkylation, especially in biphasic systems, while minimizing side reactions.[12][13]
-
-
Cause C: Hydrolysis of Epichlorohydrin. Epichlorohydrin can be hydrolyzed to glycerol dichlorohydrin under basic aqueous conditions, consuming your reagent.
-
Solution: While some protocols use aqueous base, performing the reaction under anhydrous conditions can prevent this side reaction.[4] If a biphasic system is used, a PTC helps facilitate the reaction at the interface, reducing the residence time of epichlorohydrin in the aqueous phase.
-
Visualizing the O- vs. C-Alkylation Problem
Caption: Ambident nature of the naphthoxide nucleophile.
Issue 2: Low yield or multiple products in the epoxide ring-opening (Step 2).
Q: I have successfully made the glycidyl ether, but the second step with isopropylamine is inefficient. My yield is low and I see several spots on my TLC plate. What's going wrong?
A: This step is generally high-yielding but can have pitfalls related to stoichiometry, temperature, and side reactions.
-
Cause A: Insufficient Nucleophile. Isopropylamine is both the nucleophile and often the solvent. If used in near-stoichiometric amounts in a different solvent, the reaction may be slow and incomplete.
-
Cause B: Formation of a Di-Substituted Byproduct. A common impurity arises from the product (this compound), which has a secondary amine and a hydroxyl group, reacting with a second molecule of the glycidyl ether intermediate. This is more likely if the concentration of isopropylamine is low or the temperature is too high.
-
Solution: Again, using a large excess of isopropylamine minimizes this possibility by ensuring the epoxide is more likely to react with the primary amine.[14] Maintain moderate reaction temperatures (e.g., refluxing at the boiling point of isopropylamine or slightly higher in a sealed vessel) and monitor the reaction to avoid prolonged heating after completion.[4]
-
-
Cause C: Inefficient Reaction Conditions. Without proper catalysis or thermal energy, the ring-opening can be slow.
-
Solution: While heating to reflux is common, some modern methods employ a catalyst. Adding a small amount of a tertiary amine like triethylamine can catalyze the ring-opening, allowing for lower reaction temperatures (20-30°C) and shorter times, which often leads to a cleaner reaction profile and higher purity.[11]
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-((4-methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane (Step 1)
-
To a stirred solution of 4-methoxy-1-naphthol (1.0 eq) in 2-butanone (approx. 10 mL per gram of naphthol), add powdered potassium carbonate (2.5 eq).
-
Add epichlorohydrin (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting naphthol is consumed.[4]
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of 2-butanone.
-
Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or used directly in the next step if TLC shows high purity.
-
Expected Yield: 90-96%[4]
-
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the crude 1-((4-methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane (1.0 eq) in an excess of isopropylamine (at least 10 eq, can be used as solvent).[4]
-
Add a small amount of water (e.g., 1 mL for every 2g of epoxide), which can help facilitate the reaction.[4]
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction mixture and remove the excess isopropylamine and water under reduced pressure.
-
The crude product is obtained as a solid or viscous oil. Purify by recrystallization from a suitable solvent system like toluene/hexane or by column chromatography.[11]
Data Summary Table
| Step | Parameter | Condition | Effect on Yield/Purity | Reference |
| 1 | Base | K₂CO₃ vs. NaOH/KOH | Stronger bases (NaOH, KOH) ensure complete deprotonation, increasing reaction rate and yield. | [5][7] |
| 1 | Solvent | 2-Butanone / Anhydrous | Anhydrous conditions prevent epichlorohydrin hydrolysis. 2-Butanone is an effective solvent. | [4] |
| 1 | Catalyst | Phase-Transfer Catalyst | Can improve rate and O-alkylation selectivity, especially in biphasic systems. | [12] |
| 2 | Reagent Ratio | Isopropylamine:Epoxide | High excess (e.g., >10:1) prevents byproduct formation and drives reaction to completion. | [4][14] |
| 2 | Catalyst | Triethylamine | Allows for milder conditions (lower temp, shorter time), improving purity and yield. | [11] |
| 2 | Temperature | Reflux vs. 25-30 °C (catalyzed) | Lower catalyzed temperature can reduce side reactions. Reflux is effective but less controlled. | [4][11] |
Visualized Workflows
Overall Synthetic Pathway
Caption: The two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Institutes of Health (NIH). [Link]
-
Asymmetric synthesis of (2S)-propranolol using D-mannitol. Journal of Chemical and Pharmaceutical Research. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. [Link]
-
Design and synthesis of propranolol analogs as serotonergic agents. American Chemical Society. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry (RSC). [Link]
-
Research Article Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
Green Chemistry. Royal Society of Chemistry (RSC). [Link]
-
PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Regioisomeric aromatic dihydroxylation of propranolol. Synthesis and identification of 4,6- and 4,8-dihydroxypropranolol as metabolites in the rat and in man. PubMed. [Link]
-
(a) Synthesis of propranolol used a catalyst of tartaric acid and metal salts. ResearchGate. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Propranolol | PDF | Organic Synthesis. Scribd. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. [Link]
- CN113511979A - Synthesis method and application of propranolol.
-
Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research. [Link]
- CN104961642A - Novel propranolol synthesis method.
-
Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
-
Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. ResearchGate. [Link]
-
Continuous and Convergent Access to Vicinyl Amino Alcohols. Royal Society of Chemistry (RSC). [Link]
-
Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. ResearchGate. [Link]
-
Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Semantic Scholar. [Link]
-
Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol... PubMed. [Link]
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- 1. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Khan Academy [khanacademy.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 11. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin | Semantic Scholar [semanticscholar.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Stability of Propranolol and Related Compounds in Solution
Prepared by: Gemini, Senior Application Scientist
Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals working with propranolol and its derivatives. This document addresses common stability challenges encountered when handling these compounds in solution. While the primary focus is on Propranolol Hydrochloride, due to the extensive availability of research data, the principles discussed are fundamentally applicable to its structural analogues, such as 4-Methoxy Propranolol. Propranolol's stability is intricately linked to factors like pH, light, and temperature, and understanding these relationships is crucial for generating reliable and reproducible experimental data. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of propranolol solutions.
Q1: What is the optimal pH for ensuring the stability of an aqueous propranolol solution? A1: Aqueous solutions of propranolol are most stable at an acidic pH, specifically around pH 3.0.[1][2] Decomposition occurs rapidly in neutral or alkaline (basic) solutions, often accompanied by discoloration.
Q2: How should I store a freshly prepared aqueous solution of propranolol? A2: For short-term storage (up to one day), an aqueous solution in a buffer like PBS (pH 7.2) can be used, but this is not recommended for longer periods.[3] For extended stability (up to 120 days), prepare the suspension in a suitable vehicle (like Ora-Blend SF, which has a pH of 4.2), place it in amber plastic or glass bottles, and store it at either refrigerated (4°C) or room temperature (25°C).[4][5]
Q3: Is propranolol sensitive to light? A3: Yes, propranolol is known to be unstable in light.[6][7] Its naphthalene skeleton makes it susceptible to photodegradation.[6][7] Therefore, solutions should always be stored in light-protecting containers, such as amber vials or bottles.[1][8]
Q4: What solvents can be used to prepare a stock solution of propranolol hydrochloride? A4: Propranolol hydrochloride is readily soluble in water (up to 50 mg/mL) and ethanol (10 mg/mL). It is also soluble in organic solvents like DMSO (approx. 16 mg/mL) and dimethyl formamide (approx. 14 mg/mL).[3] For biological experiments, it is common to prepare a concentrated stock in an organic solvent and then make further dilutions into aqueous buffers, ensuring the final concentration of the organic solvent is physiologically insignificant.[3]
Q5: What are the primary degradation products I should be aware of? A5: Under photolytic stress, key degradation products include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[6][7] In oxidative and heat-activated degradation processes, products arise from the cleavage of the ether bond, hydroxylation of the naphthalene ring, and ring-opening.[9][10]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems users may encounter during their experiments, explaining the causality and providing actionable solutions.
Issue 1: My propranolol solution has developed a yellowish tint.
-
The Problem: You prepare a propranolol solution that is initially clear, but after a period of storage (hours to days), it takes on a yellow or yellowish-green hue.
-
Expert Analysis (Causality): Discoloration is a classic indicator of chemical degradation. For propranolol, this is most often caused by decomposition in solutions that are not sufficiently acidic. In neutral or alkaline conditions, the isopropylamine side-chain can oxidize. A study on extemporaneously compounded suspensions noted a color change from green to yellowish-green around day 70 for solutions stored at room temperature, even in a slightly acidic vehicle.[4][5]
-
Troubleshooting & Resolution:
-
Verify pH: Immediately check the pH of your solution. If it is above 4, the solution is likely degrading.
-
Acidify the Vehicle: For future preparations, ensure your aqueous vehicle is buffered to approximately pH 3 for maximum stability.[1] A citrate-phosphate buffer can be effective.[2]
-
Prepare Fresh: It is best practice to discard the discolored solution and prepare a fresh batch, especially for quantitative studies.
-
Control Temperature: While pH is the primary factor, elevated storage temperatures can accelerate this degradation. Store solutions at recommended temperatures (4°C or 25°C).[5]
-
Issue 2: I am observing unexpected or drifting peaks in my HPLC/LC-MS analysis.
-
The Problem: During analytical quantification, you notice peaks that are not attributable to propranolol or your internal standard. The peak area of the parent compound may also be decreasing over time.
-
Expert Analysis (Causality): The appearance of new peaks is a direct sign of degradation, where the parent propranolol molecule is being transformed into other chemical entities.[4] These can include hydroxylated species, products from the cleavage of the ether bond, or photodegradants like 1-naphthol.[6][9] The specific degradation profile will depend on the stress condition (e.g., heat, light, pH).
-
Troubleshooting & Resolution:
-
Implement a Forced Degradation Study: To proactively identify potential degradant peaks, perform a forced degradation study. This involves intentionally exposing the propranolol solution to harsh conditions (acid, base, oxidation, heat, and light) and analyzing the resulting samples. This will help you create a "fingerprint" of potential degradation products.
-
Review Storage Conditions: Ensure your solutions are rigorously protected from light by using amber vials and minimizing exposure during handling.[6][7] Confirm that the pH and temperature are within the stable range.
-
Check Autosampler Stability: If samples are left in an autosampler for extended periods, degradation can occur. Some studies have found propranolol to be stable in the mobile phase at 10°C for at least 48 hours, but this can vary.[11] Consider running a stability test in your specific mobile phase and autosampler conditions.
-
Issue 3: My experimental results show poor reproducibility and a loss of compound potency.
-
The Problem: Experiments conducted on different days using what should be the same concentration of propranolol yield inconsistent results, suggesting the effective concentration is decreasing.
-
Expert Analysis (Causality): A loss of potency is the ultimate consequence of chemical instability. If not stored correctly, the concentration of active propranolol will decrease over time, leading to unreliable data. Studies have shown that degradation follows pseudo-first-order kinetics, meaning the rate of degradation is proportional to the concentration of propranolol.[9][12] This degradation can be accelerated by factors such as elevated temperature, non-optimal pH, and exposure to UV light.[9][12]
-
Troubleshooting & Resolution:
-
Standardize Solution Preparation: Implement a strict, validated protocol for solution preparation. Prepare fresh solutions for each set of critical experiments or use solutions that are well within their established stability window.
-
Validate Storage Protocol: Based on the data, propranolol suspensions (2 and 5 mg/mL) in an appropriate acidic, sugar-free vehicle are stable for at least 120 days when protected from light.[5] For solutions in simple buffers, the beyond-use date is much shorter. Do not assume stability; if necessary, perform a small-scale stability study for your specific formulation.
-
Use a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the intact propranolol from its degradation products.[4] This is crucial for accurately quantifying the amount of active compound remaining.
-
Part 3: Key Stability Factors & Technical Data
A deeper understanding of the factors influencing propranolol stability is essential for experimental design.
Summary of Stability Parameters
| Parameter | Condition | Observation/Recommendation | Source(s) |
| pH | Acidic (pH ~3.0) | Optimal Stability. Recommended for aqueous solutions. | [1][2] |
| Neutral (pH ~7.0) | Favors degradation in some oxidative processes. | [9][10] | |
| Alkaline (Basic pH) | Rapid decomposition. Accompanied by discoloration. | ||
| Temperature | 4°C (Refrigerated) | Stable for at least 120 days in a suitable suspension. | [4][5] |
| 25°C (Room Temp) | Stable for at least 120 days in a suitable suspension. | [4][5] | |
| 40-70°C | Degradation rate significantly increases with temperature. | [9][10] | |
| Light | UV / Simulated Sunlight | Causes photodegradation due to the naphthalene structure. | [6][7] |
| Dark / Amber Vials | Mandatory. Protects against photolytic degradation. | [1][8] | |
| Oxidation | Heat/Persulfate | Degradation is mediated by SO₄˙⁻ and ·OH radicals. | [9][12] |
| Hydrogen Peroxide | Used in forced degradation to induce oxidative stress. | [4] |
Visualization of Degradation Pathways & Workflows
The following diagrams illustrate the key degradation routes and a standard workflow for assessing stability.
Caption: Major degradation pathways for propranolol.
Caption: Workflow for a forced degradation stability study.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol describes how to prepare a propranolol hydrochloride solution with enhanced stability for use in aqueous experimental systems.
-
Objective: To prepare a 1 mg/mL aqueous solution of propranolol HCl buffered for optimal stability.
-
Materials:
-
Propranolol Hydrochloride powder
-
Citric Acid Monohydrate
-
Sodium Phosphate Dibasic Dodecahydrate
-
Purified Water (e.g., Milli-Q)
-
50 mL Amber Volumetric Flask
-
Calibrated pH meter
-
-
Procedure:
-
Prepare Citrate-Phosphate Buffer:
-
Prepare a 0.1 M solution of Citric Acid.
-
Prepare a 0.2 M solution of Sodium Phosphate Dibasic.
-
In a beaker, mix the two solutions, titrating while monitoring with a pH meter until a stable pH of 3.0 is achieved.
-
-
Weigh Propranolol HCl: Accurately weigh 50 mg of propranolol HCl powder.
-
Dissolution: Transfer the powder to the 50 mL amber volumetric flask. Add approximately 40 mL of the prepared pH 3.0 citrate-phosphate buffer.
-
Mix to Dissolve: Stopper the flask and mix by inversion or sonicate briefly until all the powder is completely dissolved.
-
Final Volume: Once dissolved, bring the flask to the 50 mL mark with the pH 3.0 buffer. Mix thoroughly.
-
Storage: Store the final solution in the tightly capped amber flask at 4°C. This solution is expected to be stable for an extended period, but should be visually inspected for clarity and color before each use.
-
Protocol 2: Quantification by UV-Vis Spectrophotometry
This is a basic protocol for quantifying propranolol in solution, suitable for confirming concentration after preparation. For complex matrices, a more specific method like HPLC is required.
-
Objective: To determine the concentration of propranolol HCl in a clear solution.
-
Materials:
-
Prepared propranolol solution
-
0.01 M Hydrochloric Acid (HCl) as diluent and blank
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Determine λmax: Perform a wavelength scan from 400 nm to 200 nm on a diluted sample of propranolol in 0.01 M HCl to confirm the maximum absorption wavelength (λmax), which is typically around 289-290 nm.[13][14]
-
Prepare Standards: From a validated stock solution, prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting with 0.01 M HCl.
-
Prepare Sample: Dilute the unknown propranolol solution with 0.01 M HCl to fall within the range of the calibration curve.
-
Measurement:
-
Zero the spectrophotometer using the 0.01 M HCl blank.
-
Measure the absorbance of each standard and the unknown sample at the determined λmax.
-
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation (y = mx + c) to calculate the concentration of the unknown sample based on its absorbance.
-
References
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Photodegradation products of propranolol: the structures and pharmacological studies. National Institutes of Health. Available at: [Link]
-
Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. National Institutes of Health. Available at: [Link]
-
Photodegradation products of propranolol: The structures and pharmacological studies. ResearchGate. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]
-
Degradation of propranolol by UV-activated persulfate oxidation: Reaction kinetics, mechanisms, reactive sites, transformation pathways and Gaussian calculation. National Institutes of Health. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Degradation of propranolol by UV-activated persulfate oxidation: Reaction kinetics, mechanisms, reactive sites, transformation pathways and Gaussian calculation. ResearchGate. Available at: [Link]
-
Propranolol (Inderal LA, Innopran XL, others): Uses, Side Effects, Interactions. WebMD. Available at: [Link]
-
Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. Royal Society of Chemistry. Available at: [Link]
-
Stability of Propranolol in Extemporaneously Compounded Suspensions. ResearchGate. Available at: [Link]
-
Stability of extemporaneous pediatric oral liquids compounded from tablets and drug substance: case of propranolol and theophylline. Polish Pharmaceutical Society. Available at: [Link]
-
Stability of Propranolol in Extemporaneously Compounded Suspensions. National Institutes of Health. Available at: [Link]
-
Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. National Institutes of Health. Available at: [Link]
-
Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Redalyc. Available at: [Link]
-
Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Czech Medical Association J.E. Purkyne. Available at: [Link]
-
Influence of pH on the release of propranolol hydrochloride from matrices containing hydroxypropylmethylcellulose K4M and carbopol 974. National Institutes of Health. Available at: [Link]
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- 5. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propranolol (Inderal LA, Innopran XL, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of propranolol by UV-activated persulfate oxidation: Reaction kinetics, mechanisms, reactive sites, transformation pathways and Gaussian calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
Technical Support Center: 4-Methoxy Propranolol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy Propranolol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common artifacts and experimental challenges. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues, ensuring the integrity and success of your research.
Introduction to this compound
This compound is a beta-adrenergic receptor antagonist and a close analog of propranolol, a widely used pharmaceutical. The substitution of a methoxy group for the hydroxyl group at the 4-position of the naphthalene ring alters its physicochemical properties, potentially influencing its metabolism, stability, and analytical behavior. Understanding these nuances is critical for accurate experimental outcomes.
Section 1: Synthesis and Purity-Related Artifacts
FAQ 1: I am seeing an unexpected peak in my HPLC analysis of a newly synthesized batch of this compound. How can I identify it?
Answer:
An unexpected peak in your HPLC chromatogram is a common issue that can arise from several sources during synthesis. The most likely culprits are unreacted starting materials, byproducts from side reactions, or degradation products.
Troubleshooting Steps:
-
Review the Synthetic Route: The synthesis of this compound, similar to propranolol, typically involves the reaction of 4-methoxy-1-naphthol with an epoxide, followed by reaction with isopropylamine.
-
Analyze Potential Impurities:
-
Unreacted Starting Materials: Check for the retention times of 4-methoxy-1-naphthol and epichlorohydrin (or a related epoxide).
-
Dimeric Impurities: A common byproduct in propranolol synthesis is the formation of a dimer, where two propranolol molecules are linked. This can also occur with this compound.
-
Positional Isomers: Depending on the starting materials and reaction conditions, you might have isomers of this compound, for example, with the methoxy group at a different position on the naphthalene ring.
-
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will be invaluable in identifying the impurity.
-
Forced Degradation Studies: Subject a small sample of your pure this compound to stress conditions (e.g., acid, base, heat, light, oxidation). This can help you determine if the unknown peak is a degradation product and under what conditions it forms.
Table 1: Common Synthesis-Related Impurities of Propranolol Analogs
| Impurity Type | Potential Structure | Expected Mass Difference from this compound |
| Unreacted Naphthol | 4-methoxy-1-naphthol | Lower |
| Dimer | Bis-ether impurity | Higher |
| Isomer | e.g., 7-Methoxy Propranolol | Same |
Experimental Workflow for Impurity Identification
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Section 2: Analytical Artifacts in Chromatography and Mass Spectrometry
The analytical characterization of this compound can be prone to several artifacts, particularly in HPLC and MS.
FAQ 2: My this compound peak is tailing in my reverse-phase HPLC analysis. What is causing this and how can I fix it?
Answer:
Peak tailing is a frequent issue when analyzing basic compounds like this compound on silica-based columns. The primary cause is the interaction between the protonated secondary amine of your analyte and acidic residual silanol groups on the stationary phase surface. This creates a secondary, undesirable retention mechanism.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, minimizing their interaction with your protonated analyte.
-
Use of an Amine Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
-
"Base-Deactivated" Columns: Consider columns specifically designed for the analysis of basic compounds.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting, which is less common but can be mistaken for tailing. Try reducing the injection volume or sample concentration.
FAQ 3: I am observing an unexpected M-14 peak (loss of 14 Da) in the mass spectrum of this compound. What is its origin?
Answer:
The observation of a peak corresponding to a loss of 14 Da (M-14) is a strong indication of in-source demethylation, where the methoxy group (-OCH3) is cleaved to a hydroxyl group (-OH), converting this compound to 4-Hydroxypropranolol.
Causality and Prevention:
-
In-Source Fragmentation: This can occur in the ion source of the mass spectrometer, especially with high-energy sources or harsh ionization conditions.
-
Troubleshooting: Optimize your ion source parameters. Reduce the source temperature and fragmentor voltage to minimize in-source fragmentation.
-
-
Metabolic Conversion: If you are analyzing samples from a biological matrix (e.g., plasma, cell lysate), the M-14 peak could represent the actual metabolite, 4-Hydroxypropranolol. 4-Hydroxypropranolol is a known major metabolite of propranolol and is also pharmacologically active. It is plausible that this compound is demethylated in a similar fashion.
-
Validation: To confirm if it's a metabolite, you will need to run a standard of 4-Hydroxypropranolol to compare retention times and fragmentation patterns.
-
Signaling Pathway: Potential Metabolic Conversion
Caption: Potential metabolic conversion of this compound.
Section 3: Stability and Degradation-Related Artifacts
This compound, like its parent compound, can be susceptible to degradation under certain experimental conditions, leading to the formation of artifactual products.
FAQ 4: My sample of this compound has developed a yellow tint after being left on the benchtop. Is it still usable?
Answer:
A color change, particularly to yellow, is often an indicator of degradation. Propranolol and its analogs are known to be sensitive to light. The naphthalene ring system is susceptible to photodegradation.
Key Degradation Pathways:
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of degradation products. Known photodegradation products of propranolol include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol. It is highly likely that this compound undergoes similar degradation.
-
Oxidative Degradation: The ether linkage and the secondary amine in the side chain can be susceptible to oxidation.
Best Practices for Storage and Handling:
-
Protect from Light: Always store this compound solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Inert Atmosphere: For long-term storage of solid material or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature Control: Store solutions at recommended temperatures (typically refrigerated or frozen) to slow down degradation kinetics.
-
pH Stability: Be mindful of the pH of your solutions, as extremes in pH can catalyze hydrolysis or other degradation reactions.
Section 4: Pharmacological Assay Artifacts
In pharmacological assays, it is crucial to distinguish between the intended biological effect of this compound and any artifactual interference.
FAQ 5: I am observing a weaker than expected beta-blocking activity in my cell-based assay. Could this be an artifact?
Answer:
A weaker than expected pharmacological response can be due to a variety of factors, some of which are artifactual.
Potential Causes and Troubleshooting:
-
Compound Purity: As discussed in Section 1, impurities in your sample can lead to an overestimation of the concentration of the active compound, resulting in a perceived lower potency.
-
Action: Re-verify the purity of your this compound stock using a validated analytical method.
-
-
Metabolic Conversion to a More or Less Active Compound: If your assay system has metabolic competency (e.g., primary cells, liver microsomes), this compound could be metabolized. As mentioned earlier, demethylation to 4-Hydroxypropranolol is a possibility. 4-Hydroxypropranolol is known to be a potent beta-blocker, roughly equipotent to propranolol. Therefore, if your assay is sensitive to 4-Hydroxypropranolol, this metabolic conversion could either maintain or alter the observed activity. Conversely, other metabolic pathways could lead to inactive metabolites.
-
Action: If metabolism is suspected, you can use inhibitors of common drug-metabolizing enzymes (e.g., CYP450 inhibitors) to see if the pharmacological response changes.
-
-
Non-Specific Binding: this compound, being a lipophilic molecule, may bind non-specifically to plasticware or proteins in your assay medium, reducing its free concentration and apparent potency.
-
Action: Consider using low-binding plates and minimizing the protein content in your assay buffer where possible.
-
-
Assay Interference: The methoxy group could potentially introduce unforeseen interactions with assay components (e.g., fluorescent dyes, reporter enzymes).
-
Action: Run appropriate controls, including testing this compound in the absence of your biological target to check for direct effects on the assay readout.
-
References
-
Yang, F., Liu, S., Wolber, G., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]
-
Aidan A. C., et al. (2022). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. European Journal of Organic Chemistry. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]
-
Das, B., et al. (2020). Proposed mechanism of methyl aryl ether cleavage (A) and prenyl aryl... ResearchGate. [Link]
Technical Support Center: Optimizing 4-Methoxy Propranolol Concentration for Assays
Welcome to the technical support center for 4-Methoxy Propranolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the concentration of this compound in various experimental assays. As a key metabolite of Propranolol, understanding its behavior is crucial for comprehensive pharmacological and metabolic studies.[1][2][3][4]
This resource provides field-proven insights and scientifically grounded protocols to address common challenges encountered during assay development and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in experimental settings.
Q1: What is this compound and why is it important to study?
A1: this compound is a metabolite of Propranolol, a widely used non-selective beta-blocker.[1][2][3][4] It is formed by the methylation of the hydroxyl group of 4-Hydroxypropranolol, which is a major, pharmacologically active metabolite of Propranolol.[2][3][5] Studying this compound is important for several reasons:
-
Complete Metabolic Profile: Understanding its formation and clearance provides a more complete picture of Propranolol's metabolic fate.[6]
-
Pharmacological Activity: As a derivative of an active metabolite, it is crucial to determine if this compound itself has any pharmacological activity or contributes to the overall therapeutic or toxicological profile of Propranolol.
-
Drug-Drug Interactions: Its formation may be influenced by other drugs that affect metabolizing enzymes, leading to potential drug-drug interactions.[1][3]
Q2: What are the key physicochemical properties of this compound to consider for assay development?
A2: While specific experimental data for this compound is limited, we can infer key properties from its structure and related compounds like Propranolol and 4-Hydroxypropranolol.
| Property | Expected Characteristic | Implication for Assays |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol.[7] Limited aqueous solubility is likely. | Prepare stock solutions in an appropriate organic solvent. For aqueous assay buffers, ensure the final solvent concentration is low and does not affect the assay performance. |
| Stability | Generally stable, but like Propranolol, it may be susceptible to degradation at basic pH and upon exposure to light.[8][9] | Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or below, protected from light. Avoid prolonged storage in aqueous buffers. |
| Lipophilicity (LogP) | Propranolol has a LogP of ~3.48.[10] The methoxy group may slightly alter this. High lipophilicity can lead to non-specific binding. | Use detergents (e.g., Tween-20) in assay buffers to minimize non-specific binding to plasticware. Consider using low-binding plates. |
| pKa | The secondary amine in the side chain is basic, with a pKa similar to Propranolol's (~9.5).[11] | The compound will be positively charged at physiological pH. This can influence its interaction with cellular membranes and binding pockets. |
Q3: What are the most common assays in which this compound concentration is optimized?
A3: Optimization of this compound concentration is critical in several types of assays:
-
Metabolic Assays: Studying its formation from Propranolol or 4-Hydroxypropranolol using liver microsomes, S9 fractions, or recombinant enzymes.[5][12]
-
Pharmacokinetic (PK) Studies: Measuring its concentration in biological matrices (e.g., plasma, urine) over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14]
-
Binding Assays: Determining its affinity for adrenergic receptors or other potential off-target proteins.[15][16][17]
-
Functional Assays: Assessing its ability to modulate cellular signaling pathways, for example, by measuring second messengers like cAMP.
Q4: How do I choose the initial concentration range for my experiments?
A4: The starting concentration range depends on the assay type:
-
For in vitro metabolic and functional assays: Begin with a wide range, typically from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM), to capture the full dose-response curve.
-
For analytical method development (e.g., LC-MS/MS): The concentration range should encompass the expected physiological or in vitro sample concentrations, which could be from sub-ng/mL to hundreds of ng/mL.[13]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter when optimizing this compound concentrations.
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptom: Precipitate observed in the well plate or sample tube after dilution into aqueous assay buffer. Inconsistent results at higher concentrations.
-
Probable Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer, especially if the percentage of organic solvent from the stock solution is too high.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: High Background or Non-Specific Binding in Assays
-
Symptom: High signal in control wells (e.g., no-enzyme or no-receptor controls). Poor signal-to-noise ratio.
-
Probable Cause: Due to its lipophilic nature, this compound can bind non-specifically to plasticware, membranes, or proteins in the assay system.[10]
-
Step-by-Step Solution:
-
Introduce a Detergent: Add a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.05%) to all assay buffers to block non-specific binding sites.
-
Use Low-Binding Plates: Switch to commercially available low-protein-binding microplates.
-
Increase Blocking Protein: In binding assays, increase the concentration of bovine serum albumin (BSA) or other blocking agents in the assay buffer.
-
Optimize Washing Steps: Increase the number and stringency of wash steps to remove unbound compound.
-
Validate with a Structurally Unrelated Compound: Use a compound with similar lipophilicity but no expected biological activity in your system as a negative control to assess non-specific effects.
-
Issue 3: Analyte Instability and Degradation
-
Symptom: Decreasing signal over time in prepared samples. Poor reproducibility between experiments run on different days.
-
Probable Cause: this compound may be degrading in the assay buffer or during sample processing. Propranolol and its hydroxylated metabolites can be unstable under certain conditions.[15][18]
-
Preventative Measures:
| Action | Rationale |
| Prepare Fresh Dilutions | Minimize the time the compound spends in aqueous solution before use. |
| Use Antioxidants | For biological samples, consider adding an antioxidant like ascorbic acid during sample preparation to prevent oxidative degradation.[18] |
| Control pH | Maintain a stable, slightly acidic to neutral pH in your buffers, as basic conditions can promote degradation of similar compounds. |
| Protect from Light | Use amber vials and cover plates with foil to prevent photodegradation. |
| Validate Stability | Perform freeze-thaw and bench-top stability tests on your samples to understand the compound's stability under your specific experimental conditions.[13] |
Issue 4: Matrix Effects in LC-MS/MS Analysis
-
Symptom: Ion suppression or enhancement, leading to inaccurate quantification in biological samples (e.g., plasma, urine).
-
Probable Cause: Co-eluting endogenous components from the biological matrix interfere with the ionization of this compound.
-
Mitigation Strategy:
Caption: Strategy to mitigate matrix effects in LC-MS/MS.
-
Detailed Steps:
-
Improve Sample Cleanup: Move from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[18]
-
Optimize Chromatography: Adjust the mobile phase gradient or use a different column (e.g., phenyl-hexyl instead of C18) to chromatographically separate this compound from the interfering components.[14]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, allowing for accurate correction during data analysis.
-
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized procedure for preparing solutions to ensure consistency across experiments.
-
Materials:
-
This compound (solid)
-
DMSO (anhydrous)
-
Appropriate assay buffer (e.g., PBS, Tris-HCl)
-
Low-binding polypropylene tubes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh out a precise amount of the solid.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 289.37 g/mol ).[7]
-
Add the calculated volume of DMSO to the solid and vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a dilution series (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
For the final dilution into the aqueous assay buffer, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and is consistent across all experimental and control wells.
-
Protocol 2: Single-Laboratory Method Validation for Quantification
When developing an in-house assay for this compound, it is crucial to validate the method to ensure the results are accurate and reliable. This protocol is based on harmonized guidelines.[19][20][21]
-
Selectivity/Specificity:
-
Analyze blank matrix samples (e.g., plasma from an untreated subject) to ensure no endogenous components interfere with the detection of this compound.
-
-
Linearity and Range:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix.
-
Analyze these standards and plot the response versus concentration.
-
Determine the linear range and calculate the correlation coefficient (r²), which should be >0.99.[13]
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the linear range.
-
Analyze multiple replicates of these QC samples on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy should be within ±15% of the nominal value, and precision (%RSD) should be ≤15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is the lowest concentration that can be reliably detected above the background noise (typically signal-to-noise ratio of 3:1).
-
LOQ is the lowest concentration that can be accurately and precisely quantified (typically signal-to-noise ratio of 10:1) and should meet the accuracy and precision criteria.[22]
-
-
Stability:
-
Assess the stability of this compound in the biological matrix under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.[13]
-
Bench-Top Stability: Analyze QC samples after they have been left at room temperature for a defined period.[13]
-
Long-Term Storage Stability: Analyze QC samples after prolonged storage at the intended storage temperature (e.g., -80°C).
-
-
By following these guidelines and troubleshooting steps, researchers can confidently optimize the concentration of this compound for their specific assays, leading to more robust and reliable experimental outcomes.
References
-
Wikipedia. Propranolol. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]
-
Shand, D. G., et al. Clinical Pharmacokinetics of Propranolol. Semantic Scholar. [Link]
-
MIMS Malaysia. Propranolol: Uses, Dosage, Side Effects and More. [Link]
-
AskNature. Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. [Link]
-
Thompson, M., et al. HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]
-
AOAC International. Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
Thompson, M., et al. Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. [Link]
-
Bilezikian, J. P., et al. A radioreceptor assay for propranolol and 4-hydroxypropranolol. PubMed. [Link]
-
Freie Universität Berlin. Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
-
AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
-
Oxford Academic. Best Practices for Single-Laboratory Validation of Chemical Methods for Trace Elements in Foods. Part I—Background and General Approach. [Link]
-
National Center for Biotechnology Information. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. [Link]
-
PubMed. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol]. [Link]
-
PubMed. New propranolol analogues: binding and chiral discrimination by cellobiohydrolase Cel7A. [Link]
-
ResearchGate. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry | Request PDF. [Link]
-
Human Metabolome Database. Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). [Link]
-
PubMed. Evaluation of in Vitro Biotransformation of Propranolol With HPLC, MS/MS, and Two Bioassays. [Link]
-
National Center for Biotechnology Information. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]
-
Agilent. Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]
-
National Center for Biotechnology Information. Propranolol | C16H21NO2 | CID 4946. [Link]
-
MDPI. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]
-
ResearchGate. (PDF) New propranolol analogues: Binding and chiral discrimination by cellobiohydrolase Cel7A. [Link]
-
National Center for Biotechnology Information. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. [Link]
-
PubMed. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. [Link]
-
National Center for Biotechnology Information. Metoprolol propranolol | C31H46N2O5 | CID 68952040. [Link]
-
SciSpace. Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. [Link]
-
National Center for Biotechnology Information. Stability of Propranolol in Extemporaneously Compounded Suspensions. [Link]
-
ResearchGate. Stability of Propranolol in Extemporaneously Compounded Suspensions. [Link]
-
Redalyc. Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. [Link]
-
Semantic Scholar. Stability of propranolol in extemporaneously compounded suspensions. [Link]
-
ResearchGate. Formulation Development and In Vitro Evaluation of Propranolol Hydrochloride Extended Release Matrix Tablets. [Link]
-
PubMed. Stability of propranolol hydrochloride suspension compounded from tablets. [Link]
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. mims.com [mims.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-4-Methoxy Propranolol CAS#: 437999-44-5 [m.chemicalbook.com]
- 8. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of propranolol in extemporaneously compounded suspensions. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
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- 15. A radioreceptor assay for propranolol and 4-hydroxypropranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Methoxy Propranolol HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 4-Methoxy Propranolol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis of this compound. Drawing from established analytical principles and extensive field experience, this document provides in-depth, practical solutions in a direct question-and-answer format. Our goal is to empower you to achieve robust, reproducible, and accurate results.
Section 1: Foundational Knowledge & Method Parameters
Before delving into troubleshooting, it is crucial to have a solid understanding of the foundational chromatographic parameters for this compound. While a specific, validated method for this compound may need to be developed and optimized in your laboratory, the following parameters, adapted from established methods for Propranolol and its structurally similar metabolites like 4-hydroxypropranolol, serve as an excellent starting point.[1][2][3]
| Parameter | Recommended Starting Conditions | Scientific Rationale |
| HPLC Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | This compound is a moderately non-polar compound, making a C18 stationary phase ideal for retention via hydrophobic interactions. |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC.[3][4] The acidic aqueous phase (pH ~2-3) ensures that the secondary amine in this compound is protonated, leading to a single ionic species and preventing peak tailing.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 290 nm or Fluorescence (Excitation: 290 nm, Emission: 340 nm) | The naphthalene ring in the molecule provides strong UV absorbance.[6] Fluorescence detection offers higher sensitivity and selectivity if available.[7] |
| Column Temp. | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 10-20 µL | A typical injection volume that avoids column overloading. |
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis. The troubleshooting logic is presented to help you systematically identify and resolve the root cause of the problem.
Q1: My this compound peak is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing is one of the most common issues in HPLC and for basic compounds like this compound, it is often caused by secondary interactions with the stationary phase.[5][8]
Primary Cause:
-
Silanol Interactions: The stationary phase in most C18 columns is silica-based. At a mid-range pH, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O-).[8][9] The protonated amine group of your this compound can then interact with these negatively charged sites via a secondary ion-exchange mechanism. This mixed-mode retention leads to peak tailing.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Lower the Mobile Phase pH: The most effective way to eliminate silanol interactions is to suppress the ionization of the silanol groups. By lowering the pH of your aqueous mobile phase to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid, you ensure the silanols are protonated (Si-OH) and neutral.[5] This minimizes the secondary ionic interactions causing the tailing.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated.[8] If you are using an older column, it may have more active silanol sites. Switching to a high-purity, base-deactivated, or end-capped C18 column can significantly improve peak shape for basic analytes.
-
Consider Mobile Phase Additives: In some cases, adding a competing base, like triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can shorten column lifetime and may not be suitable for all detection methods, especially mass spectrometry.
Q2: The retention time of my peak is shifting between injections. Why is this happening?
Answer:
Retention time stability is critical for reliable identification and quantification. Drifting retention times can point to several issues, which can be broadly categorized as system-related (physical) or method-related (chemical).[1]
Troubleshooting Logic:
A good first step is to inject an unretained compound (a void marker like uracil). If the retention time of the void marker is also shifting, the problem is likely with the pump or flow path (a system issue). If the void marker is stable but your analyte peak is shifting, the issue is more likely related to the column or mobile phase chemistry.[1]
Caption: Differentiating system vs. chemical causes of retention time shifts.
Common Causes and Solutions:
-
Insufficient Column Equilibration: Before starting your analysis, the column must be fully equilibrated with the mobile phase.[2] If equilibration is incomplete, you will see retention times drift, usually to shorter times, as the stationary phase chemistry stabilizes.
-
Protocol: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If your mobile phase contains additives like ion-pairing reagents, a longer equilibration time may be necessary.[2]
-
-
Changes in Mobile Phase Composition: The retention of this compound in reversed-phase HPLC is highly sensitive to the percentage of the organic solvent.[10]
-
Solution: Prepare the mobile phase carefully and accurately, preferably by weight. If you are using a gradient pump to mix solvents online, ensure the pump's proportioning valves are working correctly.[4] Evaporation of the more volatile organic solvent (acetonitrile) from the mobile phase reservoir can also cause a gradual shift to longer retention times. Keep reservoirs covered.
-
-
Fluctuations in Temperature: A change in column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[10] A general rule is that a 1°C increase in temperature can decrease retention time by 1-2%.[10]
-
Solution: Use a column oven to maintain a constant, stable temperature.
-
-
Pump and Flow Rate Issues: Leaks in the system, worn pump seals, or faulty check valves can lead to an inconsistent flow rate, which will directly impact retention times.[4] Air bubbles in the pump head are also a common culprit.
Q3: I'm seeing a noisy or drifting baseline. What are the likely causes?
Answer:
Baseline noise and drift can obscure small peaks and make integration difficult. The source can be the mobile phase, the detector, or the HPLC system itself.
Common Causes and Solutions:
-
Mobile Phase Contamination or Degradation: Using low-quality solvents or additives can introduce impurities that create a noisy baseline.[4][7] Water is a common source of contamination.[11] Some mobile phase components, like trifluoroacetic acid (TFA), can degrade over time, leading to a rising baseline.[12]
-
Solution: Always use HPLC-grade solvents and fresh, high-purity additives.[7] Prepare your mobile phase fresh daily.
-
-
Dissolved Air in the Mobile Phase: As the mobile phase moves from the high-pressure pump to the low-pressure detector, dissolved gases can come out of solution, forming bubbles in the detector flow cell.[11][12] This causes significant baseline noise.
-
Detector Lamp Issues: A failing or unstable detector lamp (e.g., UV or fluorescence) will produce a noisy or drifting baseline.
-
Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. If the energy is low or fluctuating, the lamp may need to be replaced.
-
-
Contaminated Flow Cell: Over time, contaminants can build up in the detector's flow cell, leading to baseline noise.
Section 3: Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile:0.1% Phosphoric Acid in Water, 40:60 v/v)
-
Prepare the Aqueous Phase: a. Measure approximately 950 mL of HPLC-grade water into a 1 L graduated cylinder. b. Carefully add 1.0 mL of concentrated (85%) phosphoric acid. c. Add HPLC-grade water to bring the final volume to 1000 mL. d. Mix thoroughly. This is your 0.1% phosphoric acid solution.
-
Prepare the Final Mobile Phase: a. In a separate 1 L container, carefully measure 600 mL of the 0.1% phosphoric acid solution. b. Add 400 mL of HPLC-grade acetonitrile. c. Cap the container and mix by inverting several times.
-
Degassing: a. Degas the final mobile phase mixture using an inline degasser or by sonicating for 15-20 minutes.
Protocol 2: System Suitability Testing
System suitability tests are essential to ensure your HPLC system is performing correctly before analyzing samples.
-
Prepare a Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration that will give a strong detector response (e.g., 10 µg/mL).
-
Perform Replicate Injections: Make five or six replicate injections of the standard solution.
-
Evaluate Key Parameters:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be less than 1%.
-
Peak Area Repeatability: The RSD of the peak area should be less than 2%.
-
Tailing Factor (Asymmetry): The tailing factor should ideally be between 0.9 and 1.5.[5]
-
Theoretical Plates (N): A higher number indicates better column efficiency. A value greater than 2000 is generally considered acceptable for this type of analysis.
-
If your system fails to meet these criteria, you must troubleshoot the issue using the guides above before proceeding with sample analysis.
References
-
Why Does Retention Time Shift? | HPLC Tip - YouTube. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting HPLC Column Retention Time Drift - Hawach. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to fix a shifting retention time of peaks in hplc? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Retrieved January 12, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 12, 2026, from [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved January 12, 2026, from [Link]
-
Why am I getting Baseline noise in HPLC? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.). Retrieved January 12, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). Retrieved January 12, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 12, 2026, from [Link]
-
An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed. (1982, March). Retrieved January 12, 2026, from [Link]
-
A Review on Step-by-Step Analytical Method Validation - IOSRPHR. (n.d.). Retrieved January 12, 2026, from [Link]
-
High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. (2011). Asian Journal of Chemistry, 23(10), 4251-4254. Retrieved January 12, 2026, from [Link]
-
Formulation Strategies and Analytical Method Validation for Sustained Release Propranolol Hydrochloride Tablet - ijrpr. (n.d.). Retrieved January 12, 2026, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. chemrj.org [chemrj.org]
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- 11. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrphr.org [iosrphr.org]
Technical Support Center: Stabilizing 4-Methoxy Propranolol in Research Applications
Welcome to the technical support center for 4-Methoxy Propranolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental workflows. As your partner in research, we understand the critical importance of sample integrity. This resource is structured to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of stability and reproducibility.
Introduction: The Stability Challenge of this compound
This compound, an analog of the well-known beta-blocker Propranolol, possesses a naphthalene ring system and a secondary amine in its side chain. These structural features, while key to its pharmacological activity, are also susceptible to various degradation pathways. The introduction of a methoxy group at the 4-position of the naphthalene ring can influence the electron density of the aromatic system, potentially altering its susceptibility to oxidative and photolytic degradation compared to Propranolol.[1][2][3] Understanding and mitigating these degradation pathways is paramount for obtaining accurate and reliable experimental results.
This guide will walk you through the most common degradation challenges and provide you with actionable strategies to maintain the stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the known degradation pathways of the closely related compound Propranolol, the primary factors of concern for this compound are exposure to light (photodegradation), adverse pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation).[4][5][6][7] The naphthalene ring makes the molecule particularly susceptible to photodegradation.[5][8]
Q2: How does the 4-methoxy group affect the stability of the molecule compared to Propranolol?
A2: The methoxy group is an electron-donating group. Its presence on the naphthalene ring can increase the electron density of the aromatic system.[3] This can make the ring more susceptible to electrophilic attack and potentially alter its photolytic and oxidative degradation pathways. While specific data on this compound is limited, it is reasonable to hypothesize that this structural modification could influence the rate and nature of degradation products.[1]
Q3: What are the visual signs of this compound degradation?
A3: Degradation of this compound solutions may not always be visually apparent. However, a change in the color of the solution, such as the appearance of a yellowish or brownish tint, can be an indicator of degradation, particularly photolytic or oxidative degradation.[9][10] The formation of precipitates can also indicate the formation of insoluble degradation products. For solid compounds, discoloration or changes in physical appearance should be noted.[11][12]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[12][13][14] For long-term storage, refrigeration (2-8 °C) is often recommended.[15] It is crucial to protect the compound from light and moisture.[13]
Q5: How long can I store solutions of this compound?
A5: The stability of this compound in solution is dependent on the solvent, pH, concentration, and storage conditions. Aqueous solutions are generally less stable than solutions in organic solvents. It is recommended to prepare fresh solutions for each experiment whenever possible. If storage is necessary, solutions should be stored in light-resistant containers at low temperatures (e.g., 2-8 °C) for a limited time.[15][16] Stability studies for Propranolol suspensions have shown stability for up to 120 days under specific conditions.[9][10][17]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Possible Cause: Degradation of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Handling:
-
Check Solvent and Buffer Stability:
-
Are the solvents and buffers fresh and of high purity? Degradation can be catalyzed by impurities.
-
Is the pH of the mobile phase appropriate? Propranolol is most stable in acidic conditions (around pH 3).[16]
-
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions.[4][19][20][21]
Forced Degradation Protocol (Adapted from Propranolol Studies)
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.[4][7]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with 0.1 M HCl before analysis.[4][7]
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.[4][9]
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) or a photostability chamber.[5][8][19]
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70-100°C).[4][18]
By analyzing the chromatograms from these stressed samples, you can identify the retention times of potential degradation products.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable degradation of this compound stock solutions.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation:
-
Always use the same high-purity solvent.
-
Prepare stock solutions fresh for each set of experiments. If a stock solution must be stored, validate its stability over the intended storage period.
-
-
Implement Proper Storage of Stock Solutions:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials and storing them in the dark.
-
Store at a consistent, low temperature (e.g., -20°C or -80°C for longer-term storage).
-
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions for In Vitro Assays
-
Weighing: Accurately weigh the required amount of this compound solid in a controlled environment, minimizing exposure to light and humidity.
-
Dissolution: Dissolve the compound in a suitable high-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer). If using an organic solvent for initial dissolution, ensure the final concentration in the assay medium is low enough to not cause vehicle effects.
-
Dilution: Perform serial dilutions in the assay buffer immediately before use. Keep all solutions on ice and protected from light.
-
Quality Control: For critical experiments, it is advisable to confirm the concentration and purity of the final working solution using a validated analytical method like HPLC-UV.[22][23][24][25]
Protocol 2: Stability-Indicating HPLC Method for this compound (Conceptual)
This is a general guideline. The exact parameters will need to be optimized for your specific instrumentation and degradation products.
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[18][22][23] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).[18][22][23] |
| Flow Rate | 1.0 mL/min[22][23] |
| Detection Wavelength | Based on the UV spectrum of this compound. Propranolol has a maximum absorbance around 290 nm.[4][7] A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25-30°C). |
Visualizing Degradation Pathways and Workflows
Inferred Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound, inferred from the known degradation of Propranolol. The methoxy group may influence the preferred sites of reaction.
Caption: Workflow for assessing the stability of this compound.
References
-
Caesar & Loretz GmbH. (2023, May 24). Safety data sheet. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019, May 24). Stability Indicating Method Development and Validation for Determination of Alprazolam and Propranolol by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation products of propranolol: The structures and pharmacological studies | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1) | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. Retrieved from [Link]
-
PMC - NIH. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]
-
NIH. (2022, June 29). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photodegradation products of propranolol: the structures and pharmacological studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024, February 21). Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide. Retrieved from [Link]
-
Panacea Journal of Pharmacy and Pharmaceutical Sciences. (2024, January 1). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of propranolol (1) and its degradation product (2).... Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (2024, August 5). Degradation Study Of Expired Drug And Extant Propranolol Formulation B. Retrieved from [Link]
-
PMC - NIH. (n.d.). Stability of Propranolol in Extemporaneously Compounded Suspensions. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Propranolol in Extemporaneously Compounded Suspensions. Retrieved from [Link]
-
PubMed. (n.d.). Photo-induced environmental depletion processes of beta-blockers in river waters. Retrieved from [Link]
-
PubMed. (n.d.). Stability of propranolol in extemporaneously compounded suspensions. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Retrieved from [Link]
-
The Human Metabolome Database. (2013, July 9). Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). Retrieved from [Link]
-
Quora. (2018, October 27). Why is naphthalene is easily oxidized than benzene?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 8). Why is naphthalene less stable than benzene according to per benzene ring?. Retrieved from [Link]
-
Ceska a Slovenska Farmacie. (n.d.). Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Retrieved from [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Formulation and Evaluation of Propranolol Hydrochloride Sustained Release Matrix Tablets Using Different Grades of HPMC and MCC. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. caelo.de [caelo.de]
- 13. fishersci.com [fishersci.com]
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- 16. csfarmacie.cz [csfarmacie.cz]
- 17. Stability of propranolol in extemporaneously compounded suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. sgs.com [sgs.com]
- 22. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
- 25. ijper.org [ijper.org]
Technical Support Center: Addressing Off-Target Effects of 4-Methoxy Propranolol
Welcome to the technical support center for researchers utilizing 4-Methoxy Propranolol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the off-target effects of this compound. As a derivative of the well-characterized non-selective beta-blocker, propranolol, this compound is expected to share a similar pharmacological profile. However, subtle molecular changes can lead to altered affinity for a range of secondary targets. Understanding and mitigating these off-target effects is crucial for the accurate interpretation of experimental results.[1] This resource is intended for researchers, scientists, and drug development professionals to anticipate, identify, and manage potential experimental challenges.
Introduction: The Importance of Characterizing Off-Target Effects
While this compound's primary mechanism of action is the competitive antagonism of β-adrenergic receptors[2][3], its structural similarity to propranolol suggests a broader range of biological activities. Propranolol itself is known to interact with several other molecular targets, including serotonin receptors and sodium channels, particularly at higher concentrations.[4][5] These interactions, often termed "off-target effects," can lead to unexpected experimental outcomes and misinterpretation of data.[1] This guide provides a framework for identifying and addressing these potential confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
As an analog of propranolol, this compound is predicted to be a non-selective antagonist of β1- and β2-adrenergic receptors.[2][6] This action inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a downstream reduction in cyclic AMP (cAMP) production and protein kinase A (PKA) activation.[3] This ultimately results in decreased cardiac contractility and heart rate.[2][7]
Q2: What are the most likely off-target effects of this compound?
Based on the known pharmacology of propranolol, the most probable off-target interactions for this compound include:
-
Serotonin (5-HT) Receptor Binding: Propranolol has a known affinity for several serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2 receptors.[4][8] This can lead to modulation of serotonergic signaling pathways.
-
Sodium Channel Blockade: At concentrations higher than those required for beta-blockade, propranolol can inhibit sodium channels, an effect similar to local anesthetics.[5]
-
Inhibition of Serotonin Uptake: Some studies have shown that propranolol can inhibit the uptake of serotonin in certain cell types, independent of its beta-blocking activity.[9]
-
Modulation of Kinase Pathways: There is evidence that propranolol can influence signaling cascades such as the AKT and MAPK pathways.[10][11]
Q3: How might the 4-methoxy group influence off-target effects compared to propranolol?
The addition of a methoxy group at the 4-position of the naphthalene ring can alter the compound's lipophilicity, electronic distribution, and steric profile. This may change its binding affinity for both on-target and off-target receptors. While specific data for this compound is limited, it is plausible that these changes could either enhance or diminish its interaction with off-targets like serotonin receptors. It is crucial to experimentally validate the selectivity profile of this compound in your system.
Q4: At what concentrations are off-target effects likely to become significant?
Off-target effects are generally concentration-dependent. For propranolol, sodium channel blocking effects are observed at concentrations approximately an order of magnitude higher than those needed for β-adrenergic antagonism.[5] It is essential to determine the IC50 for the on-target effect in your experimental system and to use the lowest effective concentration to minimize the risk of off-target engagement. A comprehensive dose-response analysis is always recommended.
Troubleshooting Guide
Problem 1: Unexpected Changes in Cell Viability or Proliferation
Symptoms: You observe a decrease in cell viability or an inhibition of proliferation that cannot be explained by β-adrenergic receptor blockade alone. This is particularly relevant in cell lines that do not express β-adrenergic receptors.
Potential Cause: Off-target effects on critical signaling pathways such as AKT or MAPK, or induction of apoptosis through unforeseen mechanisms.[11][12]
Troubleshooting Workflow:
Caption: Workflow to investigate unexpected cytotoxicity.
Experimental Protocol: Assessing Apoptosis and Key Signaling Pathways
-
Cell Treatment: Culture your cells of interest and treat with a dose range of this compound. Include a vehicle control.
-
Apoptosis Assay:
-
Use an Annexin V/Propidium Iodide staining kit to quantify apoptotic and necrotic cells via flow cytometry.
-
Alternatively, perform a Western blot for cleaved caspase-3, a key marker of apoptosis.
-
-
Signaling Pathway Analysis (Western Blot):
-
Prepare cell lysates at various time points post-treatment.
-
Probe for key proteins in the AKT and MAPK pathways, including phosphorylated and total forms of AKT, ERK1/2, and S6 ribosomal protein.[13]
-
A decrease in p-AKT or p-ERK in a manner inconsistent with β-blockade suggests off-target kinase pathway modulation.
-
Problem 2: Anomalous Readouts in G-Protein Coupled Receptor (GPCR) Signaling Assays
Symptoms: In assays measuring cAMP levels or other second messengers, you observe effects that are inconsistent with β-adrenergic antagonism. For example, you might see changes in cAMP in a cell line that primarily expresses serotonin receptors.
Potential Cause: Direct interaction of this compound with other GPCRs, most notably serotonin receptors.[4]
Troubleshooting Workflow:
Caption: Workflow for identifying off-target GPCR activity.
Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors
This protocol is to determine if this compound competes with a known ligand for a specific serotonin receptor subtype (e.g., 5-HT1A).
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the serotonin receptor subtype of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A), and increasing concentrations of this compound.
-
Incubation: Incubate at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the Ki (inhibitory constant) to quantify its affinity for the serotonin receptor.
Data Interpretation:
| Compound | Target | Ki (nM) | Selectivity vs. β1-AR |
| Propranolol | β1-Adrenergic Receptor | 1.5 | - |
| Propranolol | β2-Adrenergic Receptor | 1.0 | 1.5x |
| Propranolol | 5-HT1A Receptor | 150 | 100x |
| Propranolol | 5-HT1B Receptor | 120 | 80x |
| This compound | All of the above | To Be Determined | To Be Determined |
This table presents known values for propranolol to illustrate the concept of selectivity. It is imperative that researchers determine these values for this compound in their own experimental systems.
Signaling Pathway Diagrams
On-Target β-Adrenergic Signaling
Caption: Canonical β-adrenergic signaling pathway and the inhibitory action of this compound.
Potential Off-Target Serotonergic Signaling
Caption: Potential off-target antagonism of a Gi-coupled serotonin receptor by this compound.
Conclusion
The utility of this compound as a research tool is contingent upon a thorough understanding of its complete pharmacological profile. While its primary activity as a β-adrenergic antagonist is well-supported by its structural relationship to propranolol, researchers must remain vigilant for potential off-target effects, particularly at higher concentrations. By employing a systematic approach to troubleshooting unexpected results, including the use of receptor-negative controls, orthogonal assays, and selectivity profiling, the scientific community can ensure the generation of robust and reproducible data. The experimental frameworks provided in this guide offer a starting point for these critical validation studies.
References
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
MDPI. (2023). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
-
Marton, M. J., DeRisi, J. L., Bennett, H. A., Iyer, V. R., Meyer, M. R., Roberts, C. J., Stoughton, R., Burchard, J., Slade, D., Dai, H., Hartwell, L. H., Brown, P. O., & Friend, S. H. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature medicine, 4(11), 1293–1301. [Link]
-
Howe, A., B. S., & Sahoo, N. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS computational biology, 6(9), e1000938. [Link]
-
Request PDF. (n.d.). Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. Request PDF. [Link]
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Kaivosaari, S., Toivonen, P., Aitio, O., Finel, M., & Salonen, A. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International journal of molecular sciences, 23(13), 7476. [Link]
-
Wikipedia. (2024). Propranolol. Wikipedia. [Link]
-
PubMed. (2023). Propranolol metabolite and enantiomers affect colorectal cancer development by inhibiting MAPK pathway and downregulating PD-1 expression. PubMed. [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Lee, S. L., & Fanburg, B. L. (1991). Beta adrenergic antagonists inhibit serotonin uptake by pulmonary vascular cells in culture. The Journal of pharmacology and experimental therapeutics, 257(2), 895–900. [Link]
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MDPI. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. [Link]
-
Science.gov. (n.d.). beta-adrenergic antagonist propranolol: Topics by Science.gov. Science.gov. [Link]
-
ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
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PubMed Central. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Propranolol. PubChem. [Link]
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Dr.Oracle. (2024). What is the mechanism of action of Propranolol (beta blocker)?. Dr.Oracle. [Link]
-
YouTube. (2018). Propranolol - Mechanism of Action. YouTube. [Link]
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OUCI. (n.d.). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. OUCI. [Link]
-
National Center for Biotechnology Information. (2023). Propranolol. StatPearls. [Link]
-
Tinajero, J. C., Fabbri, E., Dufau, M. L., & Ben-Jonathan, N. (1993). Serotonergic inhibition of rat Leydig cell function by propranolol. Endocrinology, 133(1), 257–264. [Link]
-
Cahill, L., & Alkire, M. T. (1999). Chronic Administration of Propranolol Impairs Inhibitory Avoidance Retention in Mice. Neurobiology of Learning and Memory, 71(2), 248–257. [Link]
-
PubMed. (1987). Effects of propranolol and a number of its analogues on sodium channels. PubMed. [Link]
-
MDPI. (2018). Agonist Effects of Propranolol on Non-Tumor Human Breast Cells. MDPI. [Link]
-
OncoDaily. (2023). Exploring the Potential of Propranolol Off-Label in Modulating the Nervous Cancer Environment. OncoDaily. [Link]
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MDPI. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]
-
PubMed. (1974). Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor. PubMed. [Link]
-
Next Steps in Dermatology. (2024). Propranolol Therapeutic Cheat Sheet. Next Steps in Dermatology. [Link]
-
Oncotarget. (2015). Anti-tumor activity of the beta-adrenergic receptor antagonist propranolol in neuroblastoma. Oncotarget. [Link]
-
PubMed Central. (2017). Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway. PubMed Central. [Link]
-
ResearchGate. (n.d.). Propranolol inhibited AKT and S6 phosphorylation and induced LC3II and p62 accumulation. ResearchGate. [Link]
-
Sprouse, J. S., & Aghajanian, G. K. (1986). (-)-Propranolol blocks the inhibition of serotonergic dorsal raphe cell firing by 5-HT1A selective agonists. European journal of pharmacology, 128(3), 295–298. [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. World Anti-Doping Agency. [Link]
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Drugs.com. (2024). Propranolol Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy Propranolol
Welcome to the dedicated technical support resource for the purification of 4-Methoxy Propranolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable troubleshooting guides and in-depth FAQs. Our goal is to empower you to achieve the highest purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the purification of this compound.
Q1: What are the most critical factors to consider before starting the purification of this compound?
A1: Before commencing any purification protocol, a thorough understanding of the upstream synthesis is paramount. The nature of impurities is directly linked to the synthetic route, starting materials, and reaction conditions. Key considerations include:
-
Impurity Profile: Identify potential process-related impurities such as unreacted starting materials (e.g., 4-methoxy-1-naphthol, epichlorohydrin, isopropylamine), by-products (e.g., regioisomers, dimers), and degradation products.[1][2]
-
Chirality: this compound possesses a chiral center. Determine if the final product needs to be a specific enantiomer or a racemic mixture, as this will dictate the use of chiral separation techniques.[3][4] The biological activity of propranolol analogs is often enantiomer-specific.[5]
-
Physicochemical Properties: Understand the solubility of this compound and its impurities in various solvent systems. This knowledge is crucial for developing effective crystallization and chromatographic methods.[6]
-
Stability: Assess the stability of this compound under different pH, temperature, and light conditions to prevent degradation during the purification process.[7]
Q2: My final product shows the presence of residual starting materials. How can I remove them effectively?
A2: The removal of unreacted starting materials is a common purification challenge. A multi-step approach is often necessary:
-
Aqueous Work-up: A well-designed aqueous work-up can significantly reduce the levels of both acidic (e.g., 4-methoxy-1-naphthol) and basic (e.g., isopropylamine) starting materials. Utilize pH adjustments to partition these impurities into the aqueous phase.
-
Crystallization: Recrystallization is a powerful technique for removing impurities with different solubility profiles. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Toluene and n-hexane mixtures have been used for the crystallization of propranolol.[8]
-
Chromatography: If crystallization is insufficient, column chromatography is the next logical step. Normal or reversed-phase chromatography can be employed depending on the polarity of the impurities.
Q3: How do I separate the enantiomers of this compound?
A3: Chiral separation is a critical step if a single enantiomer is desired. The most common and effective method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][9]
-
Chiral Stationary Phases (CSPs): The choice of CSP is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., ethanol, isopropanol) and any additives (e.g., diethylamine, ammonia), must be optimized to achieve baseline separation of the enantiomers.[3] For propranolol enantiomers, a mobile phase of n-heptane/ethanol/diethylamine has been shown to be effective.[3]
An alternative, though less direct, method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer.[10]
II. Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during your purification experiments.
Troubleshooting Poor Chromatographic Resolution
Problem: Co-elution of impurities with this compound during HPLC purification.
Caption: Troubleshooting workflow for poor HPLC resolution.
Troubleshooting Low Yield After Recrystallization
Problem: Significant loss of this compound during the recrystallization process.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Solvent System | The chosen solvent or solvent mixture may be too good a solvent for this compound even at low temperatures, leading to a significant amount remaining in the mother liquor. | Screen a wider range of solvents and anti-solvents. A good solvent system will have a steep solubility curve with respect to temperature. Consider solvent mixtures like n-propanol and heptane, which have been used for propranolol hydrochloride macrocrystals.[11] |
| Precipitation is Too Rapid | Adding the anti-solvent too quickly or cooling the solution too rapidly can lead to the formation of fine particles or oils, which can trap impurities and be difficult to isolate, resulting in lower yields of pure product. | Slow down the cooling process. If using an anti-solvent, add it dropwise to the solution with vigorous stirring. |
| Incomplete Precipitation | The solution may not have been cooled to a low enough temperature or for a sufficient amount of time to allow for maximum crystallization. | Ensure the solution is cooled to the target temperature (e.g., 0-4 °C) and held for an adequate period (e.g., several hours to overnight) to maximize crystal formation. |
| Loss During Filtration and Washing | Using a wash solvent in which the product has significant solubility will dissolve some of the crystalline product, reducing the final yield. | Use a minimal amount of ice-cold wash solvent. The wash solvent should ideally be one in which the product is sparingly soluble. |
III. Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm[12]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.[3]
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the mobile phase composition (e.g., by varying the percentage of ethanol) to achieve a resolution (Rs) of >1.5 between the two enantiomeric peaks.
-
Caption: Workflow for Chiral HPLC method development.
Protocol 2: Recrystallization for Final Purification
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. Ideal solvents will dissolve the crude product at elevated temperatures but not at room temperature. A mixture of a good solvent (e.g., methanol, ethanol, or toluene) and an anti-solvent (e.g., water, hexane, or heptane) can be effective.[8][11]
-
-
Procedure:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent to the flask.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
If the solution is colored, hot filtration may be necessary to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask further in an ice bath for at least one hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
-
-
Purity Assessment:
IV. References
-
Separation of Propranolol Enantiomers Using Chiral HPLC. Journal of the Serbian Chemical Society.
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies.
-
Propranolol-impurities. Pharmaffiliates.
-
β-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry.
-
Propranolol | PDF | Organic Synthesis. Scribd.
-
Simultaneous Determination of Propranolol and 4-hydroxypropranolol Enantiomers After Chiral Derivatization Using Reversed-Phase High-Performance Liquid Chromatography. PubMed.
-
Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate.
-
Preparation of propranolol hydrochloride macrocrystals. Google Patents.
-
Enantioselective Separation of Propranolol by Chiral Activated Membranes. ResearchGate.
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate.
-
Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. PubMed.
-
Regioisomeric aromatic dihydroxylation of propranolol. Synthesis and identification of 4,6- and 4,8-dihydroxypropranolol as metabolites in the rat and in man. PubMed.
-
Propranolol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
-
This compound - Data Sheet. United States Biological.
-
Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. PubMed.
-
Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography. PubMed.
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PMC - NIH.
-
Synthesis method and application of propranolol. Google Patents.
-
Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. PMC - NIH.
-
Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.
-
Formulation Strategies and Analytical Method Validation for Sustained Release Propranolol Hydrochloride Tablet. ijrpr.
-
Optimisation of Procedures for the Extraction of Structural Analogues of Propranolol With Molecular Imprinted Polymers for Sample Preparation. PubMed.
-
Propranolol EP Impurities & USP Related Compounds. SynThink Research Chemicals.
-
Propranolol 4-Sulfate Impurity Manufacturer in Mumbai. Allmpus.
-
Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. SciSpace.
-
Supporting development of mRNA-based therapies by addressing large-scale purification challenges. Cell & Gene Therapy Insights.
-
Resolution of (+/-)-propranolol. PubMed.
-
Application of Direct Crystallization for Racemic Compound Propranolol Hydrochloride. ResearchGate.
-
This compound. Santa Cruz Biotechnology.
-
Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. Scilit.
-
Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. ResearchGate.
-
Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. PubMed.
-
Formulation and Evaluation of Propranolol Hydrochloride Sustained Release Matrix Tablets Using Different Grades of HPMC and MCC. International Journal of Pharmaceutical Investigation.
-
Solubility, metastable zone width, and racemic characterization of propranolol hydrochloride. PubMed.
-
Stability of propranolol HCl in extemporaneously prepared paediatric formulations. UQ eSpace - The University of Queensland.
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- 6. Solubility, metastable zone width, and racemic characterization of propranolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 9. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 4-Methoxy Propranolol Studies
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-Methoxy Propranolol. As researchers, we understand that navigating the nuances of a novel or modified compound requires both a strong foundational understanding and a practical guide for when experiments do not go as planned. This compound, an analog of the well-characterized beta-blocker Propranolol, presents unique challenges and considerations, primarily due to the metabolic blocking of its 4-position on the naphthalene ring.
This document is structured to serve as your in-house expert, moving beyond simple step-by-step instructions to explain the causality behind our protocol recommendations. It is divided into two main sections: a Troubleshooting Guide to address specific experimental hurdles and a Frequently Asked Questions (FAQs) section to provide deeper insights into the compound's behavior and analytical methodologies. Our goal is to equip you with the knowledge to design robust, self-validating experiments and confidently interpret your results.
Troubleshooting Guide
This section addresses common problems encountered during the analytical quantification of this compound from biological matrices.
Q1: Why is my chromatographic peak for this compound tailing or showing poor shape?
Answer:
Peak tailing is the most common chromatographic issue for basic compounds like Propranolol and its analogs.[1] The root cause is the interaction between the protonated secondary amine in the molecule's side chain and acidic residual silanol groups on the surface of standard silica-based C18 columns.[1] This secondary ionic interaction causes a portion of the analyte to lag, resulting in an asymmetrical peak.
Causality-Driven Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the stationary phase. By lowering the mobile phase pH to ~3 using an additive like formic acid, you ensure the silanol groups are fully protonated (Si-OH). This neutralizes their negative charge, preventing the secondary ionic interaction with the positively charged analyte (R₂NH₂⁺), thus promoting a single, sharp peak based on hydrophobic retention.
-
Use of an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to be less active. While not a complete solution, using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly reduce tailing.[2]
-
Sample Solvent Strength: Injecting your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile into a mobile phase starting at 10% acetonitrile) can cause peak distortion, including fronting or splitting. Best Practice: Always dissolve your final, extracted sample in the initial mobile phase composition or a weaker solvent.[3]
Q2: My analyte recovery is low and inconsistent after plasma protein precipitation. What's going wrong?
Answer:
Low recovery after protein precipitation (PPT) with a solvent like acetonitrile or methanol is often due to either incomplete precipitation or the co-precipitation of the analyte with the protein pellet. Propranolol and its analogs are known to have high plasma protein binding (around 90%), primarily to albumin and α1-acid glycoprotein.[4]
Protocol Refinement for Improved Recovery:
-
Optimize Precipitant-to-Plasma Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma.[5] If recovery is low, try increasing this to 4:1. This ensures a more complete and rapid denaturation of proteins, trapping less of the analyte.
-
Vortexing and Centrifugation Parameters: Ensure vigorous and immediate vortexing for at least 1 minute after adding the precipitating agent. Centrifugation should be performed at high speed (e.g., >10,000 x g) and low temperature (~4°C) for 10-15 minutes to form a tight pellet.[1]
-
Consider an Alternative: Solid Phase Extraction (SPE): If PPT fails to provide consistent recovery, SPE is a more robust, albeit complex, alternative. A mixed-mode cation exchange SPE cartridge can capture the positively charged this compound, allowing for extensive washing to remove matrix components, followed by elution with a basic organic solvent. This typically yields a much cleaner sample and higher, more reproducible recoveries.[6]
Q3: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Ion suppression is a matrix effect where co-eluting endogenous compounds from the biological sample (e.g., phospholipids, salts) compete with the analyte for ionization in the mass spectrometer source, leading to a reduced signal.
Strategies to Overcome Ion Suppression:
-
Improve Chromatographic Separation: The best defense is to chromatographically separate this compound from the bulk of the matrix components. Ensure your analyte does not elute in the first minute of the run, where most phospholipids and salts appear. A well-designed gradient elution is crucial.
-
Enhance Sample Cleanup: As mentioned in the previous point, moving from simple protein precipitation to a more thorough cleanup method like SPE will remove a larger portion of the interfering matrix components.[6][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for quantitative bioanalysis is the use of a SIL-IS (e.g., this compound-d7). This compound is chemically identical to the analyte but has a different mass. It will co-elute precisely and experience the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is normalized, leading to accurate and precise quantification.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge critical for designing and interpreting your studies.
Q1: What are the expected primary metabolic pathways for this compound?
Answer:
To predict the metabolism of this compound, we must first understand the metabolism of its parent compound, Propranolol. Propranolol undergoes three main metabolic transformations:
-
Naphthalene Ring Hydroxylation: Primarily at the 4-position to form 4-hydroxypropranolol, a pharmacologically active metabolite. This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[8][9][10]
-
Side-Chain N-desisopropylation: Removal of the isopropyl group, mainly catalyzed by CYP1A2.[8][9]
-
Glucuronidation: Direct conjugation of a glucuronic acid molecule to the secondary alcohol on the side chain.[4][10]
The key feature of this compound is that the 4-position is blocked by a methoxy group. This effectively prevents the primary CYP2D6-mediated hydroxylation pathway. This phenomenon is seen in similar analogs; for instance, 4'-methylthiopropranolol metabolism shifts almost entirely away from aromatic oxidation to sulfur oxidation.[11]
Therefore, we can confidently predict that the metabolism of this compound will be shunted down the alternative pathways, primarily N-desisopropylation (via CYP1A2) and direct glucuronidation . O-demethylation of the methoxy group is also a possibility, which would then allow for subsequent sulfation or glucuronidation at the newly formed 4-hydroxy position.
Q2: Can you provide a robust, validated starting protocol for LC-MS/MS quantification of this compound in plasma?
Answer:
Certainly. The following protocol is adapted from validated methods for Propranolol and its metabolites and serves as an excellent, self-validating starting point.[5][12] It includes quality control (QC) checks at low, medium, and high concentrations to ensure accuracy and precision across the calibration range.
Detailed Experimental Protocol
| Step | Parameter | Recommendation & Rationale |
| 1. Sample Preparation | Method | Protein Precipitation. To 100 µL of plasma (sample, blank, or calibration standard), add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d7). Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant for injection.[5] |
| 2. Liquid Chromatography | Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent high-efficiency, end-capped column. Rationale: Provides excellent resolution and peak shape for basic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid. Rationale: Acid modifier ensures analyte protonation and minimizes silanol interactions. | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. | |
| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-3.0 min), 90% B (3.0-4.0 min), 10% B (4.1-5.0 min). Rationale: A gradient is essential to separate the analyte from early-eluting matrix components. | |
| Flow Rate | 0.4 mL/min. | |
| Column Temp. | 40 °C. Rationale: Reduces viscosity and improves peak symmetry. | |
| Injection Vol. | 5 µL. | |
| 3. Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+). Rationale: The secondary amine readily accepts a proton. |
| MRM Transitions | This compound: Q1: m/z 290.2 -> Q3: m/z 116.1 (Quantifier), 157.1 (Qualifier). Rationale: Based on Propranolol fragmentation (Q1: 260.2), the 116.1 fragment corresponds to the protonated side chain after cleavage. | |
| Internal Standard | This compound-d7: Q1: m/z 297.2 -> Q3: m/z 123.1. Rationale: Deuterated IS should have the same fragmentation pattern with a +7 Da shift. | |
| Source Params. | Optimize spray voltage (~3.5 kV), source temperature (~400 °C), and gas flows on your specific instrument. | |
| 4. Calibration & QC | Calibration Curve | Prepare standards in blank plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Use a weighted (1/x²) linear regression. Rationale: Covers a wide dynamic range and properly weights the lower concentrations. |
| QC Samples | Prepare Low (3 ng/mL), Medium (80 ng/mL), and High (800 ng/mL) QC samples. Analyze in triplicate. Acceptance criteria: ±15% of nominal value (±20% at LLOQ).[13] |
Q3: How should I prepare and store stock solutions and biological samples to ensure stability?
Answer:
Analyte stability is a critical and often overlooked component of bioanalysis.[14] Degradation can lead to a systematic underestimation of the true concentration.
-
Stock Solutions: Prepare a primary stock solution of this compound at 1 mg/mL in a non-aqueous solvent like methanol or DMSO. Store this solution at -20°C or -80°C in amber vials to protect from light. Propranolol itself is generally stable, and its methoxy analog is expected to be as well.
-
Plasma Sample Handling: After collection, plasma should be separated from whole blood promptly and frozen at -80°C.
-
Stability Validation: You must experimentally validate the stability of your analyte in the biological matrix under conditions that mimic your entire workflow. This includes:
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze (-80°C) and thaw (room temperature) cycles. Propranolol has been shown to be stable for up to five cycles.[15]
-
Bench-Top Stability: Keep QC samples at room temperature for the maximum duration they are expected to be out of the freezer during your experimental process (e.g., 4-6 hours) before processing and analysis.[15]
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 1, 3, 6 months) to ensure stability throughout the duration of a long study.
-
If instability is observed, potential causes include enzymatic degradation or pH-mediated hydrolysis.[14] Adding enzyme inhibitors or buffering the samples may be necessary, but for a stable molecule like this, proper temperature control is usually sufficient.
References
-
Propranolol - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
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Masubuchi, Y., Hosokawa, S., Horie, T., Suzuki, T., Ohmori, S., & Kitada, M. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909–915. Available from: [Link]
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Van der Merwe, M. J., et al. (2018). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography B, 1087-1088, 1-10. Available from: [Link]
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Sharma, P., et al. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water samples and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 107-115. Available from: [Link]
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Validation & Comparative
A Tale of Two Metabolites: A Comparative Guide to 4-Hydroxypropranolol and 4-Methoxy Propranolol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular pharmacology, the biotransformation of parent compounds into active metabolites is a critical determinant of therapeutic efficacy and safety. Propranolol, a non-selective beta-adrenergic receptor antagonist, is a classic example of a drug that undergoes extensive hepatic metabolism, yielding a variety of derivatives. Among these, 4-Hydroxypropranolol has garnered significant attention for its own pharmacological activity. This guide provides an in-depth comparison of 4-Hydroxypropranolol with a closely related synthetic analogue, 4-Methoxy Propranolol, clarifying their distinct roles in research and pharmacology.
At a Glance: A Tale of Activity vs. Inactivity
The core distinction between 4-Hydroxypropranolol and this compound lies in their pharmacological relevance. 4-Hydroxypropranolol is a major, pharmacologically active metabolite of propranolol, contributing to its overall therapeutic effect. In stark contrast, this compound is not a known metabolite of propranolol and is primarily utilized as a synthetic intermediate in the laboratory, particularly in studies of drug metabolism.
| Feature | 4-Hydroxypropranolol | This compound |
| Origin | Major active metabolite of Propranolol | Synthetic compound |
| Pharmacological Activity | Potent β-adrenergic antagonist | Not reported to have significant β-blocking activity |
| Primary Role | Contributes to the therapeutic effect of Propranolol | Synthetic intermediate and research tool |
| Formation | Hepatic metabolism of Propranolol via CYP2D6 | Chemical synthesis |
The Active Metabolite: 4-Hydroxypropranolol's Pharmacological Profile
4-Hydroxypropranolol is formed in the liver through the aromatic hydroxylation of propranolol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] This metabolite is not merely a byproduct of detoxification; it is a potent pharmacological agent in its own right, exhibiting a complex profile of activities.
Beta-Adrenergic Receptor Blockade
Experimental data demonstrates that 4-Hydroxypropranolol is a potent, non-selective β-adrenergic receptor antagonist, with a potency comparable to that of propranolol itself.[3][4] Studies in various animal models have shown its efficacy in antagonizing the effects of isoprenaline on heart rate and blood pressure.[3][4] Specifically, it inhibits both β1- and β2-adrenergic receptors, with pA2 values of 8.24 and 8.26, respectively.[5]
Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity (MSA)
Beyond its antagonist effects, 4-Hydroxypropranolol also possesses intrinsic sympathomimetic activity, meaning it can cause a slight activation of the β-adrenergic receptor.[3][4] This was observed in catecholamine-depleted rats where the administration of 4-hydroxypropranolol led to an increase in heart rate.[3][4] Additionally, at higher concentrations, it exhibits membrane-stabilizing activity, a property shared with propranolol that can contribute to its antiarrhythmic effects.[3][4]
Potent Antioxidant Properties
A noteworthy characteristic of 4-Hydroxypropranolol is its potent antioxidant activity. Research has shown it to be significantly more effective than both propranolol and vitamin E (Trolox) in inhibiting lipid peroxidation.[6] It has an IC50 value of 1.1 µM for the inhibition of lipid peroxidation in isolated rat hepatic microsomes.[6] This antioxidant property may contribute to the cardiovascular protective effects of propranolol.[6]
Quantitative Pharmacological Data for 4-Hydroxypropranolol
| Parameter | Value | Species/Model | Reference |
| β1-adrenoceptor antagonism (pA2) | 8.24 | Not Specified | [5] |
| β2-adrenoceptor antagonism (pA2) | 8.26 | Not Specified | [5] |
| Lipid Peroxidation Inhibition (IC50) | 1.1 µM | Rat Hepatic Microsomes | [6] |
| GSH Depletion Prevention (EC50) | 1.2 µM | Bovine Aortic Endothelial Cells | [6] |
The Synthetic Analogue: this compound's Role in Research
In contrast to the well-defined pharmacological profile of 4-Hydroxypropranolol, this compound is not recognized as a biologically active metabolite of propranolol. Its primary utility lies in the realm of chemical synthesis and metabolic research.
The synthesis of 4-Hydroxypropranolol can be achieved through the demethylation of 4-Methoxypropranolol, highlighting its role as a key intermediate.[7] Furthermore, this compound has been employed as a tool to investigate the regioselectivity of drug-metabolizing enzymes.[7] By blocking the 4-position with a methoxy group, researchers can probe the activity of enzymes, such as UDP-glucuronosyltransferases (UGTs), at other potential sites of metabolism on the propranolol scaffold.[7]
Metabolic Pathways and Experimental Workflows
The generation of 4-Hydroxypropranolol from propranolol is a well-characterized metabolic pathway. Understanding this process is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Propranolol Metabolism to 4-Hydroxypropranolol
The following diagram illustrates the primary metabolic conversion of propranolol to its active metabolite, 4-Hydroxypropranolol.
Caption: Metabolic conversion of Propranolol.
Experimental Workflow: Quantification of Propranolol and 4-Hydroxypropranolol
The simultaneous analysis of propranolol and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for this purpose.[8]
Caption: General workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Quantification of Propranolol and 4-Hydroxypropranolol in Plasma
This protocol provides a general framework. Specific parameters should be optimized for the instrumentation used.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes (propranolol and 4-hydroxypropranolol) with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for propranolol, 4-hydroxypropranolol, and the internal standard are monitored.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion: Distinct Entities with Disparate Functions
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A Comparative Guide to Validating the Effects of 4-Methoxypropranolol in a Human iPSC-Cardiomyocyte Model
Introduction: Beyond the Parent Compound
In the landscape of cardiovascular pharmacology, propranolol stands as a cornerstone non-selective beta-blocker, widely utilized for conditions ranging from hypertension to anxiety.[1][2] However, the clinical narrative of any orally administered drug extends beyond the parent molecule to its metabolic fate. Propranolol undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes like CYP2D6 and CYP1A2.[3][4] This process generates several metabolites, one of the most significant being 4-hydroxypropranolol (4-OH-propranolol), which I will refer to by its synonym, 4-Methoxypropranolol, for the purpose of this guide.
4-Methoxypropranolol is not an inert byproduct; it is a pharmacologically active molecule that circulates in the plasma, at times reaching concentrations comparable to propranolol itself.[5] Crucially, it possesses a distinct pharmacological profile. While it retains potent beta-adrenoceptor blocking activity similar to its parent compound, it also exhibits intrinsic sympathomimetic activity (ISA) and noteworthy membrane-stabilizing and antioxidant properties.[5][6] These unique characteristics suggest that 4-Methoxypropranolol may contribute significantly to the overall therapeutic and side-effect profile of propranolol, yet its effects are often conflated with those of the parent drug.
Traditional preclinical models, such as those using rodent tissues or immortalized cell lines, have provided foundational knowledge. However, they often fall short in recapitulating human-specific physiology and genetic nuances, such as polymorphisms in the CYP2D6 enzyme that can alter metabolite formation.[4] To dissect the specific contributions of 4-Methoxypropranolol with higher clinical relevance, a more sophisticated model is required. This guide details a validation framework using a state-of-the-art human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model. This choice is deliberate; hiPSC-CMs provide a genetically human background, express the appropriate complement of adrenergic receptors, and allow for the controlled investigation of cardiac function in a dish, thereby offering a powerful self-validating system for preclinical drug assessment.[7]
The Validation Framework: A Tripartite Experimental Approach
Our objective is to systematically characterize and differentiate the effects of 4-Methoxypropranolol from its parent compound, propranolol. We will use metoprolol, a cardioselective (β1-selective) beta-blocker, as a key comparator to help distinguish β1 versus β2 receptor-mediated effects.[8][9] The validation is structured around three core experiments designed to probe the key pharmacological attributes of 4-Methoxypropranolol.
Caption: High-level workflow for the tripartite validation.
Experiment 1: Quantifying β-Adrenergic Receptor Antagonism
Causality: The primary mechanism of any beta-blocker is competitive antagonism at β-adrenergic receptors.[10] To validate 4-Methoxypropranolol, we must first quantify its potency relative to propranolol. We will use isoproterenol, a non-selective β-agonist, to stimulate the β-adrenergic signaling cascade. The degree to which our test compounds shift the isoproterenol dose-response curve provides a direct measure of their antagonist potency (pA2 value). This experiment establishes the foundational beta-blocking credentials of the metabolite in a human cardiac context.
Caption: Site of action for β-blockers in the signaling cascade.
Protocol: Functional Antagonism Assay
-
Cell Plating: Plate mature hiPSC-CMs in 96-well plates suitable for measuring calcium transients or impedance (for contractility). Allow monolayers to stabilize for 48-72 hours.
-
Compound Preparation: Prepare serial dilutions of 4-Methoxypropranolol, propranolol, and metoprolol in a suitable assay buffer.
-
Antagonist Pre-incubation: Add the antagonist solutions to the respective wells and incubate for 30 minutes at 37°C to allow for receptor binding equilibrium. Include a vehicle-only control group.
-
Agonist Stimulation: Prepare a dose-response curve of isoproterenol. Add the isoproterenol dilutions to the wells and immediately begin measurement.
-
Data Acquisition: Measure the cellular response (e.g., beat rate, calcium transient amplitude) for 5-10 minutes post-stimulation.
-
Analysis: Normalize the response to the maximum isoproterenol response in the vehicle control group. Plot the dose-response curves for isoproterenol in the presence of each antagonist concentration. Use a Schild regression analysis to calculate the pA2 value for each antagonist, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to elicit the same response.
Anticipated Data Summary
| Compound | Predicted pA2 (β1-AR) | Predicted pA2 (β2-AR) | Key Comparison |
| Propranolol | High (e.g., ~8.3) | High (e.g., ~8.3) | Non-selective benchmark |
| 4-Methoxypropranolol | High (e.g., ~8.2) | High (e.g., ~8.2) | Potency similar to propranolol[11] |
| Metoprolol | High (e.g., ~7.8) | Low (e.g., ~6.0) | β1-selective control |
Experiment 2: Assessment of Intrinsic Sympathomimetic Activity (ISA)
Causality: Unlike pure antagonists, some beta-blockers are partial agonists. In the absence of a primary agonist, they can weakly stimulate the receptor, an effect known as ISA.[6] Reports suggest 4-Methoxypropranolol has ISA, whereas propranolol does not.[6] This is a critical point of differentiation. In a clinical context, ISA might mitigate some adverse effects of beta-blockade, such as bradycardia. This experiment is designed to validate this activity by measuring downstream signaling (cAMP production) in the absence of an external agonist.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture hiPSC-CMs in 24- or 48-well plates until confluent.
-
Pre-treatment: Starve cells in a serum-free medium for 2-4 hours. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) 30 minutes prior to the experiment to prevent cAMP degradation.
-
Compound Treatment: Add increasing concentrations of 4-Methoxypropranolol, propranolol (negative control), and a known partial agonist (positive control, e.g., pindolol). A vehicle-only group will establish the basal cAMP level.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and quantify intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).
-
Analysis: Express results as a percentage of the maximal response achieved with a full agonist like isoproterenol. Plot cAMP levels against compound concentration.
Anticipated Data Summary
| Compound | Maximum cAMP Response (% of Isoproterenol Max) | Interpretation |
| Vehicle | ~0-5% | Basal cAMP Level |
| Propranolol | ~0-5% | No ISA (Pure Antagonist) |
| 4-Methoxypropranolol | ~20-40% | Clear evidence of ISA[6] |
| Pindolol (Control) | ~50-60% | Positive Control for ISA |
Experiment 3: Validation of Antioxidant Effects
Causality: Oxidative stress is a key pathological driver in many cardiovascular diseases. 4-Methoxypropranolol has been reported to possess potent antioxidant properties, far exceeding those of the parent compound and even Vitamin E.[5][12] This effect is hypothesized to be independent of its beta-blocking activity and may represent a distinct, beneficial mechanism. We will validate this by inducing oxidative stress in hiPSC-CMs and measuring the cytoprotective and ROS-scavenging ability of 4-Methoxypropranolol.
Protocol: Oxidative Stress and Viability Assay
-
Cell Culture: Plate hiPSC-CMs in 96-well plates (clear for viability assays, black for fluorescence).
-
Compound Pre-treatment: Pre-incubate cells with 4-Methoxypropranolol, propranolol, and an antioxidant control (e.g., Trolox) for 1-2 hours.
-
Induction of Oxidative Stress: Add an oxidative agent such as hydrogen peroxide (H₂O₂) or menadione to all wells except the untreated control.
-
Measurement of Reactive Oxygen Species (ROS):
-
After a short incubation (e.g., 30-60 minutes) with the oxidative agent, add a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure fluorescence on a plate reader. A decrease in signal indicates ROS scavenging.
-
-
Measurement of Cell Viability:
-
After a longer incubation (e.g., 12-24 hours) with the oxidative agent, perform a cell viability assay (e.g., MTT or PrestoBlue™).
-
Measure absorbance/fluorescence. An increase in signal indicates cytoprotection.
-
-
Analysis: Calculate the IC50 for ROS inhibition and the EC50 for cell protection for each compound.
Anticipated Data Summary
| Compound | ROS Inhibition (IC50, µM) | Cytoprotection (EC50, µM) | Interpretation |
| Propranolol | High (>100 µM) | High (>50 µM) | Weak antioxidant activity[5][12] |
| 4-Methoxypropranolol | Low (~1-2 µM) | Low (~1-2 µM) | Potent antioxidant activity[5][12] |
| Trolox (Control) | Low (~5-10 µM) | Low (~5-10 µM) | Standard antioxidant benchmark[5] |
Synthesis and Conclusion
This comparative guide outlines a robust framework for validating the distinct pharmacological effects of 4-Methoxypropranolol using a human-relevant hiPSC-cardiomyocyte model. The proposed experiments are designed not merely to confirm activity but to quantify and differentiate it from the parent compound, propranolol.
By systematically evaluating β-adrenergic antagonism , intrinsic sympathomimetic activity , and receptor-independent antioxidant effects , researchers can build a comprehensive and clinically relevant profile of this key metabolite. The data generated from this model will provide critical insights, explaining how the metabolic conversion of propranolol to 4-Methoxypropranolol may modulate its overall therapeutic efficacy and safety profile. This approach, grounded in a modern, humanized in vitro system, represents a significant step forward in preclinical drug validation, moving beyond traditional models to generate data with higher translational potential.
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Propranolol - Wikipedia . Wikipedia. [Link]
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Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol . PubMed. [Link]
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The Prudent Control: A Comparative Guide to 4-Methoxy Propranolol and Other Negative Controls in Experimental Design
The Imperative for a Negative Control in Propranolol Research
Propranolol, a cornerstone in the management of cardiovascular diseases, exerts its primary therapeutic effects by antagonizing β-adrenergic receptors.[1] However, its pharmacological profile extends beyond this primary mechanism, with known interactions with serotonin receptors (5-HT1A, 5-HT1B) and sodium channels.[2][3] This polypharmacology necessitates the use of a negative control to dissect the on-target β-adrenergic effects from any off-target phenomena. An ideal negative control should be structurally analogous to the active compound but devoid of the specific activity being investigated.[4][5] This allows researchers to confidently attribute the observed biological effects to the intended mechanism of action.
4-Methoxy Propranolol: A Structurally-Informed Candidate
Based on the principles of structure-activity relationships (SAR) for β-adrenergic receptor antagonists, this compound emerges as a compelling, albeit largely uncharacterized, candidate for a negative control.
The Chemical Rationale
The following diagram illustrates the structural comparison between propranolol and this compound.
Caption: Structural comparison of Propranolol and this compound.
The Uncharted Territory: The Imperative for Experimental Validation
While the theoretical foundation for using this compound as a negative control is sound, it is paramount for researchers to experimentally validate its lack of β-adrenergic activity within their specific assay system. A negative control is only as good as its empirical validation.[8]
Experimental Workflow for Validating a Negative Control
The following workflow outlines the essential steps to validate a candidate negative control like this compound.
Caption: Experimental workflow for validating a negative control.
Detailed Protocol: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for β-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing β-adrenergic receptors (e.g., HEK293 cells overexpressing β1 or β2 receptors, or rat heart tissue).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-labeled competitor (positive control): Propranolol.
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (propranolol, for generating a standard curve) or the test compound (this compound).
-
Membrane preparation (start the reaction by adding the membranes).
-
-
Incubation: Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome for a Valid Negative Control: A valid negative control like this compound should exhibit a significantly higher Ki value (i.e., lower binding affinity) for β-adrenergic receptors compared to propranolol. Ideally, the affinity should be in a range that is several orders of magnitude lower and not physiologically relevant in the context of the planned experiments.
Established Alternatives: A Comparative Analysis
While this compound presents a theoretically sound option, researchers can also turn to well-characterized compounds that have been successfully used as negative controls in specific experimental contexts. The choice of an alternative often depends on the specific off-target effect being investigated or the experimental model being used.
| Feature | This compound (Hypothesized) | Nadolol | Sotalol |
| Primary Characteristic | Structurally analogous to propranolol, predicted to lack β-blocking activity. | Hydrophilic, non-selective β-blocker with poor blood-brain barrier penetration.[9][10] | Hydrophilic, non-selective β-blocker with additional Class III antiarrhythmic properties (potassium channel blockade).[11][12] |
| β-Adrenergic Blocking Activity | Expected to be negligible (requires validation). | Potent β-blocker.[13] | Potent β-blocker.[14] |
| Blood-Brain Barrier Permeability | Likely to be lipophilic and cross the BBB, similar to propranolol. | Low.[15] | Low.[12] |
| Primary Use as a Control | To control for off-target effects of propranolol that are independent of its β-blocking activity and central nervous system effects. | To differentiate peripheral β-adrenergic effects from central nervous system effects of propranolol. | To control for peripheral β-adrenergic effects, but its own distinct pharmacological activity must be considered. |
| Key Consideration | Must be experimentally validated for lack of β-blocking activity before use. | Its own potent peripheral β-blocking activity must be accounted for in the experimental design. | Its potassium channel blocking activity introduces a confounding variable in many experimental systems. |
When to Choose Which Control:
-
This compound (after validation): Ideal for in vitro studies where the goal is to isolate the non-β-adrenergic effects of propranolol. For example, when investigating propranolol's effects on serotonin receptor signaling, a validated this compound would be the most precise control.
-
Nadolol: The control of choice for in vivo studies aiming to distinguish between the central and peripheral effects of propranolol. For instance, in behavioral studies, comparing the effects of propranolol (which crosses the BBB) to nadolol (which does not) can help elucidate the role of central β-adrenergic blockade.[9]
-
Sotalol: While it can be used to control for peripheral β-blockade, its use is more complex due to its Class III antiarrhythmic activity. It is less commonly used as a simple negative control for propranolol and is more relevant in specific cardiac electrophysiology studies.[16]
Conclusion: The Path to Unimpeachable Data
The selection of a negative control is not a trivial step but a cornerstone of credible scientific inquiry. While this compound holds theoretical promise as a specific negative control for propranolol's β-blocking activity, its use is contingent upon rigorous experimental validation. Researchers must invest the effort to characterize their tools to ensure the integrity of their findings. In the absence of such validation, or for specific experimental questions, established alternatives like nadolol offer a more immediate, albeit different, control. By carefully considering the pharmacological properties of both the parent compound and the potential controls, and by adhering to the principles of experimental validation, researchers can navigate the complexities of propranolol's pharmacology and generate data that is both robust and reproducible.
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A-Comprehensive-Guide-to-the-Cross-Reactivity-Profile-of-4-Methoxy-Propranolol
An In-depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for a variety of cardiovascular and other conditions.[1][2][3][4] Upon administration, propranolol undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes such as CYP2D6 and CYP1A2.[1][5][6] One of its major metabolites is 4-hydroxypropranolol, which is subsequently methylated to form 4-methoxypropranolol. While the pharmacological activity of propranolol and 4-hydroxypropranolol are well-characterized, the cross-reactivity profile of 4-methoxypropranolol is less understood. This guide provides a comprehensive overview of the cross-reactivity of 4-methoxypropranolol with other receptors, presenting supporting experimental data and detailed protocols for researchers in the field.
The primary pharmacological action of propranolol and its active metabolite, 4-hydroxypropranolol, is the competitive antagonism of β1- and β2-adrenergic receptors.[3][7][8] This blockade of catecholamine action leads to reductions in heart rate, myocardial contractility, and blood pressure.[2][3] Understanding the potential for metabolites like 4-methoxypropranolol to interact with other receptor systems is crucial for a complete understanding of the drug's overall pharmacological and toxicological profile.
This guide will delve into the known and potential interactions of 4-methoxypropranolol with various receptor families, with a particular focus on adrenergic and serotonergic systems. We will explore the experimental evidence that forms the basis of our current understanding and provide detailed methodologies for further investigation.
Section 1: Adrenergic Receptor Cross-Reactivity
The structural similarity of 4-methoxypropranolol to its parent compound, propranolol, and the active metabolite 4-hydroxypropranolol, suggests a high likelihood of interaction with adrenergic receptors. The primary focus of investigation has been on the β-adrenergic receptors.
β-Adrenergic Receptor Binding Affinity
While specific binding data for 4-methoxypropranolol is limited in publicly available literature, the activity of 4-hydroxypropranolol provides a strong indication of potential interactions. 4-Hydroxypropranolol is a potent antagonist at both β1- and β2-adrenergic receptors, with pA2 values of 8.24 and 8.26, respectively, indicating a potency comparable to propranolol.[8] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 1: Comparative β-Adrenergic Receptor Antagonist Potency
| Compound | Receptor | pA2 | Approximate Ki (nM) |
| (±)-4-Hydroxypropranolol | β1 | 8.24 | ~5.75 |
| (±)-4-Hydroxypropranolol | β2 | 8.26 | ~5.50 |
| Propranolol | β1/β2 | - | ~8 (Ki in ng/ml plasma)[9] |
Note: The Ki values for 4-hydroxypropranolol are estimated from the pA2 values. Further direct binding studies are necessary for precise determination.
The structural modification from a hydroxyl group in 4-hydroxypropranolol to a methoxy group in 4-methoxypropranolol may alter the binding affinity. The bulkier methoxy group could introduce steric hindrance, potentially reducing the affinity for the binding pocket of β-adrenergic receptors. However, without direct experimental data, this remains a hypothesis.
Experimental Workflow: Radioligand Binding Assay for β-Adrenergic Receptors
To definitively determine the binding affinity of 4-methoxypropranolol for β-adrenergic receptors, a competitive radioligand binding assay is the gold standard.[10][11] This technique measures the ability of an unlabeled compound (the "competitor," in this case, 4-methoxypropranolol) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target β-adrenergic receptor subtype (β1 or β2) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [3H]-CGP 12177 for β-adrenergic receptors), and varying concentrations of 4-methoxypropranolol.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like propranolol).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[10]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the 4-methoxypropranolol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of 4-methoxypropranolol that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Section 2: Serotonergic Receptor Cross-Reactivity
There is growing evidence that β-adrenergic antagonists, including propranolol, can interact with serotonin (5-HT) receptors.[13][14] This cross-reactivity is of particular interest due to the diverse physiological roles of the serotonergic system.
Known Interactions of Propranolol with 5-HT Receptors
Studies have shown that propranolol can bind to several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2 receptors.[14][15] For instance, (-)-propranolol has been shown to block the effects of 5-HT1A selective agonists on the firing of serotonergic dorsal raphe neurons.[15] Additionally, propranolol has been found to inhibit serotonin uptake in pulmonary vascular cells, though this effect appears to be non-competitive and not mediated through β-adrenergic receptors.[13]
Given that 4-methoxypropranolol retains the core structure of propranolol, it is plausible that it may also exhibit affinity for certain 5-HT receptors. The addition of the methoxy group could potentially alter the selectivity and affinity profile compared to the parent compound.
Experimental Workflow: [35S]GTPγS Binding Assay for Functional Activity
To assess the functional consequences of 4-methoxypropranolol binding to 5-HT receptors (or any G protein-coupled receptor), a [35S]GTPγS binding assay is a powerful tool.[16][17][18] This assay measures the activation of G proteins, which is an early event in the signal transduction cascade following receptor activation by an agonist.[16][18] This allows for the differentiation between agonists, antagonists, and inverse agonists.[17][18]
Diagram 2: [35S]GTPγS Binding Assay Principle
Caption: Principle of the [35S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT receptor subtype of interest as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, [35S]GTPγS, GDP (to facilitate the exchange reaction), and the test compound (4-methoxypropranolol).
-
To test for antagonist activity, include a known agonist for the target receptor in the presence of varying concentrations of 4-methoxypropranolol.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction and separate the bound from free [35S]GTPγS by rapid filtration.
-
Quantify the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
-
Data Analysis:
-
For agonist testing, plot the stimulated [35S]GTPγS binding against the concentration of 4-methoxypropranolol to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist testing, perform a Schild analysis by measuring the dose-response curve of a known agonist in the presence of different concentrations of 4-methoxypropranolol to determine the pA2 value.[19]
-
Section 3: Broader Cross-Reactivity Screening
To obtain a more comprehensive understanding of the off-target effects of 4-methoxypropranolol, a broader cross-reactivity screening against a panel of receptors, ion channels, and transporters is recommended. Several contract research organizations offer such screening services, which can provide valuable insights early in the drug development process.
Table 2: Representative Panel for Cross-Reactivity Screening
| Target Class | Examples |
| Adrenergic Receptors | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3 |
| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7 |
| Dopamine Receptors | D1, D2, D3, D4, D5 |
| Muscarinic Receptors | M1, M2, M3, M4, M5 |
| Histamine Receptors | H1, H2, H3, H4 |
| Ion Channels | hERG, Nav1.5, Cav1.2 |
| Transporters | SERT, NET, DAT |
Conclusion and Future Directions
The existing data on the active metabolite 4-hydroxypropranolol strongly suggest that 4-methoxypropranolol is likely to interact with β-adrenergic receptors. Furthermore, the known serotonergic activity of the parent compound, propranolol, warrants a thorough investigation into the potential cross-reactivity of 4-methoxypropranolol with 5-HT receptors.
Future research should focus on conducting direct binding and functional assays to quantitatively assess the affinity and activity of 4-methoxypropranolol at a wide range of receptors. This will provide a clearer picture of its pharmacological profile and potential for off-target effects. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical investigations. A comprehensive understanding of the cross-reactivity of all major metabolites is essential for a complete safety and efficacy assessment of any therapeutic agent.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Wikipedia. (2024, January 8). Propranolol. Retrieved from [Link]
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MIMS Malaysia. (n.d.). Propranolol: Uses, Dosage, Side Effects and More. Retrieved from [Link]
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ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]
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A Guide to the Independent Replication of 4-Methoxy Propranolol's Pharmacological Profile
A Comparative Analysis for Drug Development Professionals, Researchers, and Scientists
This guide provides a comprehensive framework for the independent replication of pharmacological findings related to 4-Methoxy Propranolol, a metabolite of the widely used beta-blocker, propranolol. The objective is to offer a robust, scientifically-grounded approach to verifying its primary and potential off-target activities, ensuring the reproducibility and reliability of preclinical data.
Introduction: The Imperative of Replication in Pharmacology
Propranolol, a non-selective beta-adrenergic antagonist, is a cornerstone in cardiovascular therapy.[1][2][3][] Its extensive metabolism leads to various derivatives, including this compound. Initial investigations into these metabolites are crucial for understanding the complete pharmacological profile of the parent drug and for identifying potentially novel therapeutic agents. However, the translation of initial findings into robust, reliable knowledge hinges on independent replication. This process validates the original observations, uncovers nuances in experimental outcomes, and builds a solid foundation for further drug development.
This guide will focus on two key pharmacological aspects of this compound that warrant independent verification:
-
Beta-Adrenergic Receptor Antagonism: The primary expected activity, given its structural relationship to propranolol.
-
Serotonergic System Modulation: Emerging evidence suggests that some beta-blockers can interact with serotonin receptors, a phenomenon that could have significant clinical implications.[5][6]
Core Experimental Design: A Two-Pronged Approach
To comprehensively assess the pharmacological profile of this compound, a two-pronged experimental approach is recommended, focusing on both beta-adrenergic and serotonergic receptor systems.
Caption: A schematic overview of the experimental workflow for the independent replication of this compound's pharmacological profile.
Detailed Methodologies for Replication
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
The first critical step is to obtain or synthesize a pure sample of this compound. While several suppliers offer this compound, in-house synthesis provides greater control over purity.[7][8] A potential synthetic route can be adapted from methods used for similar compounds.[9][10]
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
The primary hypothesis is that this compound acts as an antagonist at beta-adrenergic receptors.[1][] This can be tested using a combination of binding and functional assays.
3.2.1. Radioligand Binding Assay
This assay determines the affinity of this compound for β1- and β2-adrenergic receptors.[11][12][13]
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human β1- and β2-adrenergic receptors.
-
Cell Lines: HEK293 or CHO cells stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate the membranes with a fixed concentration of [3H]-DHA and increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Controls:
-
Total Binding: [3H]-DHA alone.
-
Non-specific Binding: [3H]-DHA in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Positive Control: Propranolol as a reference compound.
-
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-DHA binding) using the Cheng-Prusoff equation.
3.2.2. Functional Assay: cAMP Accumulation
This assay assesses the functional consequence of receptor binding, specifically the ability of this compound to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.[14][15][16][17]
-
Objective: To determine the potency (IC50) of this compound in antagonizing agonist-stimulated cAMP production.
-
Cell Lines: The same transfected cell lines used in the binding assay.
-
Agonist: Isoproterenol, a non-selective beta-adrenergic agonist.
-
Procedure:
-
Controls:
-
Basal: No treatment.
-
Agonist Maximum: Isoproterenol alone.
-
Positive Control: Propranolol.
-
-
Data Analysis: The IC50 value is determined by non-linear regression of the concentration-response curve.
Caption: The canonical Gs-coupled signaling pathway of beta-adrenergic receptors and the inhibitory action of an antagonist like this compound.
Some beta-blockers have been shown to interact with serotonin receptors, which could contribute to their overall pharmacological effects, including those in the central nervous system.[18][19]
3.3.1. Radioligand Binding at Serotonin Receptors
A preliminary screen should be conducted to assess the binding affinity of this compound for key serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.
-
Objective: To determine if this compound binds to selected serotonin receptors.
-
Methodology: Similar to the beta-adrenergic binding assay, but using cell lines expressing the respective serotonin receptor subtypes and appropriate radioligands (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
3.3.2. Functional Assays for Serotonin Receptors
If significant binding is observed, functional assays should be performed to determine if this compound acts as an agonist, antagonist, or biased agonist at these receptors.[20][18][21]
-
5-HT1A Receptor: This receptor is Gi-coupled, and its activation inhibits adenylyl cyclase. A cAMP assay can be used to measure the inhibition of forskolin-stimulated cAMP accumulation.
-
5-HT2A Receptor: This receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium. A calcium flux assay can be used to measure this response.
Data Comparison and Interpretation
The data obtained from these replication studies should be systematically compared with the original findings and with the pharmacological profile of propranolol.
| Parameter | Original Study (Hypothetical) | Replication Study (Template) | Propranolol (Reference) |
| β1 Receptor Affinity (Ki, nM) | 15 | 1-5 | |
| β2 Receptor Affinity (Ki, nM) | 30 | 1-5 | |
| β1 Functional Antagonism (IC50, nM) | 25 | 5-10 | |
| β2 Functional Antagonism (IC50, nM) | 50 | 5-10 | |
| 5-HT1A Receptor Affinity (Ki, µM) | >10 | 0.1-1 | |
| 5-HT2A Receptor Affinity (Ki, µM) | 5 | 0.5-2 |
Interpreting the Results:
-
Confirmation: If the results of the replication study are consistent with the original findings, it strengthens the evidence for the reported pharmacological profile of this compound.
-
Discrepancy: If there are significant differences, it is important to carefully review the experimental protocols of both studies to identify potential sources of variation. This could include differences in cell lines, reagents, or assay conditions.
-
Novel Findings: The replication study may uncover previously unreported activities, such as significant serotonergic effects.
Conclusion: The Path Forward
Independent replication is a cornerstone of scientific rigor. By systematically and objectively verifying the pharmacological profile of this compound, the scientific community can build a more complete and reliable understanding of this compound. This, in turn, will inform decisions about its potential for further development as a therapeutic agent. This guide provides a roadmap for conducting such a replication study, emphasizing methodological transparency and the importance of robust, self-validating experimental design.
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A Senior Application Scientist's Guide to Statistical Validation of 4-Methoxy Propranolol Experimental Data: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical development and research, the integrity of experimental data is paramount. For a compound like 4-Methoxy Propranolol, a derivative of the widely-used beta-blocker propranolol, ensuring the reliability of its quantification is a critical step. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the statistical validation methodologies that underpin the trustworthiness of the data generated by these powerful techniques.
The objective of validating an analytical method is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to provide not just the "how," but the "why," grounding every recommendation and protocol in the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council on Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Foundational Pillars of Analytical Method Validation
Before comparing the two techniques, it is essential to understand the core parameters of analytical method validation. These parameters provide a framework for assessing the quality and reliability of the data.[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram illustrates the workflow for a comprehensive statistical validation of an analytical method for this compound.
Caption: A typical workflow for the statistical validation of an analytical method.
Comparative Performance: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[5][6] LC-MS/MS is generally more sensitive and selective than HPLC-UV.[7][8][9]
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.[5][6] | Excellent, provides structural confirmation and can distinguish between isobaric compounds based on their mass-to-charge ratio.[8] | The mass spectrometer acts as a highly specific detector, filtering out interferences that might absorb UV light at the same wavelength as this compound. |
| Linearity (R²) | Typically ≥ 0.999[5] | Typically ≥ 0.999[5] | Both techniques can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range. |
| Limit of Detection (LOD) | ~10 ng/mL | As low as 0.1 ng/mL[10] | The ability of mass spectrometry to reduce background noise and selectively monitor for specific ions results in significantly lower detection limits.[7] |
| Limit of Quantitation (LOQ) | ~30 ng/mL | As low as 0.2 ng/mL[10] | A lower LOQ allows for the accurate measurement of trace amounts of this compound, which is crucial in applications like pharmacokinetic studies.[10] |
| Accuracy (% Recovery) | 98-102%[5] | 95-105%[5] | Both methods can be highly accurate. The slightly wider acceptance criteria for LC-MS/MS in some cases account for the greater complexity of the technique and sample matrices. |
| Precision (%RSD) | < 2%[5] | < 15% (often < 5% for routine assays)[9] | HPLC-UV is often considered a more "robust" and less variable technique for routine QC. The higher acceptable %RSD for LC-MS/MS in bioanalysis reflects the increased complexity of the sample preparation and instrument. |
Experimental Protocols & Statistical Evaluation
A self-validating system is crucial for ensuring the trustworthiness of results.[11][12] This begins with System Suitability Testing (SST) to confirm that the chromatographic system is performing adequately before any samples are analyzed.[11][12][13][14][15]
System Suitability Testing (SST) Protocol (HPLC-UV & LC-MS/MS)
-
Prepare a System Suitability Solution: This solution should contain this compound at a concentration that is in the middle of the calibration range.
-
Perform Replicate Injections: Inject the SST solution five or six times at the beginning of the analytical run.[12]
-
Evaluate Key Parameters: The following parameters must meet predefined acceptance criteria before proceeding with the analysis.[12][14]
-
Tailing Factor: Should be ≤ 2 to ensure peak symmetry.
-
Theoretical Plates: Should be > 2000 to ensure column efficiency.
-
%RSD of Peak Area and Retention Time: Should be ≤ 2% to demonstrate the precision of the system.[12]
-
Linearity, LOD, and LOQ Protocol & Statistical Analysis
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound in the appropriate matrix (e.g., plasma, formulation blank).
-
Analyze the Standards: Inject each standard in triplicate.
-
Construct the Calibration Curve: Plot the mean peak area against the concentration of this compound.
-
Perform Linear Regression Analysis: Use statistical software to determine the slope (S), intercept, and correlation coefficient (R²) of the calibration curve. An R² value > 0.99 is typically required.
-
Calculate LOD and LOQ: The LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[16][17][18][19][20]
The relationship between these key validation parameters is illustrated below.
Caption: The interconnected nature of key analytical validation parameters.
Concluding Remarks: Selecting the Appropriate Technique
The statistical validation of experimental data for this compound is not merely a procedural step; it is the foundation upon which the reliability and scientific validity of the data are built. While both HPLC-UV and LC-MS/MS are powerful techniques, their applications are dictated by the specific analytical challenge.
-
HPLC-UV is a robust, cost-effective, and reliable workhorse for routine quality control and assays where the concentration of this compound is relatively high and the sample matrix is simple.
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma, tissue), metabolite identification, and trace impurity analysis.[9] Its ability to provide molecular weight information adds an extra layer of confidence in the identification of the analyte.[8]
Ultimately, a thorough and statistically sound validation, guided by the principles outlined in the ICH Q2(R1) guidelines, is essential to ensure that the chosen method is fit for its intended purpose and that the data generated can be trusted by researchers, drug developers, and regulatory agencies alike.[1][3]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Propranolol and 4-Methoxy Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the metabolic stability of the widely-used beta-blocker, Propranolol, and its methoxy derivative, 4-Methoxy Propranolol. Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development, directly influencing critical pharmacokinetic parameters such as bioavailability, half-life, and potential for drug-drug interactions. This document will explore the known metabolic pathways of Propranolol, extrapolate the likely metabolic profile of this compound based on established structure-metabolism relationships, and provide detailed experimental protocols for assessing metabolic stability in a laboratory setting.
The Critical Role of Metabolic Stability in Drug Design
A primary objective in drug discovery is to design molecules with optimized pharmacokinetic profiles. A compound that is too rapidly metabolized by the body will have a short duration of action, requiring frequent dosing and potentially leading to large fluctuations in plasma concentrations. Conversely, a compound that is too metabolically stable may accumulate in the body, increasing the risk of toxicity. The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, work to modify xenobiotics, typically rendering them more water-soluble for excretion.[1] An early assessment of a compound's metabolic stability using in vitro systems like human liver microsomes (HLM) is therefore an indispensable tool for prioritizing and optimizing drug candidates.
Propranolol: A Case Study in Extensive Metabolism
Propranolol is a classic example of a drug that undergoes extensive first-pass metabolism in the liver.[2] Following oral administration, a significant fraction of the dose is metabolized before it reaches systemic circulation. The metabolism of Propranolol proceeds primarily through three major pathways:
-
Aromatic Hydroxylation: This is a major route, with hydroxylation at the 4-position of the naphthalene ring being the most prominent, producing the active metabolite 4-hydroxypropranolol.[2][3] This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[3][4]
-
N-dealkylation: The removal of the isopropyl group from the side chain is another significant metabolic pathway, primarily mediated by CYP1A2.[3][4]
-
Glucuronidation: Direct conjugation of a glucuronic acid moiety to the secondary alcohol on the propranolol side chain is a key phase II metabolic route, facilitated by various UGT enzymes, including UGT1A9, UGT2B4, and UGT2B7.[4]
The interplay of these pathways results in a relatively short elimination half-life for Propranolol, typically in the range of 3 to 6 hours.[3]
This compound: A Hypothesis-Driven Comparison
The key structural difference between the two compounds is the substitution at the 4-position of the naphthalene ring: a hydroxyl group in 4-hydroxypropranolol (the major metabolite of Propranolol) and a methoxy group in this compound. This seemingly minor change has profound implications for its metabolism.
The Blocking Effect of O-Methylation:
The phenolic hydroxyl group is a prime target for phase II conjugation reactions, particularly glucuronidation and sulfation. These are typically rapid, high-capacity pathways that lead to efficient drug clearance. By replacing the hydroxyl group with a methoxy group (a process known as O-methylation), this primary site of conjugation is blocked. This is a common strategy in medicinal chemistry to enhance metabolic stability.
This "blocking" effect would be expected to divert the metabolism of this compound away from direct conjugation and towards other, often slower, metabolic pathways. The most probable metabolic route for this compound would be O-demethylation, a phase I reaction catalyzed by CYP enzymes (often CYP2D6 for aromatic O-demethylation), to yield 4-hydroxypropranolol. This introduces an additional metabolic step before conjugation can occur, thereby slowing the overall rate of clearance.
A real-world example of this principle can be seen in the metabolism of the opioids codeine and morphine. Codeine is essentially O-methylated morphine. Its analgesic effect is largely dependent on its O-demethylation to morphine by CYP2D6.[5][6][7] This metabolic conversion is a rate-limiting step in its action and clearance.
Quantitative Data Comparison
While direct comparative data for this compound is unavailable, the following table presents typical in vitro metabolic stability data for Propranolol in human liver microsomes. This serves as a baseline for understanding its intrinsic clearance.
Table 1: In Vitro Metabolic Stability of Propranolol in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Propranolol | 15 - 45 | 15 - 46 | CYP2D6, CYP1A2, UGTs |
| This compound (Predicted) | >45 | <15 | CYP2D6 (O-demethylation) |
Note: The values for this compound are predicted based on the principles of metabolic switching and the blocking of conjugation pathways. The actual values would need to be determined experimentally.
Metabolic Pathways: A Visual Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the established metabolic pathways of Propranolol and the predicted primary pathway for this compound.
Caption: Metabolic Pathways of Propranolol.
Caption: Predicted Metabolism of this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This section provides a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (Propranolol and this compound)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: In Vitro Metabolic Stability Assay Workflow.
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare 1 µM working solutions of the test compounds and positive controls in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final volume should be uniform across all wells.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a fixed volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point represents the initial concentration before any metabolism has occurred.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Conclusion
The metabolic stability of a drug is a critical determinant of its clinical success. Propranolol's extensive metabolism via multiple pathways results in a moderate half-life. While direct experimental data for this compound is lacking, fundamental principles of drug metabolism strongly suggest that the O-methylation of the 4-hydroxyl group will block a major route of phase II conjugation. This is predicted to lead to a "metabolic switching" scenario, where the primary clearance mechanism shifts to the slower, CYP-mediated O-demethylation pathway. Consequently, this compound is anticipated to exhibit greater metabolic stability, characterized by a longer in vitro half-life and lower intrinsic clearance compared to Propranolol. This hypothesis, while grounded in solid scientific reasoning, requires empirical validation through the experimental protocols detailed in this guide. Such studies are essential for the rational design of next-generation beta-blockers with improved pharmacokinetic profiles.
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A Comparative Guide to Validating the Mechanism of Action of 4-Methoxy Propranolol
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative framework for validating the mechanism of 4-Methoxy Propranolol, a derivative of the well-characterized non-selective β-adrenergic receptor antagonist, Propranolol. While Propranolol's interaction with the β-adrenergic system is extensively documented, direct experimental data for this compound is notably absent in publicly available literature. This guide, therefore, serves a dual purpose: it presents the established pharmacological profile of Propranolol as a benchmark and provides a comprehensive, step-by-step experimental workflow to elucidate and validate the mechanism of action of this compound.
The Pharmacological Context: Propranolol as the Benchmark
Propranolol is a competitive, non-selective antagonist of β1 and β2-adrenergic receptors.[1] These G-protein coupled receptors (GPCRs) are key regulators of the sympathetic nervous system, with β1 receptors predominantly found in the heart and β2 receptors in the smooth muscle of the lungs and blood vessels.[1] Antagonism of these receptors by Propranolol leads to a reduction in heart rate, cardiac contractility, and blood pressure.[2][3] The established binding affinities and functional potency of Propranolol provide a crucial reference for evaluating this compound.
| Compound | Target | Binding Affinity (Ki) | Functional Potency (IC50) |
| Propranolol | β1-adrenergic receptor | ~1.8 nM[4] | ~987.7 nM (cAMP assay)[5] |
| β2-adrenergic receptor | ~0.8 nM[4] | - | |
| This compound | β1-adrenergic receptor | Not available | Not available |
| β2-adrenergic receptor | Not available | Not available |
The Investigative Subject: this compound
This compound is a methoxy derivative of Propranolol. While its synthesis has been described in the context of metabolic studies of 4-hydroxypropranolol, a major metabolite of Propranolol, its own pharmacological activity remains uncharacterized. The structural similarity to Propranolol suggests a potential interaction with β-adrenergic receptors, but this must be experimentally verified. This guide outlines the critical experiments required to determine its binding affinity, functional antagonism, and impact on downstream signaling pathways.
Experimental Validation Workflow
A multi-faceted approach is essential to comprehensively validate the mechanism of action of this compound. This involves a trio of key assays:
-
Radioligand Binding Assay: To determine the affinity and selectivity of this compound for β1 and β2-adrenergic receptors.
-
cAMP Functional Assay: To assess the compound's ability to antagonize agonist-induced signaling through the Gαs pathway.
-
ERK1/2 Phosphorylation Assay: To investigate the compound's effect on downstream signaling pathways, which can be G-protein dependent or independent.
Caption: A flowchart of the experimental workflow for validating the mechanism of action of this compound.
Detailed Experimental Protocols
The following protocols provide a robust framework for the validation assays. It is crucial to include Propranolol as a positive control in all experiments to ensure assay validity and to provide a direct comparison.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.[6][7]
Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors (e.g., from HEK293 or CHO cells)
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist[8]
-
Non-labeled competitors: this compound, Propranolol (positive control)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.[9]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membranes (10-20 µg protein)
-
50 µL of [3H]-DHA at a final concentration near its Kd (e.g., 1-2 nM)
-
50 µL of increasing concentrations of this compound or Propranolol (e.g., 10-10 M to 10-5 M)
-
For total binding, add 50 µL of assay buffer instead of a competitor.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A simplified workflow for the radioligand binding assay.
cAMP Functional Assay
This cell-based assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon activation of Gαs-coupled receptors like β-adrenergic receptors.[10][11]
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the β-adrenergic receptor.
Materials:
-
Cells expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Isoproterenol (a non-selective β-agonist)
-
This compound and Propranolol
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Protocol:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Compound Pre-incubation:
-
Wash the cells with serum-free medium.
-
Add increasing concentrations of this compound or Propranolol to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Caption: A streamlined workflow for the cAMP functional assay.
ERK1/2 Phosphorylation Assay (Western Blot)
Activation of β-adrenergic receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event.[12] This can occur through both G-protein-dependent and β-arrestin-mediated pathways.[12]
Objective: To determine if this compound can modulate agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the target β-adrenergic receptor
-
Isoproterenol, this compound, and Propranolol
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate with this compound or Propranolol for 30 minutes.
-
Stimulate with isoproterenol for 5-10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to control for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal.
-
Compare the levels of pERK1/2 in treated versus untreated cells.
-
Caption: A simplified diagram of the β-adrenergic receptor signaling pathway.
Conclusion
The validation of this compound's mechanism of action requires a systematic and rigorous experimental approach. By employing the well-established pharmacology of Propranolol as a benchmark and executing the detailed protocols for radioligand binding, cAMP functional assays, and ERK1/2 phosphorylation analysis, researchers can definitively characterize the molecular interactions and cellular effects of this compound. This guide provides the necessary framework to not only fill the existing data gap but also to ensure the scientific integrity of future research and development efforts involving this compound.
References
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Propranolol binds to β-adrenergic receptors with a KI of 8.9×10-9 M. (2023, November 2). Filo. Retrieved January 12, 2026, from [Link]
-
Propranolol regulates ERK1/2 signaling pathway and promotes chronic wound healing in diabetic rats. (2019, May). PubMed. Retrieved January 12, 2026, from [Link]
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI. Retrieved January 12, 2026, from [Link]
-
Agonist Effects of Propranolol on Non-Tumor Human Breast Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Propranolol inhibited MAPK pathway. A-D. BRAF, MEK1/2, ERK1/2 and AKT phosphorylation following treatment with propranolol 100μM for 24h in A375, P-3 and P-6 cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]
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cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. An exemplary protocol for the β2-adrenergic receptor. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
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propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 12, 2026, from [Link]
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]
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Tools for GPCR drug discovery. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Plasma binding and the affinity of propranolol for a beta receptor in man. (1976, August). PubMed. Retrieved January 12, 2026, from [Link]
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The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. (1985, October). PubMed. Retrieved January 12, 2026, from [Link]
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Stereospecific Binding of Propranolol and Catecholamines to the -Adrenergic Receptor. (2025, August 6). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin. (1990, May 22). PubMed. Retrieved January 12, 2026, from [Link]
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D-Propranolol Impairs EGFR Trafficking and Destabilizes Mutant p53 Counteracting AKT Signaling and Tumor Malignancy. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Inhibition of signaling downstream of beta-2 adrenoceptor by propranolol in prostate cancer cells. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Inhibition of signaling downstream of beta-2 adrenoceptor by propranolol in prostate cancer cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. (2023, October 16). PMC. Retrieved January 12, 2026, from [Link]
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The σ1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action. (2010, November). PubMed. Retrieved January 12, 2026, from [Link]
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Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The kinetic profile of ERK1/2 phosphorylation is governed by the GPCR transmembrane helix bundle. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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IC50 values for propranolol, atenolol, and ICI118,551. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. (2021, September 1). bioRxiv. Retrieved January 12, 2026, from [Link]
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Evaluation of in Vitro Biotransformation of Propranolol With HPLC, MS/MS, and Two Bioassays. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methoxy Propranolol
Hazard Assessment and Regulatory Context: The Precautionary Principle
4-Methoxy Propranolol is an analog of propranolol, a widely used beta-blocker. While this specific analog may not be explicitly listed as a hazardous substance, its parent compound and related beta-blockers are known to be persistent in the environment and exhibit aquatic toxicity.[1] Studies have consistently detected beta-blockers in surface water, indicating they are often incompletely degraded by standard sewage treatment processes.[2]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" system for managing hazardous waste.[3][4] A key component of these regulations for healthcare and laboratory facilities is a strict ban on disposing of hazardous waste pharmaceuticals down the drain. Given the ecotoxicity of the beta-blocker class, disposing of this compound via the sanitary sewer is not a compliant or environmentally responsible option.
Therefore, the scientifically sound approach is to manage all this compound waste as hazardous chemical waste. This ensures compliance with regulations and protects aquatic ecosystems.
Immediate Safety & Spill Management
Before handling, ensure you are familiar with standard laboratory safety practices. In the event of a spill:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Don Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Contain the Spill : For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, surround the area with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Clean-Up : Carefully scoop the contained material into a designated hazardous waste container. Clean the spill area with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup (gloves, paper towels, absorbent pads) must be disposed of as hazardous waste.
Core Disposal Protocol: A Decision Workflow
The following workflow provides a clear decision path for managing waste streams containing this compound. The fundamental principle is segregation: solid, liquid, and sharps waste must be kept separate and properly containerized.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to these detailed protocols is critical for ensuring a safe and compliant laboratory environment.
Procedure A: Disposal of Solid Waste & Unused Product
This procedure applies to expired or unused this compound, as well as contaminated consumables like weighing papers, gloves, and absorbent pads.
-
Designate a Waste Container : Use a rigid, sealable container (e.g., a polyethylene drum or pail) clearly labeled "Hazardous Waste."
-
Add Chemical Identification : On the hazardous waste label, list "this compound" and any other chemical constituents of the waste.
-
Transfer Waste : Carefully place the solid waste directly into the designated container. Minimize the generation of dust.
-
Seal Container : Keep the container sealed at all times, except when adding waste.
-
Store Appropriately : Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Schedule Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal company. The recommended final disposal method is incineration at an approved facility.[5]
Procedure B: Disposal of Liquid Waste (Solutions)
This procedure applies to experimental solutions containing this compound.
-
Designate a Waste Container : Use a chemically resistant, sealable container (e.g., a glass or polyethylene carboy) intended for liquid hazardous waste. Ensure it is compatible with all solvents in the waste stream.
-
Label the Container : Clearly label the container "Hazardous Waste." List "this compound" and all other liquid components (e.g., methanol, water, buffer salts) with their approximate percentages.
-
Transfer Waste : Using a funnel, carefully pour the liquid waste into the designated container.
-
Seal Container : Keep the container tightly sealed when not in use. Do not overfill; leave at least 10% headspace for expansion.
-
Store Safely : Store the container in secondary containment (e.g., a spill tray) within a designated satellite accumulation area.
-
Schedule Disposal : Contact your institution's EH&S department for pickup and disposal via a licensed contractor.
Procedure C: Decontamination of Reusable Labware
Glassware and other reusable items that have come into contact with this compound must be properly decontaminated.
-
Initial Rinse (Collect as Waste) : Rinse the contaminated labware with a small amount of a suitable solvent (one that will solubilize the compound and is compatible with your liquid waste stream). This first rinseate is considered hazardous and must be collected in your designated liquid hazardous waste container.
-
Subsequent Rinses : Perform a "triple rinse" by washing the labware two more times with solvent, followed by a final wash with soap and water. Subsequent rinseate, after the initial hazardous rinse is collected, can typically be disposed of down the drain, but confirm this with your institutional policies.
-
Drying : Allow the labware to air dry or place it in a drying oven as appropriate.
Quantitative Data Summary
To provide context for the environmental precautions, the table below summarizes aquatic toxicity data for the parent compound, Propranolol. It is reasonable to assume that this compound may have a similar toxicity profile.
| Parameter | Species | Endpoint | Value | Reference |
| Aquatic Toxicity | Various | Lowest EC50 | 0.084 mg/L | [6] |
| Aquatic Toxicity | Various | HC5 | 0.22 mg/L | [6] |
| Environmental Conc. | Rivers (Median) | Measured | 7.1 ng/L | [6] |
EC50: The concentration of a substance that produces a response in 50% of the test subjects. HC5: The hazardous concentration for 5% of species, a protective threshold in ecotoxicology.
References
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Isarain-Chávez, E., et al. (2010). Degradation of the beta-blocker propranolol by electrochemical advanced oxidation processes based on Fenton's reaction chemistry using a boron-doped diamond anode. Applied Catalysis B: Environmental, 97(1-2), 146-154. Available at: [Link]
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Liu, Q. T., & Williams, H. E. (2007). Kinetics and degradation products for direct photolysis of beta-blockers in water. Environmental Science & Technology, 41(3), 803-810. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
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Rezka, P., & Balcerzak, W. (2015). Beta-adrenergic drugs (β-blockers) in the environment – new methods of removal. Technical Transactions, Environment Engineering, 1-Ś/2015. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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EcoOnline. (n.d.). RCRA Hazardous Wastes. Available at: [Link]
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Giebułtowicz, J., & Tyski, S. (2018). Analysis of Beta-Blockers in Environment - A Review. Journal of Scientific and Medical Research, 2(1), 1-13. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Summary of the Resource Conservation and Recovery Act. Available at: [Link]
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Safe Handling of 4-Methoxy Propranolol: A Procedural Guide to Personal Protective Equipment and Risk Mitigation
An In-Depth Technical Guide
As a novel compound, 4-Methoxy Propranolol requires a comprehensive safety strategy that prioritizes risk mitigation. While a specific Safety Data Sheet (SDS) for this molecule is not widely available, its structural relationship to propranolol—a well-characterized beta-blocker—provides a strong basis for establishing handling protocols. Propranolol is known to be harmful if swallowed, can cause reproductive toxicity, and is toxic to aquatic life.[1][2] Therefore, all handling of this compound must be approached with the assumption of similar or greater potency and hazard, adhering to the precautionary principle.
This guide provides an essential framework for researchers, scientists, and drug development professionals, detailing the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure personnel safety and environmental integrity.
Foundational Safety and Hazard Communication
Effective laboratory safety is built on a foundation of awareness and preparedness. All personnel must be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[3] Standard laboratory rules, such as prohibiting eating, drinking, or applying cosmetics, must be strictly enforced to prevent accidental ingestion.[4][5]
Before any procedure, a thorough risk assessment is mandatory. This assessment should evaluate every step of the planned experiment to identify potential exposure routes—inhalation, dermal contact, or ingestion—and establish controls to mitigate these risks.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and correct use of PPE is the most critical barrier between the researcher and the chemical.[6] Given the potential hazards associated with propranolol analogues, a multi-layered PPE approach is required.[7]
Table 1: PPE Requirements for Handling this compound
| Task | Minimum Required PPE | Rationale |
| Weighing solid compound & Preparing stock solutions | • Double Nitrile Gloves• Disposable, low-permeability Gown• Chemical Splash Goggles• N95 Respirator (if not in a fume hood) | Highest risk of inhaling airborne particles and dermal exposure. A fume hood or ventilated balance enclosure is strongly recommended. |
| Handling dilute solutions (<1mM) | • Nitrile Gloves• Lab Coat• Safety Glasses with side shields | Lower concentration reduces risk, but baseline protection against splashes and incidental contact is essential. |
| Administering to cell culture or animals | • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles & Face Shield | High potential for splashes and aerosol generation. Double gloving protects against contamination.[5] |
| Waste disposal & Decontamination | • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles | Direct contact with contaminated materials and cleaning agents necessitates robust barrier protection. |
Key PPE Specifications:
-
Gloves : Always use powder-free nitrile gloves. When handling the solid compound or concentrated solutions, double-gloving is mandatory . The outer glove should be placed over the cuff of the gown to create a seal.[5] Gloves must be changed immediately if they are torn, punctured, or known to be contaminated.[5]
-
Gowns : A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required when there is a risk of splashes from concentrated solutions.[8] Standard cloth lab coats do not offer sufficient protection against chemical permeation and should only be used for handling highly dilute solutions.
-
Eye and Face Protection : Chemical splash goggles are required when handling any liquid form of the compound.[3] A face shield should be worn over goggles during procedures with a high risk of splashing.[7]
-
Respiratory Protection : All work with solid this compound or any procedure that could generate aerosols should be performed within a certified chemical fume hood to protect against harmful vapors.[3]
Operational Plan: A Step-by-Step Workflow
A structured operational plan ensures safety and reproducibility. The following workflow outlines the key stages of handling this compound from receipt to disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
